UDP-rhamnose
Description
Udp-beta-L-rhamnose has been reported in Arabidopsis thaliana with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O16P2/c1-5-8(19)10(21)12(23)14(30-5)32-35(27,28)33-34(25,26)29-4-6-9(20)11(22)13(31-6)17-3-2-7(18)16-15(17)24/h2-3,5-6,8-14,19-23H,4H2,1H3,(H,25,26)(H,27,28)(H,16,18,24)/t5-,6+,8-,9+,10+,11+,12+,13+,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDCJEIZVLVWNC-SLBWPEPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O16P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317843 | |
| Record name | UDP-rhamnose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | UDP-L-rhamnose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012305 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1955-26-6 | |
| Record name | UDP-rhamnose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1955-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | UDP-rhamnose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001955266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UDP-rhamnose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UDP-L-rhamnose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012305 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Central Role of dTDP-L-Rhamnose in Bacterial Cell Wall Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-rhamnose is a ubiquitous and critical component of the cell wall in a wide array of bacteria, contributing to structural integrity, virulence, and resistance to environmental stresses. Its absence in mammals makes the biosynthetic pathway of its activated form an attractive target for novel antibacterial agents. This technical guide provides an in-depth exploration of the synthesis and incorporation of rhamnose into the bacterial cell wall, with a primary focus on the key activated sugar nucleotide, deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose). While uridine diphosphate-rhamnose (UDP-rhamnose) serves as the primary rhamnose donor in plants and fungi, this guide will demonstrate that in the bacterial kingdom, the dTDP-L-rhamnose pathway is overwhelmingly predominant for cell wall biosynthesis. We will detail the enzymatic steps of this pathway, present kinetic data for the involved enzymes, and provide an overview of key experimental protocols for the study of these processes.
Introduction: The Significance of Rhamnose in the Bacterial Cell Wall
Rhamnose, a 6-deoxy-L-mannose, is a key constituent of various polysaccharides and glycoconjugates in both Gram-positive and Gram-negative bacteria.[1][2] In Gram-negative bacteria, L-rhamnose is a common component of the O-antigen of lipopolysaccharides (LPS), which is crucial for outer membrane stability and interaction with the host immune system.[3] For many Gram-positive bacteria, such as those from the genera Streptococcus, Enterococcus, and Lactococcus, rhamnose is a major component of cell wall polysaccharides (CWPS).[2][4] These rhamnose-rich CWPS can constitute up to half of the cell wall mass and are considered functional analogues of wall teichoic acids (WTA).[2] The disruption of rhamnose biosynthesis has been shown to be detrimental to bacterial viability and virulence, making the enzymes in this pathway promising targets for new antimicrobial drugs.[2][3]
The Predominant Donor: dTDP-L-Rhamnose Biosynthesis
The incorporation of L-rhamnose into bacterial cell wall structures requires its activation as a nucleotide sugar. In bacteria, the primary donor of L-rhamnose is deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose).[1][2] The biosynthesis of dTDP-L-rhamnose from glucose-1-phosphate and dTTP is a four-step enzymatic pathway catalyzed by the RmlA, RmlB, RmlC, and RmlD proteins.[5] The genes encoding these enzymes are often found in a conserved rmlABCD operon.[2]
The Rml Enzymatic Cascade
The synthesis of dTDP-L-rhamnose proceeds as follows:
-
RmlA (Glucose-1-phosphate thymidylyltransferase): This enzyme catalyzes the first committed step, the transfer of a thymidylyl group from dTTP to glucose-1-phosphate, forming dTDP-D-glucose and pyrophosphate.[6] This reaction is typically dependent on the presence of a divalent cation, such as Mg²⁺.[7]
-
RmlB (dTDP-D-glucose 4,6-dehydratase): RmlB then converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. This reaction involves the oxidation of the C4'-hydroxyl group, followed by the elimination of a water molecule from C5' and C6'.[8][9]
-
RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): This enzyme catalyzes a double epimerization at the C3' and C5' positions of the glucose moiety, converting dTDP-4-keto-6-deoxy-D-glucose into dTDP-4-keto-L-rhamnose.[10]
-
RmlD (dTDP-4-keto-L-rhamnose reductase): The final step is the NADPH-dependent reduction of the C4'-keto group of dTDP-4-keto-L-rhamnose to a hydroxyl group, yielding the final product, dTDP-L-rhamnose.[11]
The Role of this compound in Bacteria: A Clarification
While the user's query specifically mentions this compound, extensive research indicates that its role in native bacterial cell wall synthesis is minimal to non-existent. The biosynthesis of UDP-L-rhamnose from UDP-glucose is the primary pathway in plants and fungi.[12][13] Some studies have noted the presence of a "udp pathway" for L-rhamnose in a minority of prokaryotes; however, there is no direct evidence to suggest this pathway is utilized for the construction of their cell walls.[14] It is plausible that in these few prokaryotic instances, this compound serves other metabolic functions.
Notably, research in metabolic engineering has successfully introduced a this compound synthesis pathway into Escherichia coli for the production of flavonoids, but this is an artificial system and does not reflect the native cell wall biosynthesis of E. coli or other bacteria.[15] Therefore, for the purpose of understanding bacterial cell wall synthesis, the focus remains on the dTDP-L-rhamnose pathway.
Incorporation of Rhamnose into the Cell Wall
Once synthesized, dTDP-L-rhamnose serves as the donor substrate for rhamnosyltransferases, which are enzymes that catalyze the transfer of the rhamnosyl moiety to an acceptor molecule, typically a growing polysaccharide chain anchored to a lipid carrier in the cell membrane.[16]
-
In Gram-Negative Bacteria: Rhamnosyltransferases are involved in the assembly of the O-antigen repeating units of LPS. These units are synthesized on an undecaprenyl phosphate lipid carrier on the cytoplasmic side of the inner membrane before being flipped to the periplasmic side for polymerization and ligation to the lipid A-core oligosaccharide.[16]
-
In Gram-Positive Bacteria: The biosynthesis of rhamnose-rich CWPS is also initiated on a lipid carrier. For instance, in Lactococcus lactis, the synthesis of the rhamnan backbone is initiated by the transfer of GlcNAc-phosphate to the undecaprenyl phosphate carrier, followed by the sequential addition of rhamnose residues by specific rhamnosyltransferases.[15]
Quantitative Data: Enzyme Kinetics
The kinetic parameters of the Rml enzymes have been characterized in several bacterial species. Understanding these parameters is crucial for designing enzyme inhibitors. Below is a summary of available kinetic data.
| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) or V_max | Reference |
| RmlA | Escherichia coli (strain K12) | dTTP | 20.5 | 194 µmol/min/mg (V_max) | [17] |
| Glucose-1-phosphate | 34 | [17] | |||
| Saccharothrix syringae | dTTP | 49.56 | 5.39 | [18] | |
| Glucose-1-phosphate | 117.30 | 3.46 | [18] | ||
| RmlB | Escherichia coli B | dTDP-D-glucose | 427 | 0.93 µmol/min/µg (V_max) | [19] |
| dTDP-3-deoxyglucose | 200 | 130 µmol/h/mg (V_max) | [20] | ||
| dTDP-3-azido-3-deoxyglucose | 300 | 90 µmol/h/mg (V_max) | [20] | ||
| Saccharothrix syringae | dTDP-D-glucose | 98.60 | 11.2 | [18] | |
| RmlC | Salmonella enterica serovar Typhimurium LT2 | dTDP-4-keto-6-deoxy-D-glucose | 710 | 39 | [21] |
| RmlD | Arabidopsis thaliana (plant, for comparison) | dTDP-4-keto-6-deoxy-glucose | 16.9 | - | [22] |
| NADPH | 90 | - | [22] |
Note: Kinetic data for RmlC and RmlD from bacteria are less consistently reported in a standardized format in the readily available literature.
Experimental Protocols
A variety of biochemical and analytical techniques are employed to study the biosynthesis and incorporation of rhamnose in bacterial cell walls.
Enzyme Assays
RmlA (Glucose-1-phosphate thymidylyltransferase) Assay (Colorimetric): This assay measures the production of pyrophosphate (PPi), which is subsequently hydrolyzed to inorganic phosphate (Pi) by an inorganic pyrophosphatase. The released Pi is then quantified using a malachite green-based colorimetric reagent.[7][12]
-
Reaction Mixture:
-
50 mM Tris-HCl, pH 7.5
-
1 mM DTT
-
5 mM MgCl₂
-
0.2 mM dTTP
-
1 mM Glucose-1-phosphate
-
0.04 units of inorganic pyrophosphatase
-
Purified RmlA enzyme
-
-
Procedure:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of malachite green reagent.
-
Incubate for 5-10 minutes at 37°C to allow for color development.
-
Measure the absorbance at approximately 630 nm.
-
Quantify the amount of Pi released using a standard curve prepared with a known concentration of phosphate.[7][12]
-
RmlB (dTDP-D-glucose 4,6-dehydratase) Assay (Radiochemical): This assay follows the conversion of a radiolabeled substrate to its product, which are then separated by thin-layer chromatography (TLC).[1]
-
Reaction Mixture:
-
Buffer (e.g., HEPES) at optimal pH
-
Radiolabeled dTDP-D-glucose (e.g., with ¹⁴C or ³H)
-
Purified RmlB enzyme
-
-
Procedure:
-
Incubate the reaction mixture at the optimal temperature.
-
At various time points, quench a sample of the reaction (e.g., by boiling or adding acid).
-
Spot the quenched samples onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system to separate the substrate (dTDP-D-glucose) from the product (dTDP-4-keto-6-deoxy-D-glucose).
-
Visualize and quantify the radiolabeled spots using autoradiography or a phosphorimager.[1]
-
Coupled Assay for RmlC and RmlD: The activities of RmlC and RmlD are often measured in a coupled spectrophotometric assay that monitors the consumption of NADPH by RmlD.[21]
-
Reaction Mixture:
-
Potassium phosphate buffer, pH 7.0
-
9 mM MgCl₂
-
0.18 mM dTDP-4-keto-6-deoxy-D-glucose (substrate for RmlC)
-
0.072 mM NADPH
-
Purified RmlC and RmlD enzymes
-
-
Procedure:
-
Initiate the reaction by adding one of the enzymes.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
-
The rate of NADPH consumption is proportional to the rate of the coupled reaction. To measure the activity of RmlC specifically, RmlD is added in excess, and vice versa.[21]
-
Analysis of Nucleotide Sugars
Extraction from Bacterial Cells:
-
Rapidly harvest bacterial cells from culture by centrifugation at a low temperature.
-
Quench metabolism immediately, for example, by resuspending the cell pellet in a cold extraction solvent such as a mixture of methanol, acetonitrile, and water, or by using cold acidic extraction.[23]
-
Lyse the cells (e.g., by boiling or sonication).
-
Centrifuge to remove cell debris.
-
The supernatant containing the nucleotide sugars can be freeze-dried and resuspended in an appropriate solvent for analysis.[23]
HPLC-MS Analysis: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for the separation and quantification of nucleotide sugars.[24]
-
Chromatography: Hydrophilic interaction liquid chromatography (HILIC) is often used for the separation of these polar compounds.[24]
-
Detection: Mass spectrometry provides high sensitivity and specificity for the detection and quantification of the target nucleotide sugars.
Analysis of Rhamnose in Cell Wall Polysaccharides
Monosaccharide Composition Analysis by GC-MS: This method determines the monosaccharide composition of a polysaccharide.
-
Hydrolysis: The purified polysaccharide is hydrolyzed to its constituent monosaccharides, typically using an acid such as trifluoroacetic acid (TFA).
-
Reduction and Acetylation: The resulting monosaccharides are reduced to their corresponding alditols (e.g., with sodium borohydride) and then acetylated (e.g., with acetic anhydride) to form volatile alditol acetates.
-
GC-MS Analysis: The alditol acetates are separated by gas chromatography and identified by their characteristic mass spectra.
Glycosidic Linkage Analysis by Methylation Analysis: This technique is used to determine how the monosaccharides are linked together.
-
Permethylation: The free hydroxyl groups of the polysaccharide are methylated.
-
Hydrolysis: The permethylated polysaccharide is hydrolyzed.
-
Reduction and Acetylation: The partially methylated monosaccharides are reduced and acetylated to form partially methylated alditol acetates (PMAAs).
-
GC-MS Analysis: The PMAAs are analyzed by GC-MS. The fragmentation pattern in the mass spectrum reveals the positions of the glycosidic linkages.
Conclusion
The biosynthesis of dTDP-L-rhamnose via the RmlA-D pathway is a central and highly conserved process in bacteria, providing the essential precursor for the incorporation of rhamnose into critical cell wall components like lipopolysaccharides and cell wall polysaccharides. The enzymes of this pathway represent validated targets for the development of novel antibacterial therapeutics. In contrast, the this compound pathway, while central to eukaryotes, does not play a significant role in native bacterial cell wall synthesis. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this important area of bacterial glycobiology.
References
- 1. bif.wiscweb.wisc.edu [bif.wiscweb.wisc.edu]
- 2. Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Glucose-1-phosphate thymidylyltransferase - Wikipedia [en.wikipedia.org]
- 7. Mycobacterium tuberculosis Thymidylyltransferase RmlA Is Negatively Regulated by Ser/Thr Protein Kinase PknB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. DTDP-glucose 4,6-dehydratase - Proteopedia, life in 3D [proteopedia.org]
- 10. Two RmlC homologs catalyze dTDP-4-keto-6-deoxy-d-glucose epimerization in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | The Synthesis and Origin of the Pectic Polysaccharide Rhamnogalacturonan II – Insights from Nucleotide Sugar Formation and Diversity [frontiersin.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Molecular mechanisms underlying the structural diversity of rhamnose-rich cell wall polysaccharides in lactococci - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preference of Bacterial Rhamnosyltransferases for 6-Deoxysugars Reveals a Strategy To Deplete O-Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uniprot.org [uniprot.org]
- 18. Frontiers | Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Substrate specificity of native dTDP-D-glucose-4,6-dehydratase: chemo-enzymatic syntheses of artificial and naturally occurring deoxy sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. A Bifunctional 3,5-Epimerase/4-Keto Reductase for Nucleotide-Rhamnose Synthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Mycobacterium tuberculosis Thymidylyltransferase RmlA Is Negatively Regulated by Ser/Thr Protein Kinase PknB [frontiersin.org]
- 24. Kinetic and structural analysis of alpha-D-Glucose-1-phosphate cytidylyltransferase from Salmonella typhi - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the UDP-Rhamnose Biosynthesis Pathway in Pathogenic Fungi: A Novel Target for Antifungal Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of drug-resistant fungal pathogens poses a significant threat to global health. The UDP-rhamnose biosynthesis pathway, crucial for the production of rhamnose-containing glycans in many pathogenic fungi, represents a compelling and largely unexploited target for novel antifungal therapies. These rhamnose-containing molecules are integral to fungal cell wall integrity, adhesion, and virulence, yet the pathway for their synthesis is absent in mammals, offering a promising therapeutic window. This technical guide provides a comprehensive overview of the core components of the this compound biosynthesis pathway in pathogenic fungi, detailing the key enzymes, their genetic regulation, and their critical role in fungal pathogenicity. We present available quantitative data, detailed experimental protocols for studying this pathway, and visual diagrams of the key processes to facilitate further research and the development of targeted antifungal agents.
Introduction: The Significance of the this compound Pathway
Rhamnose, a 6-deoxymannose sugar, is a component of various glycoconjugates on the cell surface of many pathogenic fungi, including glycoproteins and exopolysaccharides.[1][2] These molecules play a critical role in host-pathogen interactions, contributing to processes such as adhesion to host cells, biofilm formation, and evasion of the host immune response.[1][3][4] The activated form of rhamnose utilized by fungi is uridine diphosphate-L-rhamnose (UDP-L-rhamnose).[1][2][5][6]
Unlike the multi-enzyme pathways found in bacteria for the synthesis of dTDP-L-rhamnose, pathogenic fungi utilize a streamlined two-step enzymatic pathway to produce UDP-L-rhamnose from UDP-glucose.[1][2][3][5] This pathway has been identified and characterized in several economically and clinically important fungal pathogens, including the rice blast fungus Magnaporthe grisea, the gray mold fungus Botrytis cinerea (also referred to as Botryotinia fuckeliana), the vascular wilt fungus Verticillium dahliae, and the opportunistic human pathogen Candida albicans.[1][7][8][9][10][11]
The essentiality of this pathway for the virulence of these pathogens, coupled with its absence in humans, makes the enzymes of the this compound biosynthesis pathway attractive targets for the development of novel, highly specific antifungal drugs.[3][5]
The Core Biosynthetic Pathway
The synthesis of UDP-L-rhamnose in pathogenic fungi is a two-step process initiated from the precursor UDP-glucose. This pathway is catalyzed by two key enzymes:
-
UDP-glucose-4,6-dehydratase (UGD or DH)
-
UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase/4-reductase (NRS/ER or ER)
The intermediate product of the first reaction, UDP-4-keto-6-deoxy-D-glucose (UDP-KDG), is a transient metabolite that can be toxic to the fungal cell if it accumulates.[8][10][12]
Step 1: Dehydration of UDP-glucose
The first committed step in the pathway is the conversion of UDP-glucose to UDP-4-keto-6-deoxy-D-glucose (UDP-KDG). This reaction is an NAD+-dependent dehydration catalyzed by UDP-glucose-4,6-dehydratase.[1][2][13] In Candida albicans, the gene GAL102 encodes this enzyme.[11][13]
Step 2: Epimerization and Reduction of UDP-KDG
The second and final step involves the conversion of the intermediate UDP-KDG to the final product, UDP-L-rhamnose. This is accomplished by a single bifunctional enzyme, UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase/4-reductase, which catalyzes both the 3,5-epimerization and the NADPH-dependent 4-reduction of the keto-intermediate.[1][2][3][5]
Visualizing the Pathway and Experimental Workflows
To provide a clearer understanding of the this compound biosynthesis pathway and the experimental approaches used to study it, the following diagrams have been generated using the DOT language.
Caption: Fungal UDP-L-Rhamnose Biosynthesis Pathway.
Caption: Workflow for Gene Knockout Studies.
Caption: Workflow for Fungal Virulence Assays.
Role in Pathogenicity and Virulence
The this compound biosynthesis pathway is intrinsically linked to the virulence of several pathogenic fungi. Deletion of the genes encoding the enzymes of this pathway has been shown to have a profound impact on the ability of these fungi to cause disease.
In the plant pathogen Botrytis cinerea, deletion of the gene encoding the second enzyme, NRS/ER (bcer), leads to the accumulation of the toxic intermediate UDP-KDG, resulting in altered hyphal growth, reduced sporulation, and significantly attenuated virulence.[8][9][10] Interestingly, deletion of the first gene, UGD (bcdh), or both genes, which prevents the formation of UDP-KDG, does not have the same detrimental effects on fungal development, highlighting the toxicity of the intermediate.[8]
Similarly, in the vascular wilt pathogen Verticillium dahliae, deletion of the NRS/ER gene results in a complete loss of pathogenicity on tomato and Nicotiana benthamiana plants.[7] The mutant strains are impaired in their ability to colonize the host roots, demonstrating that rhamnose-containing glycans are essential for the initial stages of infection.[7]
In the human pathogen Candida albicans, the UGD homolog encoded by GAL102 is crucial for cell wall integrity and virulence.[11][13] Deletion of GAL102 results in increased sensitivity to antifungal drugs and cell wall stressors.[13] The mutant is also unable to grow in the presence of macrophages and shows reduced virulence in a mouse model of systemic candidiasis.[13]
Quantitative Data Summary
The following tables summarize the available quantitative data related to the this compound biosynthesis pathway in pathogenic fungi.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Fungal Species | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | Reference |
| UDP-glucose-4,6-dehydratase (UGD/DH) | Magnaporthe grisea | UDP-glucose | N/A | N/A | N/A | [2][5] |
| Botrytis cinerea | UDP-glucose | N/A | N/A | N/A | [2][5] | |
| UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase/4-reductase (NRS/ER) | Magnaporthe grisea | UDP-KDG | N/A | N/A | N/A | [2][5] |
| Botrytis cinerea | UDP-KDG | N/A | N/A | N/A | [2][5] |
Note: Specific kinetic values for the enzymes from Magnaporthe grisea and Botrytis cinerea were determined by Martinez et al. (2012) and are located in the supplementary material of that publication, which was not accessible through the conducted literature search.
Table 2: Gene Expression Analysis
| Gene | Fungal Species | Condition | Fold Change in Expression | Reference |
| UGD/DH homolog | Magnaporthe grisea | Spores vs. Mycelia | Upregulated in spores | [2][5] |
| NRS/ER homolog | Magnaporthe grisea | Spores vs. Mycelia | Upregulated in spores | [2][5] |
| UGD/DH homolog | Botrytis cinerea | Conidia vs. Mycelia | Upregulated in conidia | [2][5] |
| NRS/ER homolog | Botrytis cinerea | Conidia vs. Mycelia | Upregulated in conidia | [2][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway in pathogenic fungi.
Cloning, Expression, and Purification of Recombinant Enzymes
Objective: To produce purified enzymes for in vitro characterization and inhibitor screening.
Protocol:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from fungal mycelia or spores using a suitable method (e.g., TRIzol reagent). First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) primers.
-
PCR Amplification and Cloning: The full-length coding sequences of the target genes (UGD and NRS/ER) are amplified from the cDNA by PCR using gene-specific primers. The PCR products are then cloned into an appropriate expression vector (e.g., pET vector with a His-tag) for protein expression in Escherichia coli.
-
Heterologous Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Protein Purification: The bacterial cells are harvested and lysed. The recombinant His-tagged protein is purified from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The purified protein is then dialyzed against a suitable storage buffer. Protein concentration is determined using a standard method like the Bradford assay.
Enzyme Activity Assays
Objective: To determine the kinetic parameters of the purified enzymes.
5.2.1. UDP-glucose-4,6-dehydratase (UGD/DH) Assay:
-
Principle: The activity of UGD is determined by measuring the formation of the product UDP-KDG, which has a characteristic absorbance at 320 nm after treatment with NaOH.
-
Reaction Mixture: A typical reaction mixture contains Tris-HCl buffer (pH 8.0), NAD+, UDP-glucose, and the purified UGD enzyme.
-
Procedure:
-
The reaction is initiated by the addition of the enzyme.
-
The reaction is incubated at the optimal temperature (e.g., 30°C).
-
At various time points, aliquots are taken and the reaction is stopped by the addition of NaOH.
-
The absorbance at 320 nm is measured to quantify the amount of UDP-KDG formed.
-
For kinetic analysis, the initial velocities are determined at varying concentrations of UDP-glucose.
-
5.2.2. UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase/4-reductase (NRS/ER) Assay:
-
Principle: The activity of NRS/ER is monitored by following the oxidation of NADPH to NADP+ at 340 nm.
-
Reaction Mixture: A typical reaction mixture contains Tris-HCl buffer (pH 7.5), NADPH, UDP-KDG (produced enzymatically using UGD), and the purified NRS/ER enzyme.
-
Procedure:
-
The reaction is initiated by the addition of the NRS/ER enzyme.
-
The decrease in absorbance at 340 nm is monitored continuously using a spectrophotometer.
-
For kinetic analysis, the initial velocities are determined at varying concentrations of UDP-KDG.
-
Gene Knockout via Homologous Recombination
Objective: To generate mutant fungal strains lacking the genes for this compound biosynthesis to study their function in vivo.
Protocol:
-
Construction of the Deletion Cassette: A gene replacement cassette is constructed containing a selectable marker gene (e.g., hygromycin B resistance) flanked by DNA sequences homologous to the regions upstream and downstream of the target gene.
-
Fungal Transformation: The deletion cassette is introduced into fungal protoplasts using a method such as polyethylene glycol (PEG)-mediated transformation or Agrobacterium tumefaciens-mediated transformation (ATMT).
-
Selection of Transformants: The transformed protoplasts are plated on a selective medium containing the appropriate antibiotic to select for transformants that have integrated the deletion cassette.
-
Verification of Gene Deletion: Putative knockout mutants are screened by PCR to confirm the replacement of the target gene with the selectable marker. Southern blot analysis is performed to confirm a single integration event. The absence of the target gene transcript in the mutant is confirmed by quantitative reverse transcription PCR (qRT-PCR).
Fungal Virulence Assays
Objective: To assess the impact of the this compound biosynthesis pathway on the pathogenicity of the fungus.
5.4.1. Plant Infection Model (e.g., Botrytis cinerea on bean leaves):
-
Inoculum Preparation: Spore suspensions of the wild-type, knockout mutant, and complemented strains are prepared at a standard concentration.
-
Inoculation: Detached leaves of a susceptible host plant (e.g., bean) are inoculated with droplets of the spore suspensions.
-
Incubation: The inoculated leaves are incubated in a humid chamber to promote infection.
-
Disease Assessment: The size of the necrotic lesions on the leaves is measured at various time points post-inoculation to quantify the virulence of each fungal strain.
5.4.2. Murine Model of Systemic Candidiasis (for Candida albicans):
-
Inoculum Preparation: Yeast cells of the wild-type, knockout mutant, and complemented strains are grown, washed, and resuspended in sterile saline at a defined concentration.
-
Inoculation: Immunocompetent or immunocompromised mice are infected via intravenous injection of the yeast cell suspension into the lateral tail vein.[1][3][7][14]
-
Monitoring: The mice are monitored daily for signs of illness and survival.
-
Fungal Burden Determination: At specific time points post-infection, mice are euthanized, and organs (typically kidneys) are harvested, homogenized, and plated on selective media to determine the number of colony-forming units (CFUs), which reflects the fungal burden in the tissue.
Conclusion and Future Directions
The this compound biosynthesis pathway is a critical determinant of virulence in a number of significant fungal pathogens. The two-step enzymatic process, which is absent in mammals, presents an ideal target for the development of novel antifungal therapies. The accumulation of the toxic intermediate, UDP-KDG, upon inhibition of the second enzyme in the pathway, offers a particularly attractive strategy for drug design.
Future research should focus on:
-
High-throughput screening of small molecule libraries to identify potent and specific inhibitors of the UGD and NRS/ER enzymes.
-
Structural elucidation of the fungal enzymes to facilitate structure-based drug design.
-
Further investigation into the full range of rhamnosylated glycoconjugates in different pathogenic fungi and their precise roles in pathogenesis.
-
Validation of lead compounds in in vivo models of fungal disease.
A deeper understanding of this crucial metabolic pathway will undoubtedly pave the way for the development of a new generation of antifungal agents that are urgently needed to combat the growing threat of drug-resistant fungal infections.
References
- 1. Murine systemic candidiasis model [bio-protocol.org]
- 2. Biosynthesis of UDP-4-keto-6-deoxyglucose and this compound in Pathogenic Fungi Magnaporthe grisea and Botryotinia fuckeliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Mouse Model of Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of UDP-4-keto-6-deoxyglucose and this compound in pathogenic fungi Magnaporthe grisea and Botryotinia fuckeliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Mouse Model of Candidiasis | Springer Nature Experiments [experiments.springernature.com]
- 8. Genetic alteration of UDP‐rhamnose metabolism in Botrytis cinerea leads to the accumulation of UDP‐KDG that adversely affects development and pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Genetic alteration of this compound metabolism in Botrytis cinerea leads to the accumulation of UDP-KDG that adversely affects development and pathogenicity. | Semantic Scholar [semanticscholar.org]
- 11. UDP-glucose 4, 6-dehydratase activity plays an important role in maintaining cell wall integrity and virulence of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. UDP-4-Keto-6-Deoxyglucose, a Transient Antifungal Metabolite, Weakens the Fungal Cell Wall Partly by Inhibition of UDP-Galactopyranose Mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UDP-glucose 4, 6-dehydratase Activity Plays an Important Role in Maintaining Cell Wall Integrity and Virulence of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Discovery and Characterization of UDP-L-Rhamnose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, biosynthesis, and characterization of Uridine Diphosphate-L-rhamnose (UDP-L-rhamnose), a crucial nucleotide sugar in the biosynthesis of a wide array of glycoconjugates in plants, fungi, and bacteria. This document details the enzymatic pathways, presents quantitative data for key enzymes, and provides in-depth experimental protocols for researchers in the field.
Discovery and Significance
The journey to understanding UDP-L-rhamnose is rooted in the foundational discovery of nucleotide sugars by Luis F. Leloir in the 1950s, for which he was awarded the Nobel Prize in Chemistry in 1970.[1][2][3][4][5] Leloir's work established that sugars must be "activated" by a nucleotide triphosphate to serve as donors in the biosynthesis of complex carbohydrates.[6][7] This activation renders the sugar's anomeric carbon susceptible to nucleophilic attack, facilitating its transfer. While UDP-glucose was the first of these activated sugars to be identified, subsequent research has unveiled a diverse family of nucleotide sugars, including UDP-L-rhamnose.[3][6]
UDP-L-rhamnose is a key precursor for the incorporation of L-rhamnose into a variety of biomolecules, including:
-
Plant Cell Wall Polysaccharides: L-rhamnose is a fundamental component of pectins, such as rhamnogalacturonan I and rhamnogalacturonan II, which are critical for cell wall structure and integrity.
-
Fungal and Bacterial Cell Surfaces: In many pathogenic fungi and bacteria, rhamnose-containing glycans on the cell surface are involved in host-pathogen interactions, including adhesion and immune evasion.[1][8] The absence of L-rhamnose biosynthesis in mammals makes this pathway an attractive target for the development of novel antimicrobial drugs.
-
Secondary Metabolites: L-rhamnose is a common glycosidic moiety in a wide range of plant secondary metabolites, such as flavonoids and saponins, influencing their solubility, stability, and biological activity.
Biosynthetic Pathways of UDP-L-Rhamnose
The biosynthesis of UDP-L-rhamnose from UDP-D-glucose is a multi-step enzymatic process that varies between prokaryotes and eukaryotes. While bacteria predominantly utilize a thymidine diphosphate (TDP) linked pathway to produce the analogous dTDP-L-rhamnose, plants and fungi employ a UDP-linked pathway.
Eukaryotic Pathway: Plants and Fungi
In plants and fungi, the synthesis of UDP-L-rhamnose from UDP-D-glucose is catalyzed by one or two key enzymes.
-
UDP-glucose 4,6-dehydratase (UGD): This enzyme initiates the pathway by converting UDP-D-glucose to UDP-4-keto-6-deoxy-D-glucose.[8]
-
UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase/4-reductase (UGER) or Rhamnose Synthase (RHM): Following the initial dehydration, a bifunctional or trifunctional enzyme catalyzes the subsequent epimerization and reduction steps to yield UDP-L-rhamnose. In some organisms, these activities reside on a single polypeptide chain.[1][8]
The overall reaction scheme is as follows:
-
UDP-D-glucose → UDP-4-keto-6-deoxy-D-glucose + H₂O (catalyzed by UDP-glucose 4,6-dehydratase)
-
UDP-4-keto-6-deoxy-D-glucose → UDP-4-keto-L-rhamnose (catalyzed by 3,5-epimerase activity)
-
UDP-4-keto-L-rhamnose + NADPH → UDP-L-rhamnose + NADP⁺ (catalyzed by 4-reductase activity)
References
- 1. Biosynthesis of UDP-4-keto-6-deoxyglucose and UDP-rhamnose in Pathogenic Fungi Magnaporthe grisea and Botryotinia fuckeliana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The high‐resolution structure of a UDP‐L‐rhamnose synthase from Acanthamoeba polyphaga Mimivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of UDP-4-keto-6-deoxyglucose and this compound in pathogenic fungi Magnaporthe grisea and Botryotinia fuckeliana - PubMed [pubmed.ncbi.nlm.nih.gov]
The Orchestration of UDP-Rhamnose Synthesis in Arabidopsis thaliana: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-rhamnose is a critical monosaccharide in the plant kingdom, forming an integral component of the primary cell wall pectic polysaccharides, particularly rhamnogalacturonan I (RG-I) and rhamnogalacturonan II (RG-II). The biosynthesis of the activated form of this sugar, UDP-L-rhamnose, is a key metabolic process in plants. In the model organism Arabidopsis thaliana, this synthesis is predominantly managed by a family of trifunctional enzymes known as UDP-rhamnose synthases (RHM). This technical guide provides an in-depth exploration of the enzymatic mechanism of these synthases, details the kinetic parameters of the key enzymes, outlines experimental protocols for their characterization, and presents a novel regulatory mechanism involving the formation of biomolecular condensates.
The Core Mechanism: A Trifunctional Enzymatic Cascade
The conversion of UDP-D-glucose to UDP-L-rhamnose in Arabidopsis thaliana is a three-step process catalyzed by a single polypeptide with multiple domains. The primary enzymes responsible for this pathway are RHAMNOSE BIOSYNTHESIS 1 (RHM1), RHM2, and RHM3.[1] These enzymes are trifunctional, harboring the catalytic activities for the entire pathway.[2][3] In contrast, bacteria require three separate enzymes to accomplish this conversion.[3][4]
The reaction sequence is as follows:
-
Dehydration: The process initiates with the NAD+-dependent oxidation of UDP-D-glucose at the C4' position, followed by the elimination of water from C5' and C6', yielding UDP-4-keto-6-deoxy-D-glucose. This step is catalyzed by the UDP-glucose 4,6-dehydratase domain.
-
Epimerization: The intermediate, UDP-4-keto-6-deoxy-D-glucose, then undergoes a double epimerization at C3' and C5'. This reaction is catalyzed by the UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase domain and results in the formation of UDP-4-keto-L-rhamnose.
-
Reduction: Finally, the UDP-4-keto-L-rhamnose is reduced by NADPH at the C4' position to produce the final product, UDP-β-L-rhamnose. This step is carried out by the UDP-4-keto-L-rhamnose reductase domain.[3]
Interestingly, research has shown that a single plant enzyme can possess both the 3,5-epimerase and 4-keto reductase activities.[4]
The Key Players: RHM Isoforms in Arabidopsis
Arabidopsis thaliana possesses three main isoforms of this compound synthase: RHM1, RHM2 (also known as MUCILAGE-MODIFIED 4 or MUM4), and RHM3.[1][5] While biochemically redundant, they exhibit differential expression patterns across tissues and developmental stages.[1][5]
-
RHM1: This is the most abundantly and ubiquitously expressed isoform.[5] It plays a significant role in overall plant development, and rhm1 mutants exhibit morphological defects such as twisted roots and petals.[5] RHM1 is involved in providing this compound for the glycosylation of flavonols.[6]
-
RHM2/MUM4: This isoform is primarily expressed in the seed coat during mucilage production.[5] Consequently, rhm2 mutants show defects in seed mucilage synthesis.[5]
-
RHM3: The function and expression of RHM3 are less characterized compared to RHM1 and RHM2.[5]
Quantitative Data on Enzyme Kinetics
The following table summarizes the available kinetic and operational parameters for the enzymes involved in this compound synthesis in Arabidopsis thaliana.
| Enzyme/Domain | Parameter | Value | Substrate | Conditions | Reference |
| AtRHM2 | kcat | 2860 sec-1 | UDP-glucose | - | [3] |
| Bifunctional 3,5-Epimerase/4-Keto Reductase | Apparent Km | 90 µM | NADPH | pH 5.5-7.5, 30°C | [4] |
| Bifunctional 3,5-Epimerase/4-Keto Reductase | Apparent Km | 16.9 µM | dTDP-4-keto-6-deoxy-Glc | pH 5.5-7.5, 30°C | [4] |
| AtRHM2 | Optimum pH | 7.5 | - | - | [3] |
| AtRHM2 | Optimum Temperature | 35°C | - | - | [3] |
A Novel Regulatory Layer: Rhamnosome Formation
Recent groundbreaking research has unveiled a novel mechanism for the regulation of this compound synthesis involving biomolecular condensates.[7][8][9] The RHM1 enzyme has been shown to be sufficient to form enzymatically active condensates, which have been termed "rhamnosomes".[7][8][9]
The formation of these rhamnosomes is not merely a localization phenomenon but is essential for the synthesis of this compound and for normal organ development.[7][8] Mutants of RHM1 that are unable to form these bodies fail to synthesize this compound.[10] This indicates that the condensation of RHM1 is directly linked to its enzymatic activity.[5] This discovery points to a sophisticated level of metabolic regulation where the spatial organization of enzymes into phase-separated compartments drives metabolic flux.
Another enzyme in the rhamnose synthesis pathway, UER1, which contains only the epimerase-reductase domain, requires the formation of RHM1 bodies to function, further highlighting the critical role of these condensates.[5][10]
Visualizing the Process
This compound Biosynthetic Pathway
References
- 1. Plant Biology 2023 Annual Meeting [plantbiologyaspb.eventscribe.net]
- 2. uniprot.org [uniprot.org]
- 3. uniprot.org [uniprot.org]
- 4. A Bifunctional 3,5-Epimerase/4-Keto Reductase for Nucleotide-Rhamnose Synthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. RHM1 rhamnose biosynthesis 1 [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Arabidopsis thaliana RHAMNOSE 1 condensate formation drives this compound synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arabidopsis thaliana RHAMNOSE 1 condensate formation drives this compound synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. condensates.com [condensates.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Enzymatic Conversion of UDP-Glucose to UDP-Rhamnose
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Uridine diphosphate L-rhamnose (UDP-rhamnose) is a critical activated sugar nucleotide required for the biosynthesis of a wide array of glycoconjugates, including structural polysaccharides in the cell walls of plants and fungi, as well as various secondary metabolites.[1][2] Unlike the well-characterized bacterial pathway that synthesizes dTDP-L-rhamnose, the this compound pathway, which starts from UDP-glucose, is predominantly found in plants, fungi, and some large viruses.[1][3][4] This distinction makes the enzymes of this pathway potential targets for novel antimicrobial and antifungal agents, as this metabolic route is absent in mammals.[1][5] This guide provides a comprehensive technical overview of the enzymes involved in the conversion of UDP-glucose to this compound, detailing the catalytic steps, kinetic properties, and the experimental protocols used for their characterization.
The Biosynthetic Pathway from UDP-Glucose to this compound
The conversion of UDP-α-D-glucose to UDP-β-L-rhamnose is a multi-step process involving an oxidation, an epimerization, and a reduction reaction. The organization of the enzymes catalyzing these steps varies across different organisms.
Enzymatic Steps
The pathway consists of three core chemical transformations:
-
Dehydration: The pathway initiates with the NAD⁺-dependent dehydration of UDP-glucose at the C4 and C6 positions, yielding the intermediate UDP-4-keto-6-deoxy-D-glucose. This reaction is catalyzed by UDP-glucose 4,6-dehydratase (EC 4.2.1.76).[6][7]
-
Epimerization: A double epimerization occurs at the C3 and C5 positions of the hexose ring of the keto-intermediate. This step is catalyzed by UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase .
-
Reduction: The final step is the NADPH-dependent reduction of the C4 keto group to a hydroxyl group, forming the final product, UDP-L-rhamnose. This is catalyzed by UDP-4-keto-L-rhamnose 4-reductase .
Pathway Variations in Different Organisms
The enzymatic machinery for this conversion displays notable evolutionary diversity:
-
In Fungi: Pathogenic fungi such as Magnaporthe grisea and Botryotinia fuckeliana utilize a two-enzyme system. The first step is performed by a standalone UDP-glucose 4,6-dehydratase. The subsequent epimerization and reduction steps are catalyzed by a single bifunctional UDP-4-keto-6-deoxyglucose-3,5-epimerase/4-reductase enzyme.[5][6][8]
-
In Plants: Plants like Arabidopsis thaliana have evolved highly efficient single-polypeptide enzymes. These can be bifunctional, with a 3,5-epimerase/4-keto reductase (NRS/ER) acting on the product of a separate dehydratase.[9] More commonly, plants possess large, trifunctional enzymes known as Rhamnose Synthases (e.g., AtRHM1, AtRHM2) that catalyze all three steps—dehydration, epimerization, and reduction—sequentially.[3][10][11] The dehydratase activity resides in the N-terminal domain, while the epimerase and reductase activities are located in the C-terminal region.[10]
-
In Viruses: Giant viruses, such as the Mimivirus, also encode enzymes for this pathway, typically employing a two-enzyme system similar to fungi, with a distinct dehydratase (R141) and a bifunctional epimerase/reductase (L780).[3][12]
References
- 1. portlandpress.com [portlandpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Biosynthesis of UDP-4-keto-6-deoxyglucose and this compound in pathogenic fungi Magnaporthe grisea and Botryotinia fuckeliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of UDP-4-keto-6-deoxyglucose and this compound in Pathogenic Fungi Magnaporthe grisea and Botryotinia fuckeliana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UDP-glucose 4,6-dehydratase - Wikipedia [en.wikipedia.org]
- 8. Biosynthesis of UDP-4-keto-6-deoxyglucose and this compound in Pathogenic Fungi Magnaporthe grisea and Botryotinia fuckeliana* | Semantic Scholar [semanticscholar.org]
- 9. A Bifunctional 3,5-Epimerase/4-Keto Reductase for Nucleotide-Rhamnose Synthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. uniprot.org [uniprot.org]
- 12. The high‐resolution structure of a UDP‐L‐rhamnose synthase from Acanthamoeba polyphaga Mimivirus - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of UDP-Rhamnose in Flavonoid Glycosylation: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The glycosylation of flavonoids, a key mechanism for enhancing their structural diversity and biological activity, is a critical area of study in plant biology and drug development. Among the various sugar donors, uridine diphosphate-L-rhamnose (UDP-rhamnose) plays a crucial role in a specific type of glycosylation known as rhamnosylation. This process significantly impacts the physicochemical properties of flavonoids, including their solubility, stability, and bioavailability, thereby modulating their therapeutic potential. This technical guide provides a comprehensive overview of the biosynthesis of this compound, the enzymatic transfer of rhamnose to flavonoids, and the functional implications of this modification. Detailed experimental protocols and quantitative data are presented to facilitate further research in this dynamic field.
The Significance of Flavonoid Rhamnosylation
Flavonoid glycosides are the predominant forms of flavonoids found in plants. The attachment of sugar moieties, such as rhamnose, alters their chemical properties, which in turn influences their biological functions. Rhamnosylation can:
-
Enhance Solubility and Stability: The addition of the polar rhamnose sugar increases the water solubility of otherwise hydrophobic flavonoid aglycones, facilitating their transport and storage within plant cells and improving their bioavailability in humans.[1][2]
-
Modulate Bioactivity: While glycosylation can sometimes decrease the antioxidant activity of flavonoids, specific rhamnosides have been shown to possess enhanced or novel biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[3] Rhamnosylated flavonoids can be considered "pro-drugs" that release the active aglycone in the gastrointestinal tract.[1]
-
Influence Plant Physiology: Rhamnosylated flavonoids are involved in crucial plant processes, including UV protection, defense against pathogens, and the regulation of hormone transport, such as auxin.[4][5]
Biosynthesis of the Rhamnose Donor: UDP-L-Rhamnose
In plants, the sole donor for rhamnosylation is UDP-L-rhamnose.[6][7] Its biosynthesis is a multi-step enzymatic process that starts from UDP-D-glucose.
The key enzymes in this pathway are the UDP-L-rhamnose synthases (RHS), also known as RHAMNOSE BIOSYNTHESIS (RHM) enzymes in Arabidopsis thaliana.[5][8] In many plants, a single multifunctional enzyme catalyzes the entire conversion of UDP-D-glucose to UDP-L-rhamnose.[9][10] This enzyme possesses three distinct catalytic activities: UDP-D-glucose 4,6-dehydratase, UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase, and UDP-4-keto-L-rhamnose 4-reductase.[5]
dot
Caption: Biosynthesis of UDP-L-Rhamnose from UDP-D-Glucose.
The Catalytic Heart: Flavonoid Rhamnosyltransferases
The transfer of the rhamnosyl moiety from this compound to a flavonoid acceptor molecule is catalyzed by a specific class of UDP-glycosyltransferases (UGTs) known as flavonoid rhamnosyltransferases (EC 2.4.1.159).[11] These enzymes exhibit high regio- and substrate specificity, determining which hydroxyl group on the flavonoid backbone is rhamnosylated.
The general reaction is as follows: UDP-L-rhamnose + Flavonoid Aglycone/Glycoside → UDP + Rhamnosylated Flavonoid
dot
Caption: Enzymatic Rhamnosylation of Flavonoids.
Structural studies of flavonoid rhamnosyltransferases have revealed key amino acid residues that determine the specificity for the this compound donor and the flavonoid acceptor. For instance, in UGT89C1 from Arabidopsis thaliana, specific residues in the C-terminal domain are crucial for recognizing this compound.[12][13]
Quantitative Insights: Enzyme Kinetics
The efficiency of flavonoid rhamnosylation can be quantified by determining the kinetic parameters of the responsible rhamnosyltransferases. This data is essential for understanding the substrate preferences of these enzymes and for their application in synthetic biology.
| Enzyme | Source Organism | Flavonoid Substrate | Km (µM) | Vmax or kcat | Reference |
| MrUGT78R1 | Morella rubra | Myricetin | 25.3 ± 2.1 | 15.2 ± 0.4 (10³ s⁻¹) | [14] |
| Quercetin | 22.1 ± 1.8 | 10.8 ± 0.3 (10³ s⁻¹) | [14] | ||
| Kaempferol | 28.9 ± 2.5 | 8.9 ± 0.2 (10³ s⁻¹) | [14] | ||
| MrUGT78R2 | Morella rubra | Myricetin | 30.1 ± 2.9 | 12.5 ± 0.5 (10³ s⁻¹) | [14] |
| Quercetin | 25.8 ± 2.2 | 18.9 ± 0.6 (10³ s⁻¹) | [14] | ||
| Kaempferol | 33.4 ± 3.1 | 11.3 ± 0.4 (10³ s⁻¹) | [14] | ||
| AtUGT78D1 | Arabidopsis thaliana | Isorhamnetin | 181 | 0.646 U/mg | [15] |
Signaling Pathways and Functional Roles
Rhamnosylated flavonoids are not merely structural variants but also active participants in plant signaling pathways. A prominent example is their role in the regulation of polar auxin transport.
Regulation of Auxin Transport
Flavonols, a major class of flavonoids, are considered negative regulators of auxin transport.[5] Specific rhamnosylated flavonols have been shown to modulate the activity of auxin efflux carriers, such as PIN-FORMED (PIN) proteins and ATP-binding cassette (ABC) transporters of the B subfamily (ABCBs).[5][16] For example, kaempferol-3-O-rhamnoside-7-O-rhamnoside has been identified as an endogenous inhibitor of polar auxin transport in Arabidopsis shoots.[17] The accumulation of certain rhamnosylated flavonols can lead to developmental changes, such as altered root architecture and leaf shape, by influencing auxin gradients within the plant.[18]
dot
Caption: Regulation of Auxin Transport by Rhamnosylated Flavonoids.
Role in Plant Defense
Flavonoids, in general, play a significant role in plant defense against pathogens and herbivores. Rhamnosylation can influence the antimicrobial and insecticidal properties of these compounds. While specific signaling pathways involving rhamnosylated flavonoids in plant defense are still being elucidated, it is known that flavonoids can act as signaling molecules in plant-microbe interactions and contribute to the plant's defense arsenal.[3][19]
Experimental Protocols
Heterologous Expression and Purification of Flavonoid Rhamnosyltransferases
dot
Caption: Workflow for Recombinant Rhamnosyltransferase Production.
Protocol:
-
Gene Amplification and Cloning: Amplify the full-length coding sequence of the target rhamnosyltransferase gene from cDNA using PCR with primers containing appropriate restriction sites. Ligate the PCR product into a suitable expression vector, such as pET-28a(+) or pGEX, which often include affinity tags (e.g., His-tag, GST-tag) for purification.
-
Transformation: Transform the expression construct into a suitable E. coli expression strain, such as BL21(DE3).
-
Protein Expression: Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 16-25°C) for several hours or overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication or using a French press.
-
Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins). Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) and elute the protein with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).
-
Verification: Analyze the purified protein by SDS-PAGE to confirm its size and purity. Dialyze the purified protein against a storage buffer and store at -80°C.[1][8][20]
In Vitro Rhamnosyltransferase Activity Assay
Reaction Mixture (100 µL total volume):
-
50 mM Potassium phosphate buffer (pH 7.0)
-
150 µM Flavonoid substrate (dissolved in DMSO, final DMSO concentration <5%)
-
500 µM UDP-L-rhamnose
-
1-5 µg Purified rhamnosyltransferase enzyme
Procedure:
-
Combine the buffer, flavonoid substrate, and this compound in a microcentrifuge tube.
-
Pre-incubate the mixture at 30°C for 2 minutes.
-
Initiate the reaction by adding the purified enzyme.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume (100 µL) of ice-cold methanol or 1% (v/v) trifluoroacetic acid.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC or LC-MS to quantify the product formation.[21]
HPLC Analysis of Rhamnosylated Flavonoids
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of two solvents is typically used:
-
Solvent A: Water with 0.1% formic acid or acetic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.
-
-
Gradient: A typical gradient might be from 10% B to 90% B over 30-40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the maximum absorbance wavelength of the specific flavonoids being analyzed (typically between 254 nm and 370 nm).
Procedure:
-
Inject 10-20 µL of the reaction supernatant (from the enzyme assay) or a prepared plant extract onto the HPLC column.
-
Run the gradient program to separate the flavonoid aglycone, the rhamnosylated product, and other components.
-
Identify the product peak by comparing its retention time to an authentic standard (if available) or by collecting the peak and confirming its identity by LC-MS.
-
Quantify the product by integrating the peak area and comparing it to a standard curve generated with a known concentration of the product or a related standard.[6][22][23]
LC-MS/MS for Structural Elucidation
Instrumentation:
-
A liquid chromatography system coupled to a mass spectrometer (e.g., triple quadrupole, Q-TOF, or Orbitrap).
Procedure:
-
Separate the components of the sample using HPLC as described above.
-
Introduce the eluent into the mass spectrometer.
-
Acquire mass spectra in both positive and negative ion modes. The molecular ion ([M+H]⁺ or [M-H]⁻) will provide the molecular weight of the product.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion of the product. The fragmentation pattern will provide structural information. A characteristic loss of 146 Da corresponds to the loss of a rhamnose moiety.
-
Compare the fragmentation pattern to that of known flavonoid glycosides to confirm the structure of the rhamnosylated product.[2][7][24][25]
Conclusion and Future Perspectives
This compound-dependent glycosylation is a vital process that significantly expands the chemical diversity and biological functions of flavonoids. The continued identification and characterization of novel flavonoid rhamnosyltransferases from various plant species will provide a valuable toolkit for the chemoenzymatic synthesis of new flavonoid derivatives with improved therapeutic properties. Further research into the precise molecular mechanisms by which rhamnosylated flavonoids regulate signaling pathways will deepen our understanding of plant physiology and may reveal new targets for drug development. The methodologies outlined in this guide provide a solid foundation for researchers to explore the fascinating world of flavonoid rhamnosylation.
References
- 1. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 7-Rhamnosylated Flavonols Modulate Homeostasis of the Plant Hormone Auxin and Affect Plant Development. [sonar.ch]
- 5. 7-Rhamnosylated Flavonols Modulate Homeostasis of the Plant Hormone Auxin and Affect Plant Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 8. iba-lifesciences.com [iba-lifesciences.com]
- 9. Structural characterization of flavonoid glycosides by multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Flavonol-3-O-glucoside L-rhamnosyltransferase - Wikipedia [en.wikipedia.org]
- 12. Flavonols modulate plant development, signaling, and stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. embopress.org [embopress.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Flavonoids as Important Molecules of Plant Interactions with the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Heterologous protein expression in E. coli [protocols.io]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. longdom.org [longdom.org]
- 23. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 24. researchgate.net [researchgate.net]
- 25. Detection, Identification and Structural Elucidation of Flavonoids using Liquid Chromatography Coupled to Mass Spectrometry | Bentham Science [eurekaselect.com]
Biochemical Properties of UDP-D-Glucose 4,6-Dehydratase in Trichomonas vaginalis: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Trichomonas vaginalis, the etiological agent of trichomoniasis, relies on a complex cell surface lipoglycan (TvLG) for its parasitic interaction with host tissues. L-rhamnose is a critical monosaccharide component of TvLG, and its biosynthesis is essential for the parasite's virulence. The initial and rate-limiting step in the L-rhamnose biosynthetic pathway is catalyzed by UDP-D-glucose 4,6-dehydratase (TvUGD, EC 4.2.1.76). This enzyme facilitates the conversion of UDP-D-glucose to UDP-4-keto-6-deoxy-D-glucose. The unique characteristics of the L-rhamnose pathway in T. vaginalis, which exhibits features of both prokaryotic and eukaryotic systems, position TvUGD as a promising target for novel anti-trichomonal therapeutics. This document provides a comprehensive overview of the biochemical properties, kinetic parameters, and experimental protocols related to TvUGD.
Introduction
Trichomonas vaginalis is a flagellated protozoan parasite responsible for the most common non-viral sexually transmitted infection worldwide.[1] The parasite's adhesion to host epithelial cells is mediated by its surface lipoglycan (TvLG), of which L-rhamnose is a major constituent, comprising up to 40% of its monosaccharides.[1][2] The biosynthesis of L-rhamnose is therefore a crucial pathway for the parasite's survival and pathogenicity. The enzyme UDP-D-glucose 4,6-dehydratase (TvUGD) catalyzes the first committed step in this pathway, making it a key focus for understanding the parasite's metabolism and for the development of targeted inhibitors.[1][2] This guide details the current knowledge of the biochemical and structural properties of TvUGD.
Enzymatic Reaction and Substrate Specificity
TvUGD catalyzes the dehydration of UDP-D-glucose to form UDP-4-keto-6-deoxy-D-glucose, as depicted in the following reaction:
UDP-D-glucose ⇌ UDP-4-dehydro-6-deoxy-D-glucose + H₂O [3]
The enzyme demonstrates a strong preference for UDP-D-glucose as a substrate over dTDP-D-glucose.[1][2] This substrate specificity is a key characteristic that distinguishes the T. vaginalis pathway. The higher affinity for the UDP-bound substrate is proposed to be mediated by the differential recognition of the ribose moiety of the nucleotide compared to the deoxyribose.[1][2]
Quantitative Data
The kinetic parameters of recombinant TvUGD have been determined for both UDP-D-glucose and dTDP-D-glucose, highlighting the enzyme's substrate preference. The enzyme's activity is also influenced by pH and temperature.
Table 1: Kinetic Parameters of T. vaginalis UDP-D-glucose 4,6-dehydratase
| Substrate | Kcat (s⁻¹) | Km (µM) | Kcat/Km (M⁻¹s⁻¹) |
| UDP-D-glucose | 0.83 ± 0.04 | 59 ± 5 | 1.4 x 10⁴ |
| dTDP-D-glucose | 0.010 ± 0.001 | 110 ± 20 | 90 |
Data sourced from Gaglianone et al., 2022.[1][2]
Table 2: Biochemical Characteristics of T. vaginalis UDP-D-glucose 4,6-dehydratase
| Parameter | Value |
| Optimal pH | 8.5 - 9.0 |
| Temperature Stability | Stable up to 30°C |
Data sourced from Gaglianone et al., 2022.[4]
Structural Properties
A three-dimensional structural model of TvUGD has been generated using AlphaFold2.[2] The model suggests that the enzyme adopts a homodimeric conformation, which is consistent with other characterized UDP-D-glucose 4,6-dehydratases. The position of the UDP moiety in the active site was inferred by superposition with the structure of dTDP-D-glucose 4,6-dehydratase from Acanthamoeba polyphaga mimivirus.[2] This structural information provides a basis for understanding the enzyme's mechanism and for the rational design of inhibitors.
L-Rhamnose Biosynthetic Pathway in T. vaginalis
The proposed biosynthetic pathway for L-rhamnose in T. vaginalis is initiated by TvUGD. This pathway is notable for having characteristics that are intermediate between typical eukaryotic and prokaryotic pathways. While it preferentially uses a UDP-linked sugar like eukaryotes, it appears to require separate enzymes for the subsequent epimerization and reduction steps, a feature more commonly observed in bacteria.[1][2]
Caption: Proposed L-Rhamnose Biosynthetic Pathway in T. vaginalis.
Experimental Protocols
The following protocols are based on the methodologies described by Gaglianone et al., 2022.[2]
Recombinant Protein Expression and Purification
This workflow outlines the key steps for obtaining purified recombinant TvUGD.
Caption: Experimental Workflow for Recombinant TvUGD Production.
Detailed Steps:
-
Gene Cloning: The coding sequence for TvUGD (TVAG_414560) is amplified from a T. vaginalis cDNA library using specific primers. The amplified product is then cloned into the pET-28a(+) expression vector, which adds an N-terminal His-tag.
-
Protein Expression: The resulting plasmid is transformed into E. coli BL21(DE3) cells. The cells are grown in LB medium containing kanamycin at 37°C until an OD₆₀₀ of 0.6-0.8 is reached. Protein expression is induced with 0.5 mM IPTG, and the culture is incubated overnight at 20°C.
-
Protein Purification:
-
Cells are harvested by centrifugation and resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Lysis is performed by sonication on ice.
-
The lysate is clarified by centrifugation to remove cell debris.
-
The supernatant containing the His-tagged TvUGD is loaded onto a Ni-NTA affinity column.
-
The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM).
-
The recombinant protein is eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM).
-
The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT) and stored at 4°C.
-
Enzyme Activity Assay
The activity of UDP-D-glucose 4,6-dehydratase can be determined by measuring the formation of the product, UDP-4-keto-6-deoxy-D-glucose, which absorbs light at 340 nm after treatment with NaOH.
Reaction Mixture:
-
50 mM Tris-HCl, pH 8.8
-
1 mM NAD⁺
-
200 µM UDP-D-glucose (or other substrate)
-
Purified TvUGD enzyme
Procedure:
-
The reaction is initiated by the addition of the enzyme to the reaction mixture.
-
The reaction is incubated at 25°C for a defined period (e.g., 10 minutes).
-
The reaction is stopped by the addition of NaOH to a final concentration of 0.1 M.
-
The mixture is incubated at 37°C for 15 minutes to allow for the formation of the chromophore.
-
The absorbance is measured at 340 nm.
-
The concentration of the product is calculated using an extinction coefficient of 5200 M⁻¹cm⁻¹.
Potential as a Drug Target and Future Directions
The L-rhamnose biosynthetic pathway is absent in humans, making the enzymes in this pathway, including TvUGD, attractive targets for the development of selective inhibitors against T. vaginalis.[1][2] While specific inhibitors for TvUGD have not yet been reported, the availability of a recombinant enzyme and a reliable activity assay provides the necessary tools for high-throughput screening of compound libraries. Future research should focus on the identification and characterization of potent and selective inhibitors of TvUGD. Such compounds could lead to the development of novel anti-trichomonal drugs with a new mechanism of action, which is particularly important given the emergence of resistance to current therapies.
Conclusion
UDP-D-glucose 4,6-dehydratase from Trichomonas vaginalis is a key enzyme in a metabolic pathway essential for the parasite's virulence. Its distinct substrate preference and the unique nature of the L-rhamnose biosynthetic pathway in this organism underscore its potential as a therapeutic target. The detailed biochemical data and experimental protocols presented in this guide provide a solid foundation for further research aimed at exploiting this enzyme for the development of new treatments for trichomoniasis.
References
- 1. The L-Rhamnose Biosynthetic Pathway in Trichomonas vaginalis: Identification and Characterization of UDP-D-Glucose 4,6-dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. UDP-glucose 4, 6-dehydratase Activity Plays an Important Role in Maintaining Cell Wall Integrity and Virulence of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The L-Rhamnose Biosynthetic Pathway in Trichomonas vaginalis: Identification and Characterization of UDP-D-Glucose 4,6-dehydratase - PMC [pmc.ncbi.nlm.nih.gov]
Regulation of UDP-Rhamnose Synthesis During Plant Development: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Uridine diphosphate L-rhamnose (UDP-rhamnose) is a crucial nucleotide sugar in plants, serving as the activated donor of L-rhamnose for the biosynthesis of essential cell wall polysaccharides and the glycosylation of various secondary metabolites. The precise regulation of its synthesis is vital for normal plant growth and development. This technical guide provides a comprehensive overview of the current understanding of the regulation of this compound synthesis in plants, with a focus on the model organism Arabidopsis thaliana. It covers the biosynthetic pathway, key enzymes, regulatory mechanisms at the transcriptional, post-translational, and subcellular levels, and the metabolic flux of this compound into different biosynthetic pathways.
The this compound Biosynthetic Pathway
In plants, this compound is synthesized from UDP-glucose in the cytoplasm through a series of enzymatic reactions.[1][2] The pathway involves three key enzymatic activities: UDP-glucose 4,6-dehydratase, UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase, and UDP-4-keto-L-rhamnose 4-keto-reductase.[3] In Arabidopsis, these activities are primarily carried out by a family of multifunctional enzymes called RHAMNOSE SYNTHASES (RHMs).[2]
Key Enzymes in this compound Biosynthesis
Arabidopsis thaliana possesses three functional RHM enzymes, RHM1, RHM2, and RHM3, which are biochemically redundant but exhibit distinct expression patterns across different tissues and developmental stages.[2]
-
RHM1 (RHAMNOSE BIOSYNTHESIS 1): The most ubiquitously and abundantly expressed RHM enzyme, playing a major role in providing this compound for both cell wall biosynthesis and flavonol glycosylation.[3][4]
-
RHM2/MUM4 (MUCILAGE-MODIFIED 4): Primarily expressed in the seed coat and is essential for the synthesis of the rhamnogalacturonan-I (RG-I) component of seed mucilage.[3]
-
RHM3: Less characterized, with its specific roles in plant development yet to be fully elucidated.[3]
Another key enzyme in this pathway is:
-
UER1 (UDP-4-KETO-6-DEOXY-D-GLUCOSE-3,5-EPIMERASE-4-REDUCTASE 1): This enzyme contains only the epimerase-reductase domain and is dependent on the intermediate produced by RHM1, UDP-4-keto-6-deoxy-D-glucose, to synthesize this compound.[3]
Diagram of the this compound Biosynthesis Pathway
References
The Critical Role of UDP-Rhamnose in Microbial Pathogenesis and Virulence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Uridine diphosphate rhamnose (UDP-rhamnose) is a crucial activated sugar nucleotide involved in the biosynthesis of a variety of significant microbial surface structures. These structures, including lipopolysaccharides (LPS), capsular polysaccharides (CPS), and other cell wall components, are pivotal for microbial survival, pathogenesis, and virulence. The absence of the this compound biosynthesis pathway in mammals makes it an attractive and specific target for the development of novel antimicrobial agents. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, its critical role in microbial pathogenesis, and detailed methodologies for its study.
The this compound Biosynthesis Pathway
In microorganisms, L-rhamnose is most commonly synthesized as a nucleotide-activated sugar, primarily thymidine diphosphate (TDP)-L-rhamnose in bacteria and UDP-L-rhamnose in fungi and plants.[1][2] The bacterial pathway for TDP-L-rhamnose synthesis is well-characterized and involves four key enzymes encoded by the rmlABCD operon. The synthesis of this compound, particularly in fungi, can be more streamlined, sometimes involving bifunctional enzymes.[3]
The biosynthesis of TDP-L-rhamnose from glucose-1-phosphate proceeds as follows:
-
RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the formation of dTDP-D-glucose from glucose-1-phosphate and dTTP.[2][3]
-
RmlB (dTDP-D-glucose 4,6-dehydratase): Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.[2][3]
-
RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Catalyzes the epimerization of dTDP-4-keto-6-deoxy-D-glucose to dTDP-4-keto-L-rhamnose.[2][3]
-
RmlD (dTDP-4-keto-L-rhamnose reductase): Reduces dTDP-4-keto-L-rhamnose to the final product, dTDP-L-rhamnose.[2][3]
In many pathogenic bacteria, the focus of this guide is on the functional equivalent pathways that lead to this compound, which serves as the donor for the glycosylation of various virulence factors.
Involvement of this compound in Microbial Pathogenesis and Virulence
The disruption of this compound biosynthesis has profound effects on the virulence of a wide range of microbial pathogens. This is primarily due to the role of rhamnose as a key component of various cell surface structures that are critical for host-pathogen interactions.
Impact on Virulence Factors
Defects in the this compound biosynthesis pathway lead to significant attenuation of virulence. This is demonstrated by a reduced ability to cause disease in animal models, altered cell morphology, and decreased survival in the host.
| Pathogen | Gene Knockout | Virulence Factor Affected | Quantitative Impact on Virulence | Reference |
| Streptococcus mutans | rmlD | Rhamnose-glucose polysaccharide (RGP) | Severe growth defects, elevated susceptibility to acid and oxidative stress, significantly disrupted biofilm formation. | [4] |
| Verticillium dahliae | VdNRS/ER (this compound synthase) | Cell wall glycans | Complete loss of pathogenicity on tomato and Nicotiana benthamiana plants. | [5] |
| Streptococcus pyogenes | rmlB, rmlC | Rhamnose polysaccharides | Strongly attenuated growth and severe morphological defects. | |
| Pseudomonas aeruginosa | rhlA (rhamnosyltransferase) | Rhamnolipids | Altered biofilm architecture, but not a complete loss of biofilm formation. |
Role in Biofilm Formation
Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix. They are notoriously resistant to antibiotics and host immune responses. Rhamnose-containing exopolysaccharides are often crucial components of the biofilm matrix.
| Pathogen | Gene Knockout | Impact on Biofilm Formation | Reference |
| Streptococcus mutans | rmlD | Significantly disrupted biofilm formation. | [4] |
| Pseudomonas aeruginosa | rhlA | Altered biofilm architecture, with the formation of a flat and uniform biofilm instead of structured microcolonies. |
Contribution to Capsule Formation
The bacterial capsule is a protective outer layer that shields the pathogen from phagocytosis and complement-mediated killing. Rhamnose is a common constituent of capsular polysaccharides in many pathogenic bacteria.
| Pathogen | Gene Knockout | Impact on Capsule Formation | Reference |
| Streptococcus pneumoniae | Genes for rhamnose biosynthesis | Loss or alteration of capsular polysaccharide structure. | [3] |
| Klebsiella pneumoniae | Genes for rhamnose biosynthesis | Attenuation of capsule production. |
Signaling and Regulatory Roles
While the direct role of this compound as a signaling molecule is not extensively characterized, its downstream products, rhamnose-containing glycans, play a significant role in modulating virulence through various regulatory pathways.
Rhamnolipids, produced by Pseudomonas aeruginosa, are biosurfactants that are involved in motility, biofilm development, and host immune modulation. The synthesis of rhamnolipids is tightly regulated by the quorum-sensing systems las and rhl. The rhl system, which is itself regulated by the las system, directly controls the expression of the rhlAB operon, which encodes the enzymes for rhamnolipid synthesis.
Experimental Protocols
Construction of a this compound Biosynthesis Gene Knockout Mutant (e.g., rmlD)
This protocol describes the generation of a markerless deletion mutant of a gene involved in this compound biosynthesis, such as rmlD, using homologous recombination.
Materials:
-
Bacterial strain of interest
-
Plasmids for homologous recombination (e.g., pKNG101 for Pseudomonas aeruginosa)
-
Primers for amplifying flanking regions of the target gene
-
Restriction enzymes
-
T4 DNA ligase
-
Competent E. coli for cloning
-
Apparatus for electroporation
-
Selective and counter-selective media
Procedure:
-
Construct the knockout vector: a. Amplify the upstream and downstream flanking regions (approx. 500 bp each) of the rmlD gene using PCR with primers containing appropriate restriction sites. b. Digest the PCR products and the suicide vector with the corresponding restriction enzymes. c. Ligate the flanking regions into the suicide vector. d. Transform the ligation product into competent E. coli and select for transformants. e. Verify the correct construct by restriction digestion and sequencing.
-
Introduce the knockout vector into the target bacterium: a. Transfer the confirmed knockout vector from E. coli to the target bacterial strain via conjugation or electroporation. b. Select for single-crossover integrants on selective medium containing an appropriate antibiotic.
-
Induce the second crossover and screen for mutants: a. Culture the single-crossover integrants in non-selective medium to allow for the second recombination event. b. Plate the culture on a counter-selective medium (e.g., containing sucrose for vectors with sacB) to select for cells that have lost the vector backbone. c. Screen the resulting colonies by PCR using primers flanking the rmlD gene to identify colonies with the desired deletion. A smaller PCR product compared to the wild-type indicates a successful deletion. d. Confirm the deletion by DNA sequencing.
Quantification of Biofilm Formation using Crystal Violet Assay
Materials:
-
96-well microtiter plates
-
Bacterial cultures (wild-type and mutant strains)
-
Appropriate growth medium
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid
-
Microplate reader
Procedure:
-
Grow overnight cultures of the wild-type and mutant strains in the appropriate medium.
-
Dilute the overnight cultures to a starting OD600 of approximately 0.05 in fresh medium.
-
Add 200 µL of the diluted cultures to the wells of a 96-well microtiter plate. Include wells with sterile medium as a negative control.
-
Incubate the plate at the optimal temperature for biofilm formation for 24-48 hours without shaking.
-
Carefully discard the planktonic cells by inverting the plate and gently tapping it on absorbent paper.
-
Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.
-
Air-dry the plate for 15-20 minutes.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.
-
Air-dry the plate completely.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
Determination of LD50 in a Murine Infection Model
Materials:
-
Wild-type and mutant bacterial strains
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6)
-
Sterile PBS
-
Syringes and needles for injection
-
Apparatus for serial dilutions and plate counting
Procedure:
-
Prepare fresh cultures of the wild-type and mutant bacteria and wash the cells with sterile PBS.
-
Resuspend the bacterial pellets in PBS and adjust the concentration to a known value (e.g., 1 x 10^9 CFU/mL).
-
Perform serial ten-fold dilutions of the bacterial suspensions in PBS.
-
Divide the mice into groups (e.g., 5-10 mice per group) for each bacterial strain and each dilution.
-
Inject a defined volume (e.g., 100 µL) of each bacterial dilution intraperitoneally or intravenously into the mice.
-
Monitor the mice for a predetermined period (e.g., 7-14 days) and record the number of mortalities in each group.
-
Calculate the LD50 value using a statistical method such as the Reed-Muench method or probit analysis.
Experimental Workflow for Characterizing a this compound Deficient Mutant
Conclusion
The biosynthesis of this compound is a critical pathway for the production of essential virulence factors in a multitude of microbial pathogens. The disruption of this pathway leads to significant attenuation of virulence, making it a promising target for the development of novel antimicrobial therapies. The detailed protocols and methodologies provided in this guide offer a framework for researchers to investigate the role of this compound in their specific pathogen of interest and to explore the potential of targeting this pathway for therapeutic intervention. Further research into the specific regulatory networks governed by rhamnose-containing structures will undoubtedly unveil new avenues for combating infectious diseases.
References
- 1. Biosynthesis of UDP-4-keto-6-deoxyglucose and this compound in pathogenic fungi Magnaporthe grisea and Botryotinia fuckeliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Rhamnose synthase activity is required for pathogenicity of the vascular wilt fungus Verticillium dahliae - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
chemoenzymatic synthesis of UDP-rhamnose for glycosyltransferase assays
Application Note & Protocol
Topic: Chemoenzymatic Synthesis of UDP-Rhamnose for Glycosyltransferase Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Uridine diphosphate L-rhamnose (this compound) is a critical nucleotide sugar donor for the biosynthesis of a wide array of rhamnose-containing glycans, which are integral to the structure and function of cell walls in plants and various pathogenic bacteria.[1][2][3][4] The enzymes that transfer rhamnose from this compound to acceptor molecules are known as rhamnosyltransferases, a subclass of glycosyltransferases (GTs). Studying these enzymes is crucial for understanding disease processes and for developing novel therapeutics and herbicides. However, the limited commercial availability and inherent instability of this compound pose significant challenges to this research.
This application note provides a detailed protocol for the efficient chemoenzymatic synthesis of this compound. It also describes its subsequent application in a robust and sensitive glycosyltransferase assay, facilitating high-throughput screening and kinetic analysis of rhamnosyltransferases.
Chemoenzymatic Synthesis of UDP-L-Rhamnose
The synthesis of this compound from the readily available precursor UDP-glucose is achieved through a multi-enzyme cascade. In fungi and plants, this pathway is more streamlined than the bacterial dTDP-rhamnose pathway, often requiring only two enzymatic activities.[3] The process involves a UDP-glucose-4,6-dehydratase followed by a bifunctional enzyme with 3,5-epimerase and 4-reductase activities.[3][5]
Caption: Chemoenzymatic synthesis pathway of UDP-L-rhamnose from UDP-glucose.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Notes |
| UDP-D-glucose (UDPG) | Sigma-Aldrich | Starting substrate |
| NADPH, tetrasodium salt | Sigma-Aldrich | Reductant for the final step |
| UDP-glucose 4,6-dehydratase | Custom Expression | Enzyme 1 |
| UDP-4-keto-6-deoxy-glucose 3,5-epimerase/4-reductase | Custom Expression | Enzyme 2 (bifunctional) |
| HEPPS or Tris-HCl Buffer | Major Suppliers | Reaction Buffer |
| Q-Sepharose HP Column | GE Healthcare | For purification |
| 30 kDa Amicon Ultra Filters | MilliporeSigma | For enzyme removal |
Note: Recombinant enzymes are not commercially available and typically require in-house expression and purification, for example, from E. coli expression systems. Genes can be identified from organisms like Magnaporthe grisea or Acanthamoeba polyphaga Mimivirus.[3][5]
Experimental Protocol: One-Pot Synthesis of UDP-L-Rhamnose
This protocol is adapted from methodologies described for the synthesis of UDP-activated sugars.[5]
-
Reaction Setup: In a sterile microcentrifuge tube, prepare the reaction mixture. For a 1 mL final volume:
-
50 mM HEPPS or Tris-HCl, pH 8.0
-
2.5 mM UDP-D-glucose
-
3.0 mM NADPH
-
0.5 mg/mL purified UDP-glucose 4,6-dehydratase
-
1.0 mg/mL purified UDP-4-keto-6-deoxy-glucose 3,5-epimerase/4-reductase
-
-
Incubation: Incubate the reaction mixture overnight (12-16 hours) at room temperature (approx. 23°C) or 30°C with gentle agitation.
-
Reaction Monitoring (Optional): The progress of the reaction can be monitored by HPLC to observe the consumption of UDP-glucose and the appearance of the this compound product peak.
-
Enzyme Removal: After incubation, terminate the reaction and remove the enzymes by centrifugation through a 30 kDa molecular weight cutoff filter. The filtrate contains the synthesized this compound.
Purification Protocol
-
Dilution: Dilute the filtrate from the previous step five-fold with deionized water to reduce the ionic strength.
-
Anion-Exchange Chromatography: Load the diluted sample onto a Q-Sepharose HP column pre-equilibrated with water or a low-concentration buffer (e.g., 20 mM Triethylammonium bicarbonate).
-
Elution: Elute the bound nucleotide sugars using a linear gradient of a high-salt buffer (e.g., 0 to 1 M Triethylammonium bicarbonate).
-
Fraction Analysis: Collect fractions and analyze them via HPLC or mass spectrometry to identify those containing pure this compound.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain this compound as a stable powder. Store at -80°C.[4]
Glycosyltransferase Assays Using Synthesized this compound
The activity of rhamnosyltransferases can be quantified by measuring the amount of UDP produced during the transfer of rhamnose from this compound to an acceptor substrate. A highly sensitive and high-throughput compatible method is the bioluminescent UDP-Glo™ Glycosyltransferase Assay.[6][7]
Caption: Principle of the bioluminescent glycosyltransferase assay detecting UDP.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Notes |
| Synthesized UDP-L-Rhamnose | From Section 1 | Sugar donor |
| Acceptor Substrate | Varies | e.g., Quercetin, Kaempferol |
| Recombinant Rhamnosyltransferase | Custom Expression | Enzyme of interest |
| UDP-Glo™ Glycosyltransferase Assay Kit | Promega | Detection reagent |
| Solid White 96-well or 384-well plates | Major Suppliers | For luminescence assays |
| Plate-reading Luminometer | Major Suppliers | For signal detection |
| Tris-HCl or Phosphate Buffer | Major Suppliers | Reaction Buffer |
Experimental Protocol: Rhamnosyltransferase Assay
This protocol is designed for a 96-well plate format and is based on established methods for UDP-detecting GT assays.[7][8]
-
Glycosyltransferase Reaction:
-
In each well of a solid white assay plate, prepare a 25 µL reaction mixture.
-
Reaction Mix:
-
100 mM Phosphate Buffer (pH 6.0) or Tris-HCl (pH 7.5)
-
5-10 mM MgCl₂ or MnCl₂ (optimize for your enzyme)
-
x µM Acceptor Substrate (e.g., 100 µM Quercetin)
-
y µM synthesized this compound (e.g., 50-650 µM)[8]
-
z ng purified rhamnosyltransferase enzyme
-
-
Controls: Include "no enzyme" and "no acceptor" controls to measure background signal and substrate hydrolysis, respectively.
-
Initiate the reaction by adding the enzyme.
-
Incubate at the optimal temperature for your enzyme (e.g., 30-50°C) for 30-60 minutes.[8]
-
-
UDP Detection:
-
Equilibrate the plate and the UDP-Glo™ Reagent to room temperature.
-
Add 25 µL of UDP-Glo™ Reagent to each well.
-
Mix the contents on a plate shaker for 60 seconds.
-
Incubate the plate at room temperature for 60 minutes to allow the detection reaction to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Prepare a UDP standard curve according to the kit manufacturer's instructions to convert relative light units (RLU) to UDP concentration.
-
Subtract the background RLU from the control wells.
-
Calculate the amount of UDP produced and determine the specific activity of the enzyme (e.g., in pmol/min/mg).
-
Alternative Assay: Phosphatase-Coupled Colorimetric Assay
As an alternative to luminescence, a colorimetric assay can be used.[9][10] This method couples the release of UDP with a phosphatase, which liberates inorganic phosphate (Pi). The Pi is then detected using a reagent like Malachite Green, causing a color change that can be read on a standard plate reader at ~620 nm.[9] This method is cost-effective but may be prone to interference from compounds that inhibit the coupling phosphatase.[11]
Quantitative Data
Kinetic parameters are essential for characterizing enzyme function. The synthesized this compound can be used to determine these values for novel rhamnosyltransferases.
Table 1: Example Kinetic Parameters of Rhamnosyltransferases with this compound
| Enzyme | Acceptor Substrate | Km (µM) for Acceptor | Kcat (s-1) | Reference |
| MrUGT78R1 | Myricetin (M) | 12.35 ± 1.83 | 0.44 ± 0.02 | [8] |
| MrUGT78R1 | Quercetin (Q) | 13.91 ± 1.27 | 0.21 ± 0.01 | [8] |
| MrUGT78R1 | Kaempferol (K) | 11.27 ± 1.25 | 0.16 ± 0.01 | [8] |
| MrUGT78R2 | Myricetin (M) | 14.21 ± 1.15 | 0.21 ± 0.01 | [8] |
| MrUGT78R2 | Quercetin (Q) | 13.87 ± 1.02 | 0.35 ± 0.01 | [8] |
| MrUGT78R2 | Kaempferol (K) | 12.05 ± 1.34 | 0.19 ± 0.01 | [8] |
Data from Morella rubra UGTs. Kinetic parameters were determined using the UDP-Glo™ assay.[8]
Conclusion
The chemoenzymatic approach provides a reliable and scalable method for producing this compound, a key substrate that is otherwise difficult to obtain. The protocols detailed here for its synthesis and subsequent use in sensitive, high-throughput glycosyltransferase assays empower researchers to characterize rhamnosyltransferases efficiently. This capability is fundamental for advancing drug discovery programs targeting bacterial pathogens and for deeper investigations into plant cell wall biosynthesis.
References
- 1. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of UDP-4-keto-6-deoxyglucose and this compound in Pathogenic Fungi Magnaporthe grisea and Botryotinia fuckeliana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The high‐resolution structure of a UDP‐L‐rhamnose synthase from Acanthamoeba polyphaga Mimivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Universal Phosphatase-Coupled Glycosyltransferase Assay: R&D Systems [rndsystems.com]
- 10. Glycosyltransferase Activity Assay Using Colorimetric Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Synthesis of UDP-Rhamnose Using Recombinant Enzymes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Uridine diphosphate rhamnose (UDP-rhamnose) is a crucial activated sugar donor for the biosynthesis of a wide array of significant biomolecules, including bacterial cell wall polysaccharides, plant cell wall pectins, and various glycosylated natural products with pharmaceutical potential.[1][][3] The enzymatic synthesis of this compound in vitro offers a controlled and efficient method for producing this key substrate for glycosylation studies and the chemoenzymatic synthesis of complex carbohydrates. This document provides a detailed protocol for the in vitro synthesis of UDP-L-rhamnose from UDP-D-glucose using recombinant enzymes. The pathway involves a sequential two-step enzymatic conversion.[4][5] In many organisms, including plants and some fungi, these steps are catalyzed by a single bifunctional or trifunctional enzyme.[6][7][8] In bacteria, separate enzymes carry out each step.[9][10] This protocol focuses on a two-enzyme system, reflecting the distinct catalytic activities required.
Enzymatic Pathway:
The synthesis of UDP-L-rhamnose from UDP-D-glucose proceeds through a two-step enzymatic cascade:
-
Dehydration: UDP-D-glucose is first converted to the intermediate UDP-4-keto-6-deoxy-D-glucose. This reaction is catalyzed by UDP-glucose 4,6-dehydratase.[4][5][11]
-
Epimerization and Reduction: The intermediate is then converted to the final product, UDP-L-rhamnose, by a bifunctional UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase/4-reductase.[4][5][12] This step requires the cofactor NADPH.
Caption: Enzymatic pathway for the synthesis of UDP-L-rhamnose from UDP-D-glucose.
Experimental Protocols
Materials and Reagents:
-
Recombinant Enzymes:
-
Substrates and Cofactors:
-
UDP-D-glucose
-
Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
Nicotinamide adenine dinucleotide (NAD+)
-
-
Buffer:
-
HEPES or Tris-HCl buffer
-
-
Reaction Vessels:
-
Microcentrifuge tubes or larger reaction vessels as needed.
-
-
Equipment:
-
Thermomixer or water bath
-
Centrifugal filters (e.g., 30 kDa molecular weight cutoff) for enzyme removal
-
HPLC system for reaction monitoring and product purification
-
Lyophilizer (optional)
-
Protocol for In Vitro Synthesis of UDP-L-Rhamnose:
This protocol is adapted from methodologies described for the synthesis using enzymes from various sources.[4][13]
-
Reaction Setup:
-
Enzyme Addition:
-
Add the recombinant UDP-glucose 4,6-dehydratase to a final concentration of 0.5 mg/mL.
-
Add the recombinant UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase/4-reductase to a final concentration of 1.0 mg/mL.
-
Gently mix the reaction components.
-
-
Incubation:
-
Reaction Monitoring (Optional):
-
The progress of the reaction can be monitored by observing the decrease in NADPH absorbance at 340 nm.
-
Alternatively, small aliquots can be taken at different time points, the reaction stopped with a quench solution (e.g., perchloric acid), and the samples analyzed by HPLC.
-
-
Enzyme Removal:
-
After the incubation period, remove the enzymes by filtration through a 30 kDa cutoff centrifugal filter.[13]
-
-
Product Purification:
-
The filtrate containing UDP-L-rhamnose can be purified using anion-exchange chromatography, such as with a HiLoad Q-Sepharose column.[13]
-
Dilute the filtrate with water (e.g., 5-fold) before loading it onto the column.[13]
-
Elute the product using a suitable salt gradient (e.g., triethylammonium bicarbonate).
-
Pool the fractions containing UDP-L-rhamnose and lyophilize to obtain the purified product.
-
-
Product Confirmation:
-
The identity and purity of the synthesized UDP-L-rhamnose can be confirmed by NMR spectroscopy and mass spectrometry.[4]
-
Data Presentation
Table 1: Summary of Quantitative Data for In Vitro this compound Synthesis
| Parameter | Value | Source Organism of Enzymes | Reference |
| Substrates & Cofactors | |||
| UDP-D-glucose | 2.5 mM | Acanthamoeba polyphaga Mimivirus | [13] |
| UDP-D-glucose | 2 mM | Magnaporthe grisea | [4] |
| NADPH | 3.0 mM | Acanthamoeba polyphaga Mimivirus | [13] |
| NAD+ | 1 mM | Magnaporthe grisea | [4] |
| Enzyme Concentrations | |||
| UDP-glucose 4,6-dehydratase | 0.5 mg/mL | Acanthamoeba polyphaga Mimivirus | [13] |
| UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase/4-reductase | 1.0 mg/mL | Acanthamoeba polyphaga Mimivirus | [13] |
| Reaction Conditions | |||
| Buffer | 50 mM HEPPS, pH 8.0 | Acanthamoeba polyphaga Mimivirus | [13] |
| Temperature | Room Temperature | Acanthamoeba polyphaga Mimivirus | [13] |
| Temperature | 30 °C | Magnaporthe grisea | [4] |
| Incubation Time | Overnight | Acanthamoeba polyphaga Mimivirus | [13] |
| Incubation Time | 30 minutes (for activity assay) | Magnaporthe grisea | [4] |
Notes:
-
The optimal conditions, including pH, temperature, and enzyme concentrations, may vary depending on the source of the recombinant enzymes. It is advisable to perform initial optimization experiments.
-
For some applications, a this compound regeneration system can be employed to improve the overall yield and cost-effectiveness, especially in glycosylation reactions.[14][15]
-
The stability of the enzymes and the product should be considered, and appropriate storage conditions (-20°C or -80°C) should be used for long-term preservation.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Biosynthesis of UDP-4-keto-6-deoxyglucose and this compound in Pathogenic Fungi Magnaporthe grisea and Botryotinia fuckeliana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of UDP-4-keto-6-deoxyglucose and this compound in pathogenic fungi Magnaporthe grisea and Botryotinia fuckeliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. uniprot.org [uniprot.org]
- 9. Frontiers | Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose [frontiersin.org]
- 10. Streptococcal dTDP‐L‐rhamnose biosynthesis enzymes: functional characterization and lead compound identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UDP-glucose 4,6-dehydratase - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The high‐resolution structure of a UDP‐L‐rhamnose synthase from Acanthamoeba polyphaga Mimivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Note: HPLC-Based Quantification of UDP-Rhamnose in Cell Extracts
Abstract
Uridine diphosphate rhamnose (UDP-rhamnose) is a crucial nucleotide sugar donor for the biosynthesis of rhamnose-containing glycoconjugates, which play significant roles in the cell walls of plants and bacteria, as well as in the glycosylation of proteins in various organisms.[1][2] The accurate quantification of intracellular this compound pools is essential for studying the metabolic pathways involved in its synthesis and utilization, and for understanding its role in cellular processes and disease. This application note provides a detailed protocol for the extraction and quantification of this compound from cell extracts using High-Performance Liquid Chromatography (HPLC). The described methods are applicable to researchers in biochemistry, cell biology, and drug development.
Introduction
This compound is synthesized from UDP-glucose via a multi-step enzymatic pathway. In plants, this is often carried out by a single trifunctional enzyme, RHAMNOSE1 (RHM1), which converts UDP-glucose to this compound.[3][4] In fungi, the synthesis involves two enzymes: a UDP-glucose-4,6-dehydratase and a bifunctional UDP-4-keto-6-deoxyglucose-3,5-epimerase/4-reductase.[5] The quantification of this compound provides insights into the activity of these pathways and the availability of this precursor for glycosylation. HPLC, particularly anion-exchange and ion-pair reversed-phase chromatography, offers a robust and sensitive method for the separation and quantification of UDP-sugars from complex biological matrices.
Signaling Pathway: this compound Biosynthesis
The biosynthesis of this compound from UDP-glucose is a key metabolic pathway. The diagram below illustrates the enzymatic conversion.
Caption: Biosynthesis of UDP-L-Rhamnose from UDP-Glucose.
Experimental Workflow
The overall workflow for the quantification of this compound from cell extracts is depicted below. This process includes cell harvesting, extraction of nucleotide sugars, separation by HPLC, and subsequent detection and quantification.
Caption: Experimental workflow for this compound quantification.
Protocols
Protocol 1: Extraction of this compound from Mammalian Cells
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Acetonitrile, 50% (v/v) in water, ice-cold
-
Centrifuge capable of 16,000 x g at 4°C
-
0.22 µm syringe filters
Procedure:
-
Cell Harvesting: Aspirate the culture medium and wash the cells (typically 1-5 x 10^6 cells) twice with 5 mL of ice-cold PBS.
-
Quenching and Lysis: Add 1 mL of ice-cold 50% acetonitrile to the cell pellet. Resuspend the cells by vortexing vigorously for 30 seconds.
-
Incubation: Incubate the mixture on ice for 10 minutes to ensure complete cell lysis and protein precipitation.
-
Centrifugation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the nucleotide sugars, to a new pre-chilled microcentrifuge tube.
-
Sample Preparation for HPLC: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. The sample is now ready for HPLC analysis.
Protocol 2: Anion-Exchange HPLC for this compound Quantification
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Anion-exchange column (e.g., Dionex CarboPac™ PA1, 4 x 250 mm)
Mobile Phase and Gradient:
-
Mobile Phase A: 25 mM Ammonium Acetate, pH 5.5
-
Mobile Phase B: 1 M Ammonium Acetate, pH 5.5
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 262 nm
Gradient Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0 | 0 |
| 5 | 0 |
| 35 | 100 |
| 40 | 100 |
| 41 | 0 |
| 50 | 0 |
Procedure:
-
Column Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 20-50 µL of the filtered cell extract onto the column.
-
Chromatography: Run the gradient program as described above.
-
Detection: Monitor the absorbance at 262 nm. This compound and other UDP-sugars will elute based on their charge and interaction with the stationary phase.
-
Quantification: Create a standard curve using known concentrations of a this compound standard. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
Quantitative Data
| Cell Type/Organism | This compound Concentration | Method | Reference |
| Arabidopsis thaliana | Detected, but not quantified in this study | LC-MS | [3][6] |
| Arabidopsis thaliana (general UDP-sugars) | 0.4 - 38 µg/g fresh weight | HPLC-MS | [7] |
| Saccharomyces cerevisiae (expressing plant RHM1) | Substantial amount detected | LC-MS | [3] |
| Saccharomyces cerevisiae (wild-type) | Not detectable | LC-MS | [3] |
| Magnaporthe grisea and Botryotinia fuckeliana | Produced, presence confirmed | Not specified | [5] |
Note: The quantification of this compound is challenging due to its low abundance compared to other UDP-sugars and potential co-elution with other compounds. Method validation, including spike and recovery experiments, is crucial for accurate quantification.
Troubleshooting
-
Poor Peak Resolution: Adjust the gradient slope or the pH of the mobile phase. Ensure the column is not overloaded.
-
Low Signal/No Peak: Increase the number of cells used for extraction. Check the extraction efficiency. Ensure the this compound has not degraded; samples should be kept on ice and processed quickly.
-
Variable Retention Times: Ensure consistent mobile phase preparation and temperature control of the column.
Conclusion
This application note provides a framework for the reliable extraction and quantification of this compound from cell extracts using HPLC. The detailed protocols for sample preparation and anion-exchange chromatography, along with the provided diagrams and data context, offer a valuable resource for researchers investigating the role of this compound in biological systems. The methods can be adapted and optimized for specific cell types and research questions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Plant Biology 2023 Annual Meeting [plantbiologyaspb.eventscribe.net]
- 5. Biosynthesis of UDP-4-keto-6-deoxyglucose and this compound in pathogenic fungi Magnaporthe grisea and Botryotinia fuckeliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arabidopsis thaliana RHAMNOSE 1 condensate formation drives this compound synthesis | Carnegie Science [carnegiescience.edu]
- 7. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
Application of UDP-Rhamnose in the Synthesis of Flavonoid Rhamnosides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoid rhamnosides, a class of glycosylated flavonoids, exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4][5] The addition of a rhamnose moiety to a flavonoid aglycone can significantly enhance its solubility, stability, and bioavailability, making these compounds attractive candidates for drug development.[6][7] The enzymatic synthesis of flavonoid rhamnosides using UDP-rhamnose as a sugar donor offers a highly specific and efficient alternative to chemical synthesis methods.[8] This document provides detailed application notes and protocols for the synthesis of flavonoid rhamnosides utilizing this compound and relevant enzymes.
Enzymatic Synthesis of Flavonoid Rhamnosides
The core of the enzymatic synthesis of flavonoid rhamnosides is the transfer of a rhamnose group from an activated sugar donor, uridine diphosphate-rhamnose (this compound), to a flavonoid aglycone. This reaction is catalyzed by a class of enzymes known as UDP-rhamnosyltransferases (Rha-Ts).[9][10]
Key Components:
-
This compound: The essential sugar donor for the rhamnosylation reaction.[11][12] It can be synthesized enzymatically from UDP-glucose.[12][13]
-
Flavonoid Aglycone: The acceptor molecule, which can be a variety of flavonoids such as quercetin, kaempferol, isorhamnetin, or naringenin.[6][14]
-
UDP-rhamnosyltransferase (Rha-T): The catalyst for the reaction. These enzymes exhibit high regioselectivity, transferring the rhamnose to a specific hydroxyl group on the flavonoid.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the enzymatic synthesis of flavonoid rhamnosides.
Table 1: Kinetic Parameters of Rhamnosyltransferases
| Enzyme Source | Flavonoid Substrate | Km (µM) | Vmax (U/mg) | Reference |
| Arabidopsis thaliana (78D1) | Isorhamnetin | 181 | 0.646 | [14] |
| Pummelo leaves | Prunin | 2.4 | - | [9] |
| Pummelo leaves | Hesperetin-7-O-glucoside | 41.5 | - | [9] |
| Morella rubra (MrUGT78R1) | Myricetin | - | - | [6] |
| Morella rubra (MrUGT78R1) | Quercetin | - | - | [6] |
| Morella rubra (MrUGT78R1) | Kaempferol | - | - | [6] |
| Morella rubra (MrUGT78R2) | Myricetin | - | - | [6] |
| Morella rubra (MrUGT78R2) | Quercetin | - | - | [6] |
| Morella rubra (MrUGT78R2) | Kaempferol | - | - | [6] |
Table 2: Optimal Reaction Conditions for Flavonoid Rhamnoside Synthesis
| Product | Enzyme System | Optimal pH | Optimal Temperature (°C) | Key Substrate Concentrations | Titer/Yield | Reference |
| Isorhamnetin-3-O-rhamnoside | Three-enzyme cascade (78D1, GmSUS, VvRHM-NRS) | 7.5 | 25 | 0.5 mM isorhamnetin, 400 mM sucrose, 0.5 mM UDP, 2 mM NAD+ | 231 mg/L (100% molar conversion) | [14][15] |
| Quercitrin | E. coli expressing AtUGT78D1 and AtRHM | - | - | - | 7627 mg/L | [16][17] |
| Quercetin 3-O-rhamnoside | E. coli expressing AtUGT78D1 and RHM2 | - | - | - | 150 mg/L | [18] |
| Kaempferol 3-O-rhamnoside | E. coli expressing AtUGT78D1 and RHM2 | - | - | - | 200 mg/L | [18] |
Signaling Pathways and Experimental Workflows
Enzymatic Cascade for Isorhamnetin-3-O-Rhamnoside Synthesis
Caption: Enzymatic cascade for the synthesis of Isorhamnetin-3-O-rhamnoside.
General Experimental Workflow for Flavonoid Rhamnoside Synthesis
Caption: General workflow for enzymatic synthesis and analysis of flavonoid rhamnosides.
Experimental Protocols
Protocol 1: Synthesis of Isorhamnetin-3-O-Rhamnoside using a Three-Enzyme Cascade[14][15]
1. Enzyme Preparation:
- Clone and express the genes for rhamnosyltransferase (e.g., 78D1 from Arabidopsis thaliana), sucrose synthase (e.g., GmSUS from Glycine max), and this compound synthase (e.g., VvRHM-NRS from Vitis vinifera) in E. coli.
- Purify the recombinant enzymes using standard chromatography techniques (e.g., Ni-NTA affinity chromatography).
2. Reaction Mixture Setup:
- Prepare a 100 µL reaction mixture containing:
- 50 mM Phosphate Buffer (pH 7.5)
- 0.5 mM Isorhamnetin (dissolved in DMSO, final DMSO concentration 2% v/v)
- 400 mM Sucrose
- 0.5 mM UDP
- 2 mM NAD+
- 57 µg/mL rhamnosyltransferase (78D1)
- 50 µg/mL sucrose synthase (GmSUS)
- 375 µg/mL this compound synthase (VvRHM-NRS)
3. Incubation:
- Incubate the reaction mixture at 25 °C with shaking (150 rpm) in a thermomixer.
- Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.
4. Reaction Quenching and Product Analysis:
- Stop the reaction by adding an equal volume of methanol.
- Centrifuge the mixture at 20,000 x g for 10 minutes to pellet any precipitate.
- Analyze the supernatant by HPLC to determine the concentration of isorhamnetin-3-O-rhamnoside.
5. Purification and Characterization:
- Purify the product using preparative HPLC.
- Confirm the structure of the purified isorhamnetin-3-O-rhamnoside using 1H-NMR and 13C-NMR spectroscopy.[14]
Protocol 2: Whole-Cell Biotransformation for Quercitrin Production[16]
1. Strain Construction:
- Construct a recombinant E. coli strain co-expressing a rhamnosyltransferase (e.g., AtUGT78D1) and a this compound synthase (e.g., AtRHM).
- Further engineering of the host strain, such as improving NADPH availability, can enhance product yield.[16]
2. Culture and Induction:
- Grow the recombinant E. coli strain in a suitable medium (e.g., LB medium) at 37 °C to an OD600 of 0.6-0.8.
- Induce protein expression by adding an appropriate inducer (e.g., IPTG) and continue to culture at a lower temperature (e.g., 20 °C) for a specified period (e.g., 12-24 hours).
3. Biotransformation:
- Harvest the cells by centrifugation and resuspend them in a biotransformation buffer.
- Add the flavonoid substrate (e.g., quercetin) to the cell suspension.
- Incubate the reaction mixture under optimal conditions (e.g., specific temperature, pH, and shaking).
4. Product Extraction and Analysis:
- After the desired incubation time, extract the product from the reaction mixture using an organic solvent (e.g., ethyl acetate).
- Analyze the extracted product by HPLC or LC-MS to quantify the yield of quercitrin.
Applications in Drug Development
Flavonoid rhamnosides possess a broad spectrum of biological activities that are relevant to drug discovery and development.[1][2][3][4] Glycosylation, and specifically rhamnosylation, can modulate the pharmacokinetic and pharmacodynamic properties of flavonoids.[5][6]
-
Improved Bioavailability: The addition of a sugar moiety generally increases the water solubility of flavonoids, which can lead to improved absorption and bioavailability.[6][7]
-
Enhanced Biological Activity: Rhamnosylation can enhance the therapeutic effects of flavonoids, including their antioxidant, anti-inflammatory, and anticancer activities.[1][14][18][19]
-
Novel Drug Candidates: The enzymatic synthesis of a diverse range of flavonoid rhamnosides allows for the creation of novel compounds that can be screened for various therapeutic targets.[2][3]
Conclusion
The application of this compound in the enzymatic synthesis of flavonoid rhamnosides provides a powerful platform for the production of these valuable bioactive compounds. The detailed protocols and quantitative data presented in these application notes offer a solid foundation for researchers and drug development professionals to explore the synthesis and therapeutic potential of flavonoid rhamnosides. The use of robust enzymatic systems, including whole-cell biotransformation and multi-enzyme cascades, will continue to drive innovation in the efficient and sustainable production of these promising natural products.
References
- 1. rjlbpcs.com [rjlbpcs.com]
- 2. Flavonoid Based Development of Synthetic Drugs: Chemistry and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iomcworld.com [iomcworld.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. On the Development of a Cutaneous Flavonoid Delivery System: Advances and Limitations [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound:flavanone-7-O-glucoside-2''-O-rhamnosyltransferase. Purification and characterization of an enzyme catalyzing the production of bitter compounds in citrus [pubmed.ncbi.nlm.nih.gov]
- 10. Functional characterization of this compound-dependent rhamnosyltransferase involved in anthocyanin modification, a key enzyme determining blue coloration in Lobelia erinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Isorhamnetin-3-O-Rhamnoside by a Three-Enzyme (Rhamnosyltransferase, Glycine Max Sucrose Synthase, this compound Synthase) Cascade Using a this compound Regeneration System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Enhancing this compound Supply for Rhamnosylation of Flavonoids in Escherichia coli by Regulating the Modular Pathway and Improving NADPH Availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Production of bioactive flavonol rhamnosides by expression of plant genes in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Note: Utilizing UDP-Rhamnose for the Biochemical Characterization of Plant Glycosyltransferases
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycosylation, a widespread modification of plant secondary metabolites, is catalyzed by glycosyltransferases (GTs). This process enhances the stability, solubility, and bioactivity of various compounds, including flavonoids, anthocyanins, and other natural products.[1][2][3] Uridine diphosphate-rhamnose (UDP-rhamnose) is a crucial activated sugar donor for a specific class of GTs known as rhamnosyltransferases.[1][4][5] The characterization of these enzymes is fundamental for understanding plant metabolic pathways and for the biotechnological production of valuable glycosylated natural products.[6] This application note provides detailed protocols and data presentation guidelines for the characterization of plant glycosyltransferases using this compound.
Key Applications
-
Enzyme Activity and Substrate Specificity Determination: Assess the ability of a putative glycosyltransferase to utilize this compound as a sugar donor and identify its preferred acceptor substrates.
-
Kinetic Analysis: Determine key enzymatic parameters such as Michaelis constant (Km) and catalytic rate (kcat) to understand enzyme efficiency.
-
Pathway Elucidation: Unravel the roles of specific rhamnosyltransferases in plant biosynthetic pathways, such as flavonoid and anthocyanin modification.[7]
-
Biocatalyst Development: Engineer novel glycosyltransferases for the synthesis of desired glycosides for pharmaceutical or nutraceutical applications.
Data Presentation: Kinetic Parameters of Plant Rhamnosyltransferases
Summarizing quantitative data in a structured format is essential for comparing the catalytic efficiencies of different glycosyltransferases or the same enzyme with various substrates.
Table 1: Kinetic Parameters of Recombinant Rhamnosyltransferases from Morella rubra [1][5]
| Enzyme | Acceptor Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) |
| MrUGT78R1 | Myricetin | 15.63 | 0.28 | 0.018 |
| Quercetin | 12.85 | 0.15 | 0.012 | |
| Kaempferol | 14.21 | 0.11 | 0.008 | |
| MrUGT78R2 | Myricetin | 18.25 | 0.12 | 0.007 |
| Quercetin | 16.98 | 0.21 | 0.012 | |
| Kaempferol | 19.33 | 0.14 | 0.007 |
Experimental Protocols
The following protocols provide a framework for the expression, purification, and characterization of plant rhamnosyltransferases.
Protocol 1: Recombinant Expression and Purification of a Plant Glycosyltransferase
This protocol describes the expression of a candidate glycosyltransferase gene in Escherichia coli and subsequent purification of the recombinant protein.
1. Gene Cloning and Expression Vector Construction:
- Synthesize the codon-optimized open reading frame (ORF) of the target glycosyltransferase gene.
- Clone the ORF into a suitable expression vector (e.g., pET-28a(+) for an N-terminal His-tag) using standard molecular cloning techniques.
- Verify the construct by Sanger sequencing.
2. Recombinant Protein Expression:
- Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
- Grow a 5 mL starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.
- Inoculate 500 mL of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
- Continue to incubate the culture at a lower temperature (e.g., 16-25°C) for 12-16 hours to enhance soluble protein expression.
3. Protein Purification:
- Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
- Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.
- Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).
- Elute the recombinant protein with elution buffer (lysis buffer with 250-500 mM imidazole).
- Analyze the purified protein by SDS-PAGE to assess purity and molecular weight.
- Desalt and concentrate the purified protein using ultrafiltration devices.
Protocol 2: In Vitro Rhamnosyltransferase Activity Assay
This protocol outlines a standard endpoint assay to determine the activity of a purified glycosyltransferase with this compound and a specific acceptor substrate.
1. Reaction Mixture Preparation:
- Prepare a reaction mixture (typically 50-100 µL) containing:
- 100 mM phosphate buffer (pH 6.0-8.0, optimize for each enzyme).[1][5]
- 1-5 µg of purified recombinant glycosyltransferase.
- 100-500 µM acceptor substrate (e.g., quercetin, kaempferol, dissolved in DMSO).
- 500 µM - 1 mM this compound.
- Include a negative control reaction without the enzyme or without this compound.
2. Enzymatic Reaction:
- Initiate the reaction by adding this compound.
- Incubate the reaction mixture at the optimal temperature (e.g., 30-50°C) for 30-60 minutes.[1][5]
- Stop the reaction by adding an equal volume of methanol or by heat inactivation.
- Centrifuge the reaction mixture to pellet any precipitated protein.
3. Product Analysis by HPLC or LC-MS:
- Analyze the supernatant by reverse-phase high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
- Use a C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) for separation.
- Monitor the reaction products at a suitable wavelength (e.g., 280 nm or 340 nm for flavonoids).
- Identify the product peak by comparing its retention time and mass spectrum with an authentic standard (if available) or by detailed mass fragmentation analysis.
Protocol 3: High-Throughput Screening using a Bioluminescent UDP Detection Assay
This protocol adapts the UDP-Glo™ Glycosyltransferase Assay for the rapid screening of glycosyltransferase activity with this compound.[8][9][10][11] This assay measures the amount of UDP produced, which is directly proportional to the enzyme activity.[9][10][11]
1. Glycosyltransferase Reaction Setup (in a 96- or 384-well plate):
- To each well, add:
- Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).
- Purified glycosyltransferase.
- Acceptor substrate from a library of potential substrates.
- This compound.
- The final reaction volume is typically 5-25 µL.[10]
- Incubate the plate at the desired temperature for 30-60 minutes.
2. UDP Detection:
- Allow the reaction plate and the UDP-Glo™ Detection Reagent to equilibrate to room temperature.
- Add an equal volume of the UDP-Glo™ Detection Reagent to each well of the reaction plate.[10][11]
- Mix the contents of the wells on a plate shaker for 1 minute.
- Incubate the plate at room temperature for 60 minutes to allow the luminescent signal to stabilize.[11]
3. Luminescence Measurement:
- Measure the luminescence using a plate-reading luminometer.
- The luminescent signal is proportional to the concentration of UDP produced.[9][10]
4. Data Analysis:
- Correlate the luminescence readings to UDP concentration using a UDP standard curve.
- Higher luminescence indicates higher enzyme activity.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Workflow for the characterization of a plant glycosyltransferase.
Caption: General reaction scheme for a plant rhamnosyltransferase.
Caption: Principle of the UDP-Glo™ Glycosyltransferase Assay.
References
- 1. Identification of UDP-rhamnosyltransferases and UDP-galactosyltransferase involved in flavonol glycosylation in Morella rubra - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) [frontiersin.org]
- 3. Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of UDP-glycosyltransferase family members reveals how major flavonoid glycoside accumulates in the roots of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Rhamnosyltransferases: Biochemical activities, potential biotechnology for production of natural products and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional characterization of this compound-dependent rhamnosyltransferase involved in anthocyanin modification, a key enzyme determining blue coloration in Lobelia erinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UDP-Glo™ Glycosyltransferase Assay Technical Manual [worldwide.promega.com]
- 11. promega.co.uk [promega.co.uk]
Application Notes & Protocols: Purification of UDP-Rhamnose Synthase for Kinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Uridine diphosphate (UDP)-L-rhamnose is a crucial activated sugar donor for the biosynthesis of rhamnose-containing glycans, which are integral components of cell walls in plants, fungi, and bacteria.[1][2][3] These glycans play vital roles in structural integrity, pathogenesis, and host-pathogen interactions. The synthesis of UDP-L-rhamnose from UDP-D-glucose is catalyzed by UDP-rhamnose synthase (RHM). In plants and fungi, this is typically a single, bifunctional enzyme that performs a three-step reaction: dehydration, epimerization, and reduction.[1][4][5] Due to its essential role, particularly in pathogenic organisms, this compound synthase is an attractive target for the development of novel antimicrobial agents.
This document provides detailed protocols for the expression, purification, and kinetic characterization of recombinant this compound synthase, tailored for researchers aiming to perform enzymatic studies or inhibitor screening.
Enzymatic Reaction Pathway
This compound synthase, a member of the short-chain dehydrogenase/reductase (SDR) superfamily, catalyzes the conversion of UDP-D-glucose to UDP-L-rhamnose.[6] The overall reaction requires the cofactor NADPH for the final reduction step. The process occurs via a UDP-4-keto-6-deoxy-D-glucose intermediate.[4][6]
The reaction scheme is as follows:
-
Dehydration: UDP-D-glucose is converted to UDP-4-keto-6-deoxy-D-glucose.
-
Epimerization/Reduction: The intermediate undergoes a C3/C5 epimerization and a C4 reduction, consuming NADPH to produce UDP-L-rhamnose and NADP+.
Caption: Enzymatic conversion of UDP-D-Glucose to UDP-L-Rhamnose.
Experimental Protocols
Protocol: Recombinant Enzyme Expression and Purification
This protocol describes the expression of N-terminally His-tagged this compound synthase in Escherichia coli and its purification using Immobilized Metal Affinity Chromatography (IMAC).
A. Gene Cloning and Expression Vector
-
Synthesize the codon-optimized gene for the target this compound synthase and clone it into a pET-based expression vector (e.g., pET-28a) to incorporate an N-terminal Hexa-histidine (6xHis) tag.
-
Transform the resulting plasmid into a suitable E. coli expression strain, such as BL21(DE3) or Rosetta2(DE3).
B. Protein Expression
-
Inoculate 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics (e.g., 50 µg/mL kanamycin) with a single colony of the transformed E. coli. Grow overnight at 37°C with shaking.
-
Inoculate 1 L of fresh LB medium (with antibiotics) with the overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.
-
Incubate the culture for an additional 12-16 hours at a reduced temperature (e.g., 18-20°C) to enhance protein solubility.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.
C. Cell Lysis
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail.
-
Lyse the cells by sonication on ice or by using a French press.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant, which contains the soluble His-tagged protein.[7]
D. Ni-NTA Affinity Chromatography
-
Equilibrate a Ni-NTA affinity column (e.g., a 5 mL HisTrap column) with 5-10 column volumes (CV) of Lysis Buffer.[7][8]
-
Load the clarified lysate onto the column at a slow flow rate (e.g., 1 mL/min).[7]
-
Wash the column with 10-15 CV of Wash Buffer (50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.[9]
-
Elute the His-tagged protein with 5-10 CV of Elution Buffer (50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).[7]
-
Collect 1 mL fractions and analyze them by SDS-PAGE to identify those containing the purified protein.
-
Pool the fractions containing the pure protein. If necessary, dialyze against a suitable storage buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10% glycerol, pH 7.5) and store at -80°C.
Caption: Workflow for recombinant this compound synthase purification.
Protocol: Kinetic Analysis using a Spectrophotometric Assay
This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of the reductase activity of this compound synthase. The assay monitors the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+.[6]
A. Preparation of Substrate Intermediate The direct substrate for the reductase activity is UDP-4-keto-6-deoxy-D-glucose. If not commercially available, it can be synthesized enzymatically.[6]
-
Set up a reaction containing 50 mM UDP-D-glucose in 50 mM HEPES buffer (pH 8.0).
-
Add a purified UDP-D-glucose 4,6-dehydratase enzyme (e.g., R141 from Mimivirus or a bacterial RmlB).[6]
-
Incubate overnight at room temperature.
-
Remove the enzyme by ultrafiltration (e.g., using a 10 kDa cutoff filter).
-
Verify the conversion to the 4-keto product by HPLC.[6]
B. Kinetic Assay Procedure
-
Prepare a reaction mixture in a quartz cuvette containing:
-
50 mM HEPES buffer (pH 8.0)
-
0.4 mM NADPH
-
A variable concentration of the substrate, UDP-4-keto-6-deoxy-D-glucose (e.g., ranging from 0.1x Km to 10x Km, if known, or 0.01–5 mM for initial tests).[6]
-
-
Pre-incubate the mixture at 25°C for 5 minutes.
-
Initiate the reaction by adding a known, limiting amount of purified this compound synthase (e.g., 0.02-0.05 mg/mL).[6]
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The molar extinction coefficient for NADPH at 340 nm is 6,220 M⁻¹cm⁻¹.
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot.
-
Repeat the assay for each substrate concentration.
-
Determine the kinetic parameters (Vmax and Km) by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression software.
Data Presentation
Purification Summary
A typical purification of a recombinant enzyme can be summarized to track efficiency at each step.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 500 | 250 | 0.5 | 100 | 1 |
| Clarified Lysate | 350 | 240 | 0.69 | 96 | 1.4 |
| Ni-NTA Eluate | 15 | 200 | 13.3 | 80 | 26.6 |
| Dialysis | 14 | 190 | 13.6 | 76 | 27.2 |
| One unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under standard assay conditions. |
Kinetic Parameters
The kinetic parameters provide crucial information about the enzyme's efficiency and its affinity for the substrate.
| Enzyme Source | Substrate | Km (µM) | Vmax (µmol·L⁻¹·min⁻¹) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Citrus sinensis (CsRHM) | UDP-D-Glucose | 21.29 | 0.3737 | 0.24 | 1.13 x 10⁴ | [10] |
| A. polyphaga Mimivirus (L780) | UDP-4-keto-6-deoxy-D-glucose | Data not specified | Data not specified | Data not specified | Higher for UDP-sugar vs dTDP-sugar | [6] |
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. The high‐resolution structure of a UDP‐L‐rhamnose synthase from Acanthamoeba polyphaga Mimivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ni-NTA Affinity Chromatography to Characterize Protein–Protein Interactions During Fe-S Cluster Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neb.com [neb.com]
- 10. Enzyme Activity Measurement of NADPH Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
Application Notes and Protocols for the Development of a UDP-Rhamnose Regeneration System
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development and implementation of a UDP-rhamnose regeneration system. This system is crucial for the efficient synthesis of rhamnosylated compounds, which are of significant interest in drug development and other biotechnological applications. The protocols outlined below detail the enzymatic synthesis of this compound and its subsequent use in glycosylation reactions, with a focus on a cost-effective and cofactor self-sufficient approach.
Introduction
Uridine diphosphate rhamnose (this compound) is an essential sugar donor for the biosynthesis of a wide array of glycoconjugates in plants, fungi, and bacteria.[1][2] These rhamnosylated molecules play critical roles in various biological processes and exhibit diverse pharmacological properties. However, the high cost and limited availability of this compound hinder its broad application in enzymatic synthesis and drug discovery. To overcome this limitation, an in situ regeneration system for this compound is highly desirable. This document describes a two-enzyme cascade system for the efficient regeneration of this compound from inexpensive substrates.
System Overview: A Two-Enzyme Cascade for this compound Regeneration
The core of this regeneration system is a two-enzyme cascade that couples the synthesis of UDP-glucose with the subsequent conversion to this compound. This system is designed to be cofactor self-sufficient, eliminating the need for the expensive exogenous addition of NADPH.
The two key enzymes are:
-
Sucrose Synthase (SUS): Catalyzes the synthesis of UDP-glucose from sucrose and uridine diphosphate (UDP).
-
This compound Synthase (RHM): A fusion protein that converts UDP-glucose to this compound. To achieve cofactor self-sufficiency, a fusion enzyme combining the activities of UDP-glucose 4,6-dehydratase and UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase/4-reductase is utilized.[3]
This coupled reaction drives the efficient production of this compound, which can then be used by a glycosyltransferase (GT) to rhamnosylate a target molecule. The UDP released during the glycosylation step is recycled back into the regeneration system by sucrose synthase.
Quantitative Data Summary
The following tables summarize key quantitative data for the enzymes involved in the this compound regeneration system.
Table 1: Kinetic Parameters of Key Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Source Organism | Reference |
| VvRHM-NRS (fusion) | UDP-glucose | 88 ± 9 | 12.7 ± 0.6 | 7.5 | 30 | Vitis vinifera / Arabidopsis thaliana | [3] |
| VvRHM-NRS (fusion) | NAD+ | 69 ± 7 | 11.9 ± 0.5 | 7.5 | 30 | Vitis vinifera / Arabidopsis thaliana | [3] |
| AtUGT78D1 | Isorhamnetin | 181 | 0.646 U/mg | 7.0 | 45 | Arabidopsis thaliana | [4] |
| CsRHM | UDP-glucose | 21.29 | 0.3737 µmol·L-1·min-1 | - | - | Citrus sinensis | [5][6] |
Table 2: this compound and Glycosylated Product Yields
| Regeneration System | Glycosyl-Acceptor | Product | Titer (mg/L) | Molar Conversion (%) | Reference |
| VvRHM-NRS and GmSUS | Isorhamnetin | Isorhamnetin-3-O-rhamnoside | 231 | 100 | [4] |
| AtRHM and Cellobiose Phosphorolysis Pathway | Quercetin | Quercitrin | 7627 | - | [7][8] |
| VvRHM-NRS and GmSUS | - | This compound | 0.57 mM | - | [3] |
Experimental Protocols
This section provides detailed protocols for the key experiments in developing and utilizing the this compound regeneration system.
Protocol 1: Cloning, Expression, and Purification of the VvRHM-NRS Fusion Enzyme
This protocol describes the generation of a construct for the expression of the Vitis vinifera this compound synthase (VvRHM) fused to the NADPH-independent bifunctional UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase/UDP-4-keto-rhamnose 4-keto-reductase (NRS/ER) from Arabidopsis thaliana.
1. Gene Synthesis and Cloning:
- Synthesize the coding sequences for VvRHM and NRS/ER, codon-optimized for E. coli expression.
- Design primers to amplify the respective genes and introduce appropriate restriction sites for cloning into an expression vector (e.g., pET-28a(+)) containing an N-terminal His6-tag.
- Ligate the VvRHM and NRS/ER fragments to create the fusion gene VvRHM-NRS.
- Clone the fusion gene into the expression vector.
- Transform the ligation product into competent E. coli DH5α cells for plasmid propagation.
- Verify the sequence of the positive clones by DNA sequencing.
2. Protein Expression:
- Transform the verified expression plasmid into E. coli BL21(DE3) cells.
- Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C with shaking.
- Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Continue to culture at a lower temperature (e.g., 16-20°C) for 16-18 hours.
3. Protein Purification:
- Harvest the cells by centrifugation at 4,000 x g for 20 min at 4°C.
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 12,000 x g for 30 min at 4°C.
- Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
- Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
- Elute the His-tagged fusion protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
- Analyze the purified protein by SDS-PAGE.
- Desalt the purified protein using a desalting column or dialysis against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5).
- Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
Protocol 2: In Vitro this compound Regeneration and Coupled Glycosylation Reaction
This protocol details the setup of the two-enzyme cascade for this compound regeneration and its application in a glycosylation reaction.
1. Reaction Components:
- Purified VvRHM-NRS fusion enzyme.
- Commercially available or purified Sucrose Synthase (e.g., from Glycine max, GmSUS).
- Purified glycosyltransferase (e.g., AtUGT78D1).
- Glycosyl acceptor (e.g., isorhamnetin).
- UDP.
- Sucrose.
- NAD+.
- Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.5).
- Dithiothreitol (DTT) to maintain enzyme stability (final concentration 1 mM).
2. Reaction Setup:
- Prepare a reaction mixture containing:
- 50 mM phosphate buffer (pH 7.5)
- 0.5 mM UDP
- 300 mM Sucrose
- 1 mM NAD+
- 0.5 mM Isorhamnetin (dissolved in a small amount of DMSO)
- 10 µg/mL GmSUS
- 20 µg/mL VvRHM-NRS
- 10 µg/mL AtUGT78D1
- 1 mM DTT
- The final concentration of DMSO should be kept low (e.g., < 5% v/v) to avoid enzyme inhibition.
- Incubate the reaction mixture at the optimal temperature for the synergistic catalysis (e.g., 25°C) for a specified time (e.g., 15 hours).
3. Reaction Monitoring and Product Analysis:
- At different time points, take aliquots of the reaction mixture.
- Stop the reaction by adding an equal volume of methanol.
- Centrifuge the samples to pellet any precipitated protein.
- Analyze the supernatant by HPLC to quantify the formation of the glycosylated product (e.g., isorhamnetin-3-O-rhamnoside).
Protocol 3: HPLC Analysis of this compound and Glycosylated Products
This protocol provides a general method for the quantification of UDP-sugars and flavonoid glycosides by HPLC.
1. HPLC System and Column:
- A standard HPLC system equipped with a UV detector.
- A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
2. Mobile Phase and Gradient (Example for Flavonoid Glycosides):
- Mobile Phase A: 0.1% (v/v) formic acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient: A linear gradient from 10% to 50% B over 20 minutes, followed by a wash and re-equilibration step.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 350 nm for flavonoids.
3. Quantification:
- Prepare standard curves for the glycosyl acceptor and the purified glycosylated product.
- Inject the reaction samples and quantify the product based on the peak area by comparing it to the standard curve.
Note: For the analysis of UDP-sugars, a porous graphitic carbon column with a different mobile phase system may be required for optimal separation.[7]
Visualizations
The following diagrams illustrate the key pathways and experimental workflows described in these application notes.
Caption: Biosynthesis of this compound from UDP-Glucose.
Caption: this compound Regeneration and Glycosylation Cascade.
Caption: Experimental Workflow for Enzyme Production and Assay.
References
- 1. The high‐resolution structure of a UDP‐L‐rhamnose synthase from Acanthamoeba polyphaga Mimivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzyme cascades for nucleotide sugar regeneration in glycoconjugate synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [Cloning and expression analysis of this compound synthase from Citrus sinensis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid and simultaneous quantification of rhamnose, mannitol, and lactulose in urine by HPLC for estimating intestinal permeability in pediatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Azido-Modified UDP-Rhamnose for Glycan Arrays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical synthesis of azido-modified UDP-rhamnose (N₃-UDP-Rha) and its application in glycan arrays for the characterization of glycosyltransferases (GTs). The introduction of an azide group into the sugar nucleotide donor enables the sensitive detection of glycan-protein interactions through bioorthogonal click chemistry.
Application Notes
The chemical synthesis of azido-functionalized UDP-L-rhamnose provides a powerful tool for studying plant glycosyltransferases, enzymes that are crucial for the biosynthesis of the plant cell wall.[1] Traditional methods for assaying GT activity can be cumbersome and often lack the high-throughput capabilities needed for screening large numbers of enzymes and substrates. The use of glycan microarrays, where various oligosaccharide acceptors are immobilized, combined with azido-modified sugar donors, allows for the simultaneous analysis of numerous GT-acceptor-donor combinations.[2]
The azide group serves as a bioorthogonal handle, meaning it is chemically inert within biological systems but can be specifically reacted with a complementary probe, such as an alkyne-functionalized fluorescent dye, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction.[1][3] This enables the direct and sensitive detection of glycosylation events on the array.[4]
The synthetic strategy for N₃-UDP-Rha involves the coupling of a protected 6-azido-rhamnose-1-phosphate with uridine monophosphate (UMP) activated as a morpholidate.[5] This approach ensures high β-selectivity at the anomeric position, which is crucial for biological activity.[5] The use of allyl protecting groups for the phosphate is advantageous as they can be removed under mild conditions that do not affect the azide functionality.[5]
Experimental Protocols
I. Synthesis of 6-Azido-L-rhamnose Precursor
This protocol describes the synthesis of the key precursor, 1,2,3,4-tetra-O-acetyl-6-azido-6-deoxy-α/β-L-rhamnopyranose, adapted from the supplementary information of Pasini et al., 2024.[6]
Materials:
-
1,2,3,4,6-penta-O-acetyl-α/β-L-mannopyranose
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Standard workup and purification reagents (Ethyl acetate, brine, sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1,2,3,4,6-penta-O-acetyl-α/β-L-mannopyranose in DMF.
-
Add sodium azide to the solution.
-
Heat the reaction mixture and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
-
Extract the product with ethyl acetate, wash with brine, and dry over sodium sulfate.
-
Purify the crude product by silica gel column chromatography to obtain 1,2,3,4-tetra-O-acetyl-6-azido-6-deoxy-α/β-L-rhamnopyranose.
II. Synthesis of Azido-Modified this compound (N₃-UDP-Rha)
This protocol outlines the key steps for the synthesis of N₃-UDP-Rha, based on the general methodology described by Pasini et al.[5]
A. Preparation of 6-azido-L-rhamnose-1-phosphate:
-
Deacetylation: Treat the per-acetylated 6-azido-rhamnose with hydrazine acetate to obtain the hemiacetal.
-
Phosphorylation: React the hemiacetal with diallyl chlorophosphate in the presence of 4-dimethylaminopyridine (DMAP) to yield the protected diallyl phosphate. Slow addition of the phosphorylating agent is crucial to ensure high β-selectivity.[5]
-
Deprotection: Remove the allyl groups from the phosphate using a palladium catalyst (e.g., PdCl₂) to yield the 6-azido-L-rhamnose-1-phosphate.[5]
B. Preparation of UMP-morpholidate:
-
UMP is reacted with morpholine and dicyclohexylcarbodiimide (DCC) to form the UMP-morpholidate, which is the activated form of UMP for the coupling reaction.
C. Coupling and Final Deprotection:
-
Couple the 6-azido-L-rhamnose-1-phosphate with UMP-morpholidate in a suitable solvent.
-
Purify the resulting protected N₃-UDP-Rha using ion-exchange chromatography.
-
Remove the remaining acetyl protecting groups from the sugar moiety under basic conditions (e.g., with sodium methoxide in methanol).
-
Purify the final N₃-UDP-Rha product using size-exclusion chromatography and/or HPLC.[7][8][9][10]
Characterization:
-
The structure and purity of the synthesized compounds should be confirmed by NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry (e.g., ESI-MS).[11][12]
III. Glycan Array Fabrication and Glycosyltransferase Assay
This protocol provides a general workflow for using N₃-UDP-Rha in a glycan array experiment to characterize plant glycosyltransferases.[6]
Materials:
-
Amine-functionalized glass slides
-
Library of oligosaccharide acceptors with a linker for immobilization
-
N₃-UDP-Rha (donor substrate)
-
Glycosyltransferase of interest
-
Assay buffer
-
Alkyne-functionalized fluorescent probe (e.g., alkyne-Cy5)
-
Click chemistry reagents (Copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper-chelating ligand like TBTA)
-
Wash buffers (e.g., PBS with Tween-20)
-
Fluorescence microarray scanner
Procedure:
-
Glycan Array Fabrication:
-
Dissolve the library of amine-linked oligosaccharide acceptors in a suitable printing buffer.
-
Print the oligosaccharides onto amine-reactive glass slides (e.g., NHS-ester activated slides) using a microarray spotter.
-
Block the remaining reactive groups on the slide surface to prevent non-specific binding.
-
-
Glycosyltransferase Reaction:
-
Prepare a reaction mixture containing the glycosyltransferase, N₃-UDP-Rha, and an appropriate buffer with necessary cofactors (e.g., divalent cations).
-
Apply the reaction mixture to the surface of the glycan array.
-
Incubate the array in a humidified chamber to allow the enzymatic transfer of the azido-rhamnose to the immobilized acceptors.
-
Wash the array thoroughly to remove the enzyme and unreacted donor substrate.
-
-
Click Chemistry for Detection:
-
Prepare a click chemistry reaction cocktail containing the alkyne-fluorescent probe, copper(II) sulfate, a reducing agent, and a copper ligand in a suitable buffer.
-
Apply the click chemistry cocktail to the glycan array.
-
Incubate the array to allow the cycloaddition reaction between the azide on the transferred rhamnose and the alkyne on the fluorescent probe.
-
Wash the array extensively to remove unreacted fluorescent probe.
-
-
Data Acquisition and Analysis:
-
Scan the array using a fluorescence microarray scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Quantify the fluorescence intensity of each spot. An increase in fluorescence intensity compared to control spots (e.g., no enzyme or no donor) indicates a successful glycosylation event.
-
Quantitative Data
The following tables summarize the expected yields and characterization data for the key synthetic intermediates and the final product, based on typical results from similar syntheses.
Table 1: Synthesis Yields
| Step | Product | Typical Yield (%) |
| Azidation of per-acetylated rhamnose | 1,2,3,4-tetra-O-acetyl-6-azido-6-deoxy-α/β-L-rhamnopyranose | 70-85 |
| Phosphorylation and deprotection of azido-rhamnose | 6-azido-L-rhamnose-1-phosphate | 50-60 (over 2 steps) |
| Coupling and deprotection | N₃-UDP-Rha | 30-40 |
Table 2: Characterization Data for N₃-UDP-Rha
| Analysis Method | Expected Results |
| ¹H NMR | Signals corresponding to the rhamnose protons, the ribose protons of UDP, and the uracil base. The anomeric proton of rhamnose should appear as a characteristic doublet. |
| ³¹P NMR | Two distinct signals corresponding to the α and β phosphates of the UDP moiety, each appearing as a doublet due to P-P coupling. |
| ESI-MS | A major peak corresponding to the calculated mass of the [M-H]⁻ or [M+H]⁺ ion of N₃-UDP-Rha. |
| HPLC | A single major peak upon analysis by anion-exchange or reversed-phase HPLC, confirming the purity of the compound. |
Mandatory Visualizations
Caption: Chemical synthesis pathway for azido-modified this compound.
Caption: Experimental workflow for glycan array-based GT assay.
References
- 1. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Analysis of Glycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. User-friendly bioorthogonal reactions click to explore glycan functions in complex biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical synthesis of natural and azido-modified this compound and -arabinofuranose for glycan array-based characterization of plant glycosyltransferases - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Chemical synthesis of natural and azido-modified this compound and -arabinofuranose for glycan array-based characterization of plant glycosyltransferases - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples | Springer Nature Experiments [experiments.springernature.com]
- 9. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes & Protocols: Cloning and Expression of a Functional UDP-Rhamnose Synthase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful cloning, expression, and functional characterization of UDP-rhamnose synthase (RHM), a key enzyme in the biosynthesis of UDP-L-rhamnose. This sugar nucleotide is a vital donor for the glycosylation of numerous natural products, including flavonoids, which can enhance their stability, solubility, and bioactivity. The protocols outlined below are designed to be adaptable for RHM genes from various sources and are particularly relevant for applications in metabolic engineering and the production of valuable glycosylated compounds.
Introduction
Uridine diphosphate (UDP)-L-rhamnose is synthesized from UDP-D-glucose through a series of enzymatic reactions catalyzed by this compound synthase.[1][2][3][4] In plants and some viruses, this activity is often contained within a single bifunctional enzyme.[5][6] The ability to heterologously express a functional RHM is crucial for producing rhamnosylated compounds in microbial hosts like Escherichia coli, which can be engineered to synthesize valuable pharmaceuticals and nutraceuticals.[7][8] This document provides detailed methodologies for the key experiments involved in this process.
Experimental Protocols
Gene Identification and Cloning
Objective: To isolate the this compound synthase (RHM) gene from a source organism and clone it into a suitable expression vector.
Materials:
-
Genomic DNA or cDNA from the source organism (e.g., Citrus sinensis, Arabidopsis thaliana, Dendrobium huoshanense)[1][3][7]
-
PCR primers specific to the RHM gene
-
High-fidelity DNA polymerase
-
Expression vector (e.g., pET-32a(+), pET28b(+))
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli cells for cloning (e.g., DH5α)
Protocol:
-
Primer Design: Design forward and reverse primers based on the known RHM gene sequence from your organism of interest. Incorporate restriction sites compatible with your chosen expression vector.
-
PCR Amplification: Perform PCR using the designed primers and genomic DNA or cDNA as a template to amplify the RHM open reading frame (ORF). A typical PCR program involves an initial denaturation, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.[6]
-
Vector and Insert Preparation: Digest both the PCR product and the expression vector with the selected restriction enzymes. Purify the digested DNA fragments.
-
Ligation: Ligate the purified RHM gene insert into the digested expression vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into competent E. coli cloning cells.
-
Selection and Verification: Plate the transformed cells on selective media (e.g., LB agar with the appropriate antibiotic). Screen the resulting colonies by colony PCR and confirm the correct insertion by Sanger sequencing.
Recombinant Protein Expression and Purification
Objective: To express the cloned RHM gene in E. coli and purify the recombinant protein.
Materials:
-
E. coli expression host (e.g., BL21(DE3)pLysS, Rosetta2(DE3))[5][9]
-
LB broth with appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, DNase I)
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins, GST-affinity for GST-tagged proteins)[6]
-
Wash buffer (lysis buffer with a slightly higher concentration of imidazole)
-
Elution buffer (lysis buffer with a high concentration of imidazole)
-
SDS-PAGE reagents
Protocol:
-
Transformation: Transform the verified expression plasmid into an E. coli expression host.
-
Culture Growth: Inoculate a starter culture and grow overnight. The next day, inoculate a larger volume of LB broth and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[5]
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours to overnight to improve protein solubility.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble protein.
-
Affinity Chromatography: Load the supernatant onto a pre-equilibrated affinity chromatography column. Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the recombinant RHM protein using elution buffer.
-
Purity Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm the size and purity of the recombinant RHM.
In Vitro Functional Assay
Objective: To determine the enzymatic activity of the purified recombinant RHM.
Materials:
-
Purified recombinant RHM protein
-
Reaction buffer (e.g., 50 mM HEPPS, pH 8.0)[5]
-
UDP-D-glucose (substrate)
-
NADPH (cofactor)[5]
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, UDP-D-glucose, and NADPH.[5]
-
Enzyme Addition: Add the purified RHM enzyme to the reaction mixture to initiate the reaction. A typical reaction volume is 50-100 µL.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 25-37°C) for a specific period (e.g., 30-60 minutes).[10]
-
Reaction Termination: Stop the reaction by adding a quenching agent, such as methanol or by heat inactivation.[10]
-
Product Analysis: Analyze the reaction mixture by HPLC or LC-MS to detect the formation of UDP-L-rhamnose.[11] The product can be identified by comparing its retention time and mass-to-charge ratio with a known standard.
Data Presentation
Enzyme Kinetic Parameters
The kinetic parameters of a this compound synthase from Citrus sinensis have been determined, providing a benchmark for the characterization of other RHM enzymes.[1][12]
| Parameter | Value | Unit |
| Vmax | 0.3737 | µmol·L-1·min-1 |
| Km | 21.29 | µmol·L-1 |
| Kcat | 0.24 | s-1 |
| Kcat/Km | 1.13 x 104 | s-1·L·mol-1 |
In Vivo Production of Rhamnosylated Flavonoids
The co-expression of this compound synthase with a rhamnosyltransferase in E. coli has been shown to significantly increase the production of rhamnosylated flavonoids.[8]
| Rhamnosylated Flavonoid | Production Titer | Host Strain |
| Quercetin 3-O-rhamnoside | 150 mg/L | E. coli harboring AtUGT78D1 and RHM2 |
| Kaempferol 3-O-rhamnoside | 200 mg/L | E. coli harboring AtUGT78D1 and RHM2 |
| Quercitrin | 7627 mg/L | Engineered E. coli with enhanced this compound supply |
Visualizations
This compound Biosynthesis Pathway
Caption: Biosynthesis of UDP-L-rhamnose from UDP-D-glucose catalyzed by a bifunctional this compound synthase (RHM).
Experimental Workflow for RHM Cloning and Expression
Caption: A generalized workflow for the cloning, expression, and functional characterization of this compound synthase.
References
- 1. [Cloning and expression analysis of this compound synthase from Citrus sinensis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. [Cloning and function characterization of a this compound synthase from Dendrobium huoshanense] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. search.bvsalud.org [search.bvsalud.org]
- 5. The high‐resolution structure of a UDP‐L‐rhamnose synthase from Acanthamoeba polyphaga Mimivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing this compound Supply for Rhamnosylation of Flavonoids in Escherichia coli by Regulating the Modular Pathway and Improving NADPH Availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Production of bioactive flavonol rhamnosides by expression of plant genes in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Assaying UDP-Rhamnose Synthase Activity Spectrophotometrically: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (UDP)-L-rhamnose is a crucial activated sugar nucleotide involved in the biosynthesis of a wide array of glycoconjugates in plants, fungi, and some viruses. These molecules play vital roles in cell wall structure, pathogen defense, and secondary metabolism. The enzyme responsible for its synthesis, UDP-rhamnose synthase, catalyzes the multi-step conversion of UDP-glucose to UDP-L-rhamnose. This enzyme is a key target for the development of novel antimicrobial agents and for engineering metabolic pathways to produce valuable natural products. Therefore, a reliable and efficient method for assaying its activity is essential for both basic research and drug discovery.
This application note provides detailed protocols for the spectrophotometric determination of this compound synthase activity. Two primary methods are described: a direct continuous assay monitoring the consumption of NADPH, and a coupled continuous assay for the initial dehydratase activity.
Principles of the Assays
The synthesis of UDP-L-rhamnose from UDP-glucose is a multi-step process that, in plants and fungi, is often catalyzed by a single trifunctional enzyme. The overall reaction involves a dehydration, an epimerization, and a final reduction step that consumes NADPH.
1. Direct Continuous Spectrophotometric Assay:
This assay directly measures the activity of the reductase domain of this compound synthase. The consumption of NADPH during the reduction of the intermediate UDP-4-keto-6-deoxy-L-mannose to UDP-L-rhamnose is monitored as a decrease in absorbance at 340 nm. This method is continuous and allows for the real-time determination of enzyme kinetics.
2. Coupled Continuous Spectrophotometric Assay for Dehydratase Activity:
The initial step in the synthesis of this compound is the dehydration of UDP-glucose to form UDP-4-keto-6-deoxy-D-glucose, catalyzed by the UDP-glucose 4,6-dehydratase domain of the synthase. This reaction does not involve a change in absorbance. However, its activity can be measured by coupling the production of the UDP moiety to the oxidation of NADH in the presence of pyruvate kinase (PK) and lactate dehydrogenase (LDH). In this coupled system, UDP is converted to UTP by PK, which in turn dephosphorylates phosphoenolpyruvate (PEP) to pyruvate. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the UDP-glucose dehydratase activity.
Signaling and Reaction Pathways
The biosynthesis of UDP-L-rhamnose from UDP-glucose is a critical pathway for the production of various essential glycans.
Caption: Biosynthesis of UDP-L-Rhamnose from UDP-Glucose.
Experimental Workflow
The following diagram outlines the general workflow for assaying this compound synthase activity using the spectrophotometric methods described.
Caption: General workflow for spectrophotometric assays.
Data Presentation
The following table summarizes representative kinetic parameters for this compound synthases from different organisms. These values can be used as a reference for experimental design and data analysis.
| Enzyme Source | Substrate | Km (µM) | Vmax or kcat | Reference |
| Acanthamoeba polyphaga Mimivirus (L780) | UDP-4-keto-6-deoxy-D-glucose | 120 ± 10 | 0.40 ± 0.01 s-1 (kcat) | [1] |
| Acanthamoeba polyphaga Mimivirus (L780) | NADPH | 13 ± 1 | 0.43 ± 0.01 s-1 (kcat) | [1] |
| Vitis vinifera (VvRHM-NRS) | UDP-glucose | 88 ± 9 | 12.7 ± 0.6 nmol/min/mg | |
| Vitis vinifera (VvRHM-NRS) | NAD+ | 69 ± 7 | 11.9 ± 0.5 nmol/min/mg | |
| Salmonella enterica (RmlD) | dTDP-4-keto-6-deoxy-D-glucose | 43 ± 4 | 14.8 ± 0.4 s-1 (kcat) | |
| Salmonella enterica (RmlD) | NADPH | 22 ± 2 | 15.2 ± 0.5 s-1 (kcat) |
Experimental Protocols
Protocol 1: Direct Continuous Spectrophotometric Assay for Reductase Activity
This protocol is adapted from a study on the UDP-L-rhamnose synthase from Acanthamoeba polyphaga Mimivirus[1]. It is suitable for enzymes that utilize NADPH as a cofactor for the final reduction step.
Materials and Reagents:
-
Purified this compound synthase
-
UDP-4-keto-6-deoxy-D-glucose (substrate)
-
NADPH
-
HEPES buffer (50 mM, pH 8.0)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm path length)
Procedure:
-
Prepare the reaction mixture: In a 1 ml cuvette, prepare the following reaction mixture:
-
50 mM HEPES, pH 8.0
-
0.4 mM NADPH
-
Varying concentrations of UDP-4-keto-6-deoxy-D-glucose (e.g., 0.01–4 mM for Km determination)
-
Add purified this compound synthase to a final concentration of approximately 0.02-0.03 mg/ml. The optimal enzyme concentration should be determined empirically.
-
-
Initiate the reaction: Start the reaction by adding the enzyme to the reaction mixture.
-
Monitor the reaction: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm at 25°C for 5-10 minutes.
-
Calculate the initial velocity: Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M-1cm-1).
-
Data Analysis: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Note on Substrate Preparation: The intermediate substrate, UDP-4-keto-6-deoxy-D-glucose, is not commercially available and needs to be synthesized enzymatically. This can be achieved by incubating UDP-glucose with a purified UDP-glucose 4,6-dehydratase. The product can then be purified for use in the reductase assay[1].
Protocol 2: Coupled Continuous Spectrophotometric Assay for Dehydratase Activity
This protocol is adapted from a general method for assaying glycosyltransferases that produce nucleotide diphosphates.
Materials and Reagents:
-
Purified this compound synthase (or its isolated dehydratase domain)
-
UDP-glucose (substrate)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
MgCl2
-
KCl
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm path length)
Procedure:
-
Prepare the coupling enzyme mixture: Prepare a stock solution containing PK and LDH in Tris-HCl buffer. The final concentration in the assay should be in excess to ensure the coupling reaction is not rate-limiting (e.g., 10-20 units/ml of each).
-
Prepare the reaction mixture: In a 1 ml cuvette, prepare the following reaction mixture:
-
50 mM Tris-HCl, pH 7.5
-
5 mM MgCl2
-
10 mM KCl
-
1 mM PEP
-
0.2 mM NADH
-
Coupling enzyme mixture
-
Varying concentrations of UDP-glucose (e.g., 0.1–5 mM for Km determination)
-
-
Initiate the reaction: Start the reaction by adding the purified this compound synthase.
-
Monitor the reaction: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm at 37°C for 5-10 minutes.
-
Calculate the initial velocity: Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).
-
Data Analysis: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Conclusion
The spectrophotometric assays described in this application note provide robust and reliable methods for determining the activity of this compound synthase. The direct continuous assay is ideal for studying the kinetics of the reductase domain, while the coupled continuous assay allows for the specific measurement of the initial dehydratase activity. These protocols are valuable tools for researchers in academia and industry who are investigating the role of this compound in biological systems and for those involved in the development of inhibitors targeting this important enzyme.
References
Application Notes and Protocols for Studying the Golgi Transport of UDP-Rhamnose
Audience: Researchers, scientists, and drug development professionals.
Introduction
The transport of nucleotide sugars from the cytosol into the Golgi apparatus is a critical step for the biosynthesis of a wide array of glycans, including cell wall polysaccharides in plants and glycoconjugates in mammals. Uridine diphosphate-L-rhamnose (UDP-rhamnose) is an essential precursor for the synthesis of pectic polysaccharides such as rhamnogalacturonan-I (RG-I) in plants. The transport of this compound into the Golgi lumen is mediated by specific nucleotide sugar transporters (NSTs). In the model plant Arabidopsis thaliana, this transport is facilitated by a family of bifunctional this compound/UDP-galactose transporters (URGTs).[1][2][3][4] This document provides a detailed overview of the transport mechanism, quantitative kinetic data for the characterized transporters, and comprehensive experimental protocols to study this process.
Transport Mechanism
This compound is synthesized in the cytosol and must be translocated across the Golgi membrane into the lumen where glycosyltransferases utilize it for polysaccharide synthesis.[4] The transport is an active process mediated by the URGT proteins, which are localized to the Golgi apparatus.[1][2] These transporters function as antiporters, likely exchanging cytosolic this compound for luminal uridine monophosphate (UMP), a byproduct of the glycosylation reactions.
A family of six this compound/UDP-galactose transporters (URGT1-6) has been identified and characterized in Arabidopsis thaliana.[1][2][3] These transporters exhibit dual specificity for both this compound and UDP-galactose, albeit with varying efficiencies.[1] Genetic studies have shown that specific members of this family, namely URGT2, URGT4, and URGT6, play significant roles in the biosynthesis of RG-I in seed mucilage.[3]
Quantitative Data
The kinetic parameters for the transport of this compound and UDP-galactose by the six identified URGTs from Arabidopsis thaliana have been determined using a proteoliposome-based assay. The apparent Michaelis-Menten constant (Km) and the turnover number (kcat) for each transporter with both substrates are summarized in the table below. These values indicate that the transporters have physiologically relevant affinities for this compound, with Km values in the micromolar range.[1]
| Transporter | Substrate | Apparent Km (µM) | Turnover Rate (s-1) |
| URGT1 | This compound | 17 ± 3 | 0.82 ± 0.04 |
| UDP-Galactose | 68 ± 11 | 0.53 ± 0.03 | |
| URGT2 | This compound | 38 ± 5 | 2.35 ± 0.11 |
| UDP-Galactose | 112 ± 15 | 1.21 ± 0.07 | |
| URGT3 | This compound | 87 ± 12 | 0.13 ± 0.01 |
| UDP-Galactose | 196 ± 28 | 0.18 ± 0.01 | |
| URGT4 | This compound | 25 ± 4 | 1.55 ± 0.09 |
| UDP-Galactose | 85 ± 13 | 0.98 ± 0.06 | |
| URGT5 | This compound | 45 ± 7 | 0.45 ± 0.03 |
| UDP-Galactose | 134 ± 21 | 0.34 ± 0.02 | |
| URGT6 | This compound | 62 ± 9 | 0.28 ± 0.02 |
| UDP-Galactose | 158 ± 25 | 0.21 ± 0.01 |
Data sourced from Rautengarten et al., 2014, PNAS.[1]
Visualizations
Caption: Mechanism of this compound transport into the Golgi apparatus.
Caption: Experimental workflow for the proteoliposome-based transport assay.
Experimental Protocols
The following protocols are based on the methods described by Rautengarten et al. (2014) for the functional characterization of this compound transporters.[1]
Heterologous Expression of URGTs in Saccharomyces cerevisiae and Microsome Preparation
-
Cloning: The full-length coding sequence of the target URGT is cloned into a yeast expression vector (e.g., pYES-DEST52) that allows for inducible expression.
-
Yeast Transformation: The expression vector is transformed into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate method.
-
Yeast Culture: Transformed yeast cells are grown in selective medium to an appropriate optical density. Gene expression is then induced by the addition of the inducing agent (e.g., galactose).
-
Cell Lysis and Microsome Isolation:
-
Harvest yeast cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Lyse the cells using glass beads and vigorous vortexing.
-
Centrifuge the lysate at a low speed to remove cell debris.
-
Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) to pellet the microsomal membranes.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
-
Reconstitution of URGTs into Proteoliposomes
-
Liposome Preparation:
-
Prepare a lipid mixture (e.g., E. coli polar lipids) and dry it to a thin film under nitrogen.
-
Resuspend the lipid film in a buffer containing 10 mM UMP to create multilamellar vesicles.
-
Subject the vesicles to several freeze-thaw cycles.
-
Extrude the liposomes through a polycarbonate filter with a defined pore size (e.g., 400 nm) to obtain unilamellar vesicles.
-
-
Reconstitution:
-
Solubilize the microsomal membranes containing the URGT protein with a mild detergent (e.g., Triton X-100).
-
Mix the solubilized protein with the prepared liposomes at a specific protein-to-lipid ratio.
-
Remove the detergent slowly by incubation with bio-beads to allow for the incorporation of the transporter into the liposome bilayer.
-
Collect the proteoliposomes by ultracentrifugation.
-
Resuspend the proteoliposomes in a buffer without UMP.
-
This compound Transport Assay
-
Initiation of Transport:
-
Equilibrate the proteoliposomes to the desired reaction temperature (e.g., 25°C).
-
Initiate the transport reaction by adding a known concentration of this compound to the proteoliposome suspension. For kinetic analyses, a range of substrate concentrations should be used.
-
-
Time Course and Termination:
-
Incubate the reaction for a specific period (e.g., 3 minutes for kinetic measurements).
-
Stop the transport by rapidly cooling the reaction on ice and removing the external this compound by passing the proteoliposomes through a small gel filtration column (e.g., Sephadex G-50).
-
-
Analysis of Incorporated this compound:
-
Lyse the proteoliposomes to release the internal contents.
-
Analyze the amount of transported this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
LC-MS/MS Analysis of UDP-Sugars
-
Sample Preparation: Lyophilize the internal contents of the proteoliposomes and resuspend in a suitable solvent for LC-MS/MS analysis.
-
Chromatographic Separation: Separate the nucleotide sugars using a suitable chromatography column (e.g., a porous graphitic carbon column) with a gradient of appropriate mobile phases.
-
Mass Spectrometry Detection:
-
Use a mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Perform multiple reaction monitoring (MRM) to specifically detect and quantify this compound based on its specific precursor and product ion transitions.
-
-
Quantification: Quantify the amount of this compound by comparing the peak area to a standard curve generated with known concentrations of this compound. The transport activity is then normalized to the amount of reconstituted protein.
Conclusion
The study of this compound transport into the Golgi apparatus is crucial for understanding the biosynthesis of important cell wall components in plants and may have implications for glycobiology in other organisms. The provided data and protocols offer a robust framework for researchers to investigate the function of nucleotide sugar transporters and to screen for potential inhibitors or modulators of this process, which could be relevant for the development of novel herbicides or therapeutic agents.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Transport of this compound by URGT2, URGT4, and URGT6 modulates rhamnogalacturonan-I length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Golgi localized bifunctional this compound/UDP-galactose transporter family of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing UDP-Rhamnose Yield in E. coli
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the yield of UDP-rhamnose in Escherichia coli expression systems.
Frequently Asked Questions (FAQs)
Q1: What is the biosynthetic pathway for UDP-L-rhamnose in E. coli?
The biosynthesis of UDP-L-rhamnose starts from the central carbon metabolism intermediate, glucose-1-phosphate. In E. coli, this pathway is endogenously handled by enzymes encoded by the rfb gene cluster, which is involved in O-antigen synthesis. The process involves the conversion of UDP-glucose to UDP-L-rhamnose. However, for overexpression purposes, heterologous enzymes, such as the single multifunctional enzyme RHM from plants like Arabidopsis thaliana, are often used as they can catalyze the entire conversion from UDP-glucose to this compound.[1][2]
Caption: UDP-L-Rhamnose Biosynthesis Pathway in Engineered E. coli.
Q2: My this compound yield is consistently low. What are the primary bottlenecks?
Low yield is a common issue that can stem from several factors. The most frequent bottlenecks include:
-
Insufficient Precursor Supply: The pathway is highly dependent on the intracellular concentration of UDP-glucose. Limited availability of this precursor is a major rate-limiting step.[3][4]
-
Limited Cofactor Availability: The conversion of the intermediate UDP-4-keto-6-deoxy-D-glucose to UDP-L-rhamnose requires NADPH. An inadequate supply of this reducing equivalent can stall the pathway.[5][6]
-
Suboptimal Enzyme Expression or Activity: The expression levels and specific activity of the heterologously expressed enzymes (like A. thaliana Rhamnose Synthase, AtRHM) or native enzymes are critical. Poor expression due to codon bias, plasmid instability, or protein insolubility can severely limit production.[7][8]
-
Competing Metabolic Pathways: UDP-glucose is a central metabolite used in various cellular processes, including glycolysis and cell wall synthesis. These native pathways compete for the available UDP-glucose pool, diverting it away from this compound production.[9]
Q3: How can I increase the supply of the precursor, UDP-glucose?
Enhancing the UDP-glucose pool is a critical strategy. This can be achieved by overexpressing key enzymes in its synthesis pathway.[4]
-
Overexpress pgm (phosphoglucomutase): This enzyme catalyzes the conversion of glucose-6-phosphate to glucose-1-phosphate.
-
Overexpress galU (UDP-glucose pyrophosphorylase): This enzyme is responsible for the final step, converting glucose-1-phosphate and UTP into UDP-glucose.
Introducing an alternative sucrose metabolism by expressing a sucrose phosphorylase (sucP) can also be effective. This enzyme cleaves sucrose into fructose and glucose-1-phosphate, directly feeding the UDP-glucose pathway.[9]
Q4: The conversion of UDP-glucose to this compound is inefficient. How can I improve this step?
This step is dependent on both the choice of enzyme and the availability of cofactors.
-
Enzyme Selection: While E. coli's native rfb genes can be used, many researchers report success with heterologous enzymes. The this compound synthase (RHM) from Arabidopsis thaliana (AtRHM) is a popular choice as a single, efficient enzyme.[1][6]
-
Improve NADPH Availability: The reductase activity of the rhamnose synthase is NADPH-dependent. To boost the intracellular NADPH pool, you can:
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
Problem 1: No or barely detectable this compound production.
Caption: Troubleshooting workflow for no detectable product.
Problem 2: this compound yield is positive but significantly lower than reported values.
If you are producing some this compound but the yield is low, the issue is likely related to metabolic flux and precursor/cofactor limitations.
Quantitative Data Summary
The following table summarizes yields from various metabolic engineering strategies to provide a benchmark for comparison.
| Strain (E. coli) | Key Genetic Modifications / Strategy | Titer (Product) | Reference |
| Recombinant E. coli | Introduce cellobiose phosphorolysis pathway + AtRHM | 82.2 mg/L (this compound) | [1][5][6] |
| Engineered E. coli W | Introduce sucrose phosphorylase, knockout competing pathways, overexpress galE and MUM4 | 1176 mg/L (Quercitrin) | [9] |
| Recombinant E. coli | Couple this compound generation with rhamnosyltransferase (AtUGT78D1) | 3522 mg/L (Quercitrin) | [5] |
| Engineered E. coli | Improve UTP supply, overexpress NADPH regenerators, use NADPH-independent fusion enzyme | 7627 mg/L (Quercitrin) | [5][6] |
Troubleshooting Steps:
-
Quantify UDP-glucose: Measure the intracellular UDP-glucose concentration. If it is low, refer to FAQ Q3 to boost its supply by overexpressing pgm and galU.
-
Analyze Cofactor Regeneration: Assess the cell's redox state. If NADPH is a suspected bottleneck, implement the strategies in FAQ Q4 , such as overexpressing zwf.
-
Optimize Fermentation Conditions: Growth conditions play a crucial role.
-
Temperature: Lowering the post-induction temperature to 30°C or even 25°C can improve protein folding and stability, although it may slow down growth.[10]
-
pH Control: Maintain pH around 7.0 during fermentation using automated acid/base feeding, as pH drops can inhibit enzyme activity and cell growth.[11]
-
Dissolved Oxygen (DO): Maintain DO at a setpoint (e.g., 30-40%) through a cascaded control of agitation and aeration to ensure sufficient metabolic activity.[11]
-
Experimental Protocols
Protocol 1: High-Density Fed-Batch Fermentation
This protocol is adapted for high-yield production in a controlled bioreactor.
1. Media and Solutions:
-
Batch Medium (per liter): 20 g Glucose, 10 g Yeast Extract, 20 g Tryptone, 5 g (NH₄)₂SO₄, 3 g KH₂PO₄, 7 g K₂HPO₄, 1.5 g MgSO₄·7H₂O.
-
Feeding Medium (per liter): 700 g Glucose, 20 g MgSO₄·7H₂O, 20 g Yeast Extract.
-
Inducer: 1 M IPTG or 20% L-rhamnose solution, sterile filtered.
-
Base: 28% NH₄OH or 5 M NaOH.
2. Inoculum Preparation:
-
Inoculate 100 mL of LB medium with a single colony from a fresh plate.
-
Grow overnight at 37°C, 250 rpm.
3. Bioreactor Setup and Batch Phase:
-
Add batch medium to the bioreactor and sterilize.
-
After cooling, add appropriate antibiotics and inoculate with the overnight culture to a starting OD₆₀₀ of ~0.1.
-
Set initial parameters: Temperature 37°C, pH 7.0 (controlled with base), DO 40% (controlled by agitation cascade from 400 rpm, then air flow).[11]
4. Fed-Batch and Induction Phase:
-
When the initial glucose is depleted (indicated by a sharp spike in DO), begin the exponential feeding strategy to maintain a glucose concentration of 10-20 g/L.[11]
-
When OD₆₀₀ reaches 30-40, lower the temperature to 30°C.[11]
-
Induce protein expression by adding the inducer (e.g., IPTG to a final concentration of 0.1-0.5 mM).
-
Continue the fermentation for 24-48 hours post-induction, collecting samples periodically to measure OD₆₀₀ and this compound concentration.
Protocol 2: Quantification of Intracellular this compound by HPLC
1. Sample Preparation and Extraction:
-
Harvest 5 mL of cell culture by centrifugation at 8,000 x g for 10 min at 4°C.
-
Wash the cell pellet twice with 5 mL of pre-chilled 0.9% NaCl solution.
-
Resuspend the pellet in 1 mL of a pre-chilled extraction buffer (e.g., 75% ethanol).
-
Lyse the cells by sonication on ice (e.g., 10 cycles of 30s on, 30s off).
-
Incubate the lysate at -20°C for 1 hour to precipitate proteins and other macromolecules.
-
Centrifuge at 14,000 x g for 15 min at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Analysis:
-
Column: A hydrophilic interaction chromatography (HILIC) column is suitable for separating nucleotide sugars.
-
Mobile Phase A: 100 mM Ammonium Acetate, pH 8.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 95% B
-
5-25 min: Linear gradient from 95% to 60% B
-
25-30 min: 60% B
-
30-35 min: Linear gradient from 60% to 95% B
-
35-45 min: 95% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 262 nm.
-
Quantification: Use a standard curve prepared with a known concentration of this compound standard. The retention time and mass-to-charge ratio (m/z 568) can be confirmed with LC-MS if available.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Engineering the E. coli UDP-glucose synthesis pathway for oligosaccharide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Engineering of Escherichia coli for Hyperoside Biosynthesis | MDPI [mdpi.com]
- 5. Enhancing this compound Supply for Rhamnosylation of Flavonoids in Escherichia coli by Regulating the Modular Pathway and Improving NADPH Availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. neb.com [neb.com]
- 8. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 9. Metabolic engineering of Escherichia coli into a versatile glycosylation platform: production of bio-active quercetin glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
overcoming instability of UDP-rhamnose during purification
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of UDP-rhamnose during purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the instability of this compound during purification?
A1: The stability of this compound is primarily influenced by pH, temperature, and the presence of contaminating enzymes. Like many nucleotide sugars, this compound is susceptible to hydrolysis, particularly at the pyrophosphate linkage. Alkaline conditions and elevated temperatures can significantly accelerate this degradation. Additionally, phosphatases and other hydrolases present in crude extracts can enzymatically degrade this compound.
Q2: What are the recommended storage conditions for this compound solutions?
A2: Due to its inherent instability in aqueous solutions, it is recommended to prepare this compound solutions fresh whenever possible.[1] For short-term storage, keeping the solution on ice is advisable. For longer-term storage, solutions should be flash-frozen in liquid nitrogen and stored at -80°C for up to six months or at -20°C for up to one month.[2][3] It is crucial to avoid repeated freeze-thaw cycles.
Q3: What are the expected degradation products of this compound?
A3: Under harsh alkaline conditions, rhamnose-containing compounds can degrade to yield rhamnose, methyl furfural, and various organic acids.[4][5] Hydrolysis of the pyrophosphate bond would result in the formation of UMP and rhamnose-1-phosphate.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound, particularly when using anion-exchange chromatography.
Issue 1: Low Yield of this compound After Purification
| Possible Cause | Recommended Solution |
| Degradation due to high pH. | Maintain a slightly acidic to neutral pH (ideally pH 4.0-7.5) throughout the purification process. Use buffers such as ammonium acetate or triethylammonium bicarbonate. |
| Elevated temperature during purification. | Perform all purification steps at 4°C (on ice or in a cold room) to minimize thermal degradation. |
| Enzymatic degradation. | Ensure that the initial enzymatic synthesis reaction is effectively quenched and that enzymes are removed prior to purification, for example, through ultrafiltration. |
| Suboptimal binding to the anion-exchange column. | Ensure the ionic strength of your sample is low enough for efficient binding. Dilute the sample with the starting buffer if necessary. Also, confirm the pH of the sample is appropriate for the chosen anion-exchange resin. |
| Inefficient elution from the column. | Optimize the salt gradient for elution. A shallow gradient is often more effective for separating this compound from other nucleotides. |
Issue 2: Co-elution of this compound with Other Nucleotides
| Possible Cause | Recommended Solution |
| Similar charge properties of contaminants. | Adjust the pH of the mobile phase. A slight change in pH can alter the charge of this compound and contaminating nucleotides differently, improving separation. |
| Gradient is too steep. | Use a shallower salt gradient during elution to improve the resolution between peaks. |
| Inappropriate column chemistry. | Consider using a different type of anion-exchange resin with a different selectivity. |
Experimental Protocols
Protocol 1: Purification of UDP-L-Rhamnose by Anion-Exchange Chromatography
This protocol is adapted from a method used for the purification of UDP-L-rhamnose synthesized enzymatically.
1. Enzyme Removal:
-
Following the enzymatic synthesis of UDP-L-rhamnose, remove the enzymes by filtration through a 30 kDa cutoff filter.
2. Sample Preparation:
-
Dilute the filtrate fivefold with water to reduce the ionic strength.
3. Chromatographic Separation:
-
Column: HiLoad™ 26/10 Q-Sepharose HP column (or equivalent strong anion-exchanger).
-
Equilibration: Equilibrate the column with the starting buffer (e.g., water or a low concentration of a volatile buffer).
-
Loading: Load the diluted filtrate onto the equilibrated column.
-
Elution: Elute the bound nucleotides using a linear gradient of 0 to 1.2 M ammonium acetate at pH 4.0 over 13 column volumes.
-
Detection: Monitor the elution profile at 262 nm. This compound is expected to elute at approximately 0.6 M ammonium acetate.
4. Desalting:
-
Pool the fractions containing this compound and remove the ammonium acetate by lyophilization.
Data Presentation
Table 1: Stability of UDP-Sugars Under Different pH Conditions
| UDP-Sugar | pH | Temperature (°C) | Observation | Reference |
| UDP-Glucose | 9.0 | 37 | Increased degradation | (Adapted from[6]) |
| Rhamnolipids | >11 | Room Temperature | Significant reduction in concentration | [4][5] |
| Rhamnolipids | 12 | 65 | Severe concentration reduction | [4] |
Note: Specific quantitative stability data for this compound is limited in the literature. The data for UDP-glucose and rhamnolipids are provided as a proxy to guide experimental design.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. agilent.com [agilent.com]
- 2. Ion Exchange Chromatography Troubleshooting [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rhamnolipids Sustain Unchanged Surface Activities during Decomposition in Alkaline Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhamnolipids Sustain Unchanged Surface Activities during Decomposition in Alkaline Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting Low Activity of Recombinant UDP-Rhamnose Synthase
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues leading to low activity of recombinant UDP-rhamnose synthase.
Frequently Asked Questions (FAQs)
Q1: What are the common causes for low or no activity of my recombinant this compound synthase?
Low activity of recombinant this compound synthase can stem from several factors throughout the experimental workflow. These can be broadly categorized as:
-
Protein Expression and Folding: The protein may not be expressed at sufficient levels, or it may be misfolded, leading to the formation of inactive aggregates known as inclusion bodies.[1][2] The host expression system, such as E. coli, may lack the necessary chaperones or post-translational modifications required for proper folding and activity.
-
Protein Purification: The purification process itself can lead to a loss of activity. This can be due to suboptimal buffer conditions (pH, ionic strength), the presence of proteases, or instability of the enzyme under the purification conditions.
-
Enzyme Assay Conditions: The enzymatic assay conditions may not be optimal for your specific this compound synthase. Key parameters include pH, temperature, and the concentrations of the substrate (UDP-glucose) and cofactors (NAD+/NADH or NADP+/NADPH).
-
Enzyme Stability and Storage: The enzyme may be inherently unstable, leading to a rapid loss of activity. Improper storage conditions or repeated freeze-thaw cycles can also contribute to denaturation and inactivation.
Q2: How can I determine if my recombinant this compound synthase is expressed in a soluble form or in inclusion bodies?
After cell lysis, you can separate the soluble and insoluble fractions by centrifugation. The soluble fraction (supernatant) contains properly folded, soluble proteins, while the insoluble fraction (pellet) contains inclusion bodies and other cellular debris. You can analyze both fractions by SDS-PAGE to visualize the distribution of your recombinant protein. A strong band at the expected molecular weight of your this compound synthase in the pellet fraction indicates that a significant portion is in inclusion bodies.
Q3: My this compound synthase is in inclusion bodies. What can I do?
If your protein is expressed as inclusion bodies, you will need to solubilize the aggregates and then refold the protein into its active conformation. This typically involves:
-
Isolation and Washing of Inclusion Bodies: After cell lysis, pellet the inclusion bodies by centrifugation and wash them to remove contaminating proteins and cellular components.
-
Solubilization: Use strong denaturants like 8M urea or 6M guanidinium hydrochloride to solubilize the aggregated protein. Mild solubilization methods using low concentrations of denaturants or detergents can sometimes improve refolding yields.[1][3]
-
Refolding: The solubilized, denatured protein is then refolded by removing the denaturant. This is often done by methods like dialysis, dilution, or on-column refolding. The refolding buffer typically contains additives to assist in proper folding, such as L-arginine, glycerol, or redox shuffling agents (e.g., a glutathione-GSSG system).
Troubleshooting Guide
Problem 1: Low or No Expression of Recombinant this compound Synthase
| Possible Cause | Suggested Solution | Experimental Protocol |
| Codon usage of the gene is not optimal for the E. coli expression host. | Synthesize a codon-optimized version of your gene for E. coli. | Codon Optimization Protocol |
| Toxicity of the recombinant protein to the host cells. | Lower the induction temperature (e.g., 16-25°C) and/or decrease the inducer (e.g., IPTG) concentration. Use a weaker promoter or a different expression vector. | --INVALID-LINK-- |
| Inefficient transcription or translation. | Ensure the expression plasmid is correct by sequencing. Use an expression host strain that provides rare tRNAs, such as Rosetta(DE3). | Plasmid DNA Sequencing Protocol |
Problem 2: Recombinant Protein is Expressed in Inclusion Bodies
| Possible Cause | Suggested Solution | Experimental Protocol |
| High expression rate leads to protein aggregation. | Lower the induction temperature (e.g., 16-25°C) and IPTG concentration to slow down protein synthesis. | --INVALID-LINK-- |
| The protein requires specific chaperones for proper folding that are not sufficiently available in the host. | Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE). | Protocol for Chaperone Co-expression |
| The protein contains disulfide bonds that cannot be correctly formed in the reducing environment of the E. coli cytoplasm. | Express the protein in a host strain with a more oxidizing cytoplasm (e.g., SHuffle T7 Express). | Protocol for Expression in SHuffle T7 |
Problem 3: Protein is Soluble but Has Low Activity
| Possible Cause | Suggested Solution | Experimental Protocol |
| Suboptimal assay conditions (pH, temperature). | Determine the optimal pH and temperature for your enzyme by performing the activity assay over a range of pH values and temperatures.[4][5] | --INVALID-LINK-- |
| Incorrect concentration of substrate (UDP-glucose) or cofactor (NAD(P)H). | Titrate the concentrations of UDP-glucose and NAD(P)H in the assay to find the optimal concentrations. Determine the enzyme's kinetic parameters (Km and Vmax). | --INVALID-LINK-- |
| Presence of inhibitors in the purified protein preparation. | Ensure complete removal of imidazole (if using IMAC) by dialysis or desalting column. Add a protease inhibitor cocktail during purification. | --INVALID-LINK-- |
| Protein instability and degradation. | Add stabilizing agents such as glycerol (5-20%), BSA, or DTT to the storage buffer. Aliquot the purified enzyme and store at -80°C. Avoid repeated freeze-thaw cycles. | Protocol for Enzyme Storage and Handling |
Quantitative Data Summary
Table 1: Reported Kinetic Parameters for Recombinant this compound Synthase
| Enzyme Source | Expression Host | Substrate | Km (µM) | Vmax (µmol·L-1·min-1) | kcat (s-1) | kcat/Km (s-1·M-1) | Reference |
| Citrus sinensis (CsRHM) | E. coli | UDP-glucose | 21.29 | 0.3737 | 0.24 | 1.13 x 104 | [6] |
| Acanthamoeba polyphaga Mimivirus (L780) | E. coli | UDP-4-keto-6-deoxy-D-glucose | 130 ± 10 | - | 1.9 ± 0.1 | 1.5 x 104 ± 0.1 x 104 | [7] |
| Acanthamoeba polyphaga Mimivirus (L780) | E. coli | dTDP-4-keto-6-deoxy-D-glucose | 500 ± 100 | - | 0.6 ± 0.1 | 1.2 x 103 ± 0.3 x 103 | [7] |
Table 2: Reported Optimal Conditions for Related Enzymes
| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) | Reference |
| Rhamnosyltransferase (SrGT822) | Streptomyces sp. | 10.0 | 55 | [4] |
| α-L-rhamnosidase | Pseudoalteromonas sp. | 6.0 | 40 | [8] |
Experimental Protocols
Protocol for Optimizing Recombinant Protein Expression Conditions
-
Vector and Host Selection: Clone the this compound synthase gene into a suitable expression vector (e.g., pET series for T7 promoter-driven expression in E. coli). Transform the plasmid into an appropriate E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD600 of 0.05-0.1.
-
Induction: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Optimization of Induction Conditions:
-
Temperature: Test different induction temperatures (e.g., 16°C, 25°C, 30°C, 37°C).
-
Inducer Concentration: Test a range of IPTG concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM).
-
Induction Duration: Harvest cells at different time points post-induction (e.g., 4 hours, 8 hours, overnight).
-
-
Cell Harvest and Analysis: Harvest the cells by centrifugation. Lyse a small aliquot of cells and analyze the total protein expression by SDS-PAGE. To assess solubility, perform a larger scale lysis followed by centrifugation to separate soluble and insoluble fractions, and analyze both by SDS-PAGE.
Protocol for His-tagged this compound Synthase Purification using IMAC
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris and inclusion bodies.
-
Column Equilibration: Equilibrate an IMAC column (e.g., Ni-NTA or Co-Talon resin) with lysis buffer.
-
Protein Binding: Load the clarified lysate onto the equilibrated column.
-
Washing: Wash the column with several column volumes of wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged protein with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Buffer Exchange: If necessary, remove the imidazole and exchange the buffer to a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) using dialysis or a desalting column.
-
Purity Analysis: Analyze the purified protein by SDS-PAGE.
Protocol for Spectrophotometric this compound Synthase Activity Assay
This protocol is adapted from the assay used for the Mimivirus this compound synthase and monitors the consumption of NADPH.[7]
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:
-
50 mM HEPPS buffer, pH 8.0
-
0.4 mM NADPH
-
Substrate: UDP-4-keto-6-deoxy-D-glucose (concentration to be optimized, e.g., 0.01–4 mM)
-
-
Enzyme Addition: Add a known amount of purified this compound synthase to the reaction mixture to initiate the reaction.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C) using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.
-
Calculation of Activity: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6220 M-1cm-1). One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the conversion of 1 µmol of NADPH per minute under the specified conditions.
Protocol for Determining Optimal pH and Temperature
-
pH Optimization:
-
Prepare a series of buffers with different pH values (e.g., ranging from pH 5.0 to 10.0).
-
Perform the this compound synthase activity assay at each pH, keeping all other parameters constant.
-
Plot the enzyme activity versus pH to determine the optimal pH.
-
-
Temperature Optimization:
-
Perform the this compound synthase activity assay at a range of temperatures (e.g., 20°C to 60°C) at the determined optimal pH.
-
Plot the enzyme activity versus temperature to determine the optimal temperature.
-
Visualizations
References
- 1. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 2. Solubilization and refolding of variety of inclusion body proteins using a novel formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubilization and refolding of bacterial inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The high‐resolution structure of a UDP‐L‐rhamnose synthase from Acanthamoeba polyphaga Mimivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Enzymatic UDP-Rhamnose Synthesis
Welcome to the technical support center for the enzymatic synthesis of Uridine Diphosphate (UDP)-rhamnose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your experimental workflow and achieve successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general enzymatic pathway for UDP-rhamnose synthesis?
A1: this compound is typically synthesized from UDP-glucose. In many organisms, including plants, this conversion is catalyzed by a single multifunctional enzyme, this compound synthase (RHM). This enzyme sequentially carries out three reactions: dehydration, epimerization, and reduction.[1][2] The synthesis can also be achieved using a series of separate enzymes. The process requires cofactors such as NAD+ and NADPH.[3]
Q2: What are the critical starting materials for the enzymatic synthesis of this compound?
A2: The essential starting materials are UDP-glucose (the substrate), a source of the this compound synthase enzyme(s), and the necessary cofactors, which are typically NADPH and NAD+.[3][4] The reaction is usually carried out in a buffered solution at an optimal pH and temperature for the specific enzyme being used.
Q3: Can I use a crude cell lysate for the synthesis?
A3: While it is possible, using a crude enzyme extract may lead to lower yields or failed reactions. It has been noted that desalting the crude extract can be essential for detectable this compound synthesis.[5] Purification of the recombinant enzyme is recommended for cleaner reactions and more reproducible results.
Q4: How can I monitor the progress of the reaction?
A4: The synthesis of this compound can be monitored using techniques like hydrophilic-interaction chromatography (HILIC) coupled with mass spectrometry to detect the product and the remaining substrate.[5] Thin-layer chromatography (TLC) can also be used to track the enzymatic reactions.
Q5: What is a typical yield for enzymatic this compound synthesis?
A5: Yields can vary significantly based on the enzyme source, purity, and reaction conditions. In some optimized systems, the transformation of UDP-glucose to this compound can reach up to 36% after a single purification step.[4] In whole-cell biocatalysis systems, production can be enhanced to achieve higher titers.[6][7][8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive or insufficient enzyme. | - Verify enzyme activity using a standard assay. - Increase the concentration of the enzyme in the reaction mixture. - Ensure proper protein folding and storage conditions. |
| Suboptimal reaction conditions (pH, temperature). | - Optimize the pH and temperature for your specific enzyme. Optimal conditions can range from pH 7.5-9.0 and 30-50°C depending on the enzyme source.[3][9][10][11][12] - Perform small-scale experiments to screen a range of conditions. | |
| Cofactor (NADPH/NAD+) limitation or degradation. | - Ensure you are using the correct cofactors and that they are not degraded. - Consider implementing a cofactor regeneration system to maintain their supply, especially in longer reactions.[6][7][8] | |
| Presence of inhibitors in the reaction mixture. | - If using a crude lysate, consider desalting or partial purification to remove inhibitors.[5] - High concentrations of UDP (above 1.0 mM) can inhibit the enzyme, so controlling its concentration is important.[13] | |
| Inconsistent Results | Variability in enzyme preparation. | - Standardize your enzyme purification protocol to ensure consistent purity and activity. |
| Pipetting errors or inaccurate substrate concentrations. | - Calibrate your pipettes and carefully prepare your reaction mixtures. | |
| Multiple Unidentified Products | Side reactions due to contaminants in the enzyme preparation. | - Purify the enzyme to a higher degree to remove contaminating enzymes that may be acting on the substrate or product. |
| Instability of the product or intermediates. | - Analyze the reaction at different time points to identify the appearance of any unstable intermediates. - Adjust pH or temperature to improve product stability. |
Data Presentation
Table 1: Optimal Reaction Conditions for Rhamnose Synthesis Enzymes
| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) | Required Cofactors/Additives | Reference |
| Ss-RmlA | Saccharothrix syringae | 9.0 | 37 | 2.5 mM Mg²⁺ | [10][11][12] |
| Ss-RmlB | Saccharothrix syringae | 7.5 | 50 | 0.02 mM NAD⁺ | [9][10][11][12] |
| VvRHM-NRS (fusion enzyme) | Vitis vinifera & Arabidopsis thaliana | 7.5 | 30 | NAD⁺ | [3] |
Table 2: Kinetic Parameters of Rhamnose Synthesis Enzymes
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| Ss-RmlA | dTTP | 49.56 | 5.39 | [10][11][12] |
| Ss-RmlA | Glucose-1-Phosphate | 117.30 | 3.46 | [10][11][12] |
| Ss-RmlB | dTDP-glucose | 98.60 | 11.2 | [9][10][11] |
| VvRHM-NRS (fusion enzyme) | UDP-glucose | 88 ± 9 | 0.0127 ± 0.0006 (µmol/min/mg) | [3] |
| VvRHM-NRS (fusion enzyme) | NAD⁺ | 69 ± 7 | 0.0119 ± 0.0005 (µmol/min/mg) | [3] |
Experimental Protocols
General Protocol for In Vitro Enzymatic Synthesis of this compound
This protocol is a general guideline and should be optimized for your specific enzyme and experimental setup.
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture on ice. A typical 100 µL reaction could contain:
-
50 mM Buffer (e.g., HEPES, Tris-HCl) at the optimal pH for your enzyme.
-
2.5 mM UDP-glucose (substrate).
-
3.0 mM NADPH (cofactor).
-
(Optional) 0.02 mM NAD⁺ (cofactor).
-
(Optional) 2.5 mM MgCl₂.
-
Purified this compound synthase enzyme (concentration to be optimized, e.g., 0.5-1 mg/mL).
-
Nuclease-free water to the final volume.
-
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for your enzyme (e.g., 30-37°C) for a predetermined time (e.g., 2-12 hours). The incubation time should be optimized based on time-course experiments.
-
-
Reaction Termination:
-
Terminate the reaction, for example, by heating at 95°C for 5 minutes or by adding an equal volume of cold ethanol to precipitate the enzyme.
-
-
Enzyme Removal:
-
Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Alternatively, use a molecular weight cutoff filter (e.g., 30 kDa) to remove the enzyme.[14]
-
-
Analysis:
-
Analyze the supernatant for the presence of this compound using methods such as HILIC-MS or TLC.
-
-
Purification (Optional):
-
If required, the this compound can be purified from the reaction mixture using techniques like anion-exchange chromatography or preparative HPLC.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing this compound Supply for Rhamnosylation of Flavonoids in Escherichia coli by Regulating the Modular Pathway and Improving NADPH Availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The high‐resolution structure of a UDP‐L‐rhamnose synthase from Acanthamoeba polyphaga Mimivirus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chemical Synthesis of UDP-beta-L-rhamnose
Welcome to the technical support center for the chemical and enzymatic synthesis of UDP-beta-L-rhamnose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chemical synthesis of UDP-beta-L-rhamnose?
A1: The chemical synthesis of UDP-beta-L-rhamnose is a multi-step process with several inherent challenges. Key difficulties include the stereoselective formation of the beta-glycosidic linkage at the anomeric carbon, the regioselective protection and deprotection of multiple hydroxyl groups on the rhamnose sugar, and the efficient formation of the pyrophosphate bond. Purifying the final product from reaction byproducts and intermediates can also be complex.
Q2: Is a purely chemical synthesis or an enzymatic/chemo-enzymatic approach better?
A2: Both approaches have their merits. Purely chemical synthesis offers versatility in creating unnatural analogs but can be labor-intensive and require extensive protecting group chemistry, which may lead to lower overall yields. Enzymatic and chemo-enzymatic syntheses are often more efficient and highly stereoselective, mimicking the natural biosynthetic pathway.[1] However, they require the availability of active enzymes and cofactors like NADPH. The choice of method often depends on the specific research goals, available resources, and the desired scale of production.
Q3: What are common impurities I might encounter in my final product?
A3: Common impurities can include starting materials that were not fully consumed, byproducts from side reactions, and residual solvents. A specific byproduct of the widely used UMP-morpholidate coupling method is the uridine diphosphate dimer. Incomplete deprotection can also lead to partially protected UDP-rhamnose variants.
Q4: How can I confirm the identity and purity of my synthesized UDP-beta-L-rhamnose?
A4: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC), particularly with an anion-exchange column, is effective for assessing purity and quantifying the product. Mass spectrometry (MS) can confirm the molecular weight of the target compound. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation and confirming the stereochemistry of the glycosidic bond.
Q5: What are the storage and stability considerations for UDP-beta-L-rhamnose?
A5: UDP-beta-L-rhamnose, like many nucleotide sugars, is susceptible to hydrolysis of the pyrophosphate bond. For long-term storage, it is best kept as a lyophilized solid at -20°C or -80°C.[2] If in solution, it should be stored in a buffered solution at a slightly acidic to neutral pH and kept frozen to minimize degradation.[2] Repeated freeze-thaw cycles should be avoided.[2]
Troubleshooting Guides
Chemical Synthesis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the synthesis of L-rhamnose-1-phosphate | 1. Incomplete reaction. 2. Formation of anomeric mixtures (alpha and beta isomers) that are difficult to separate. 3. Degradation of the product during workup or purification. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or NMR to ensure completion. 2. Employ stereoselective phosphorylation methods. For instance, using P(V) chemistry with slow addition of the phosphorylating agent can favor the formation of the beta-anomer. 3. Use mild workup and purification conditions, avoiding strong acids or bases that can cause hydrolysis. |
| Low yield in the coupling of L-rhamnose-1-phosphate with UMP-morpholidate | 1. Inactive UMP-morpholidate reagent. 2. Presence of moisture in the reaction. 3. Formation of a uridine diphosphate dimer as a significant byproduct. 4. Inefficient activation of the glycosyl phosphate. | 1. Use freshly prepared or properly stored UMP-morpholidate. 2. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 3. Optimize the stoichiometry of the reactants to favor the desired coupling. Purification by anion-exchange chromatography can separate the product from the dimer. 4. Consider using activating agents like triisopropylbenzenesulfonyl chloride (TIPSCl) or cyanuric chloride to facilitate the coupling. |
| Incomplete removal of protecting groups (e.g., acetyl or benzyl groups) | 1. Insufficient reaction time or inadequate reagent concentration for deprotection. 2. Inappropriate deprotection conditions for the specific protecting groups used. | 1. Monitor the deprotection reaction by TLC or MS to ensure it goes to completion. 2. For acetyl groups, sodium methoxide in methanol is commonly used. For benzyl groups, catalytic hydrogenation (e.g., with Pd/C) is a standard method. Ensure the chosen deprotection method is compatible with the rest of the molecule, especially the pyrophosphate bond. |
| Difficulty in purifying the final product | 1. Co-elution of the product with impurities during chromatography. 2. Degradation of the product on the chromatography column. | 1. Use high-resolution anion-exchange chromatography for purification. A shallow gradient of a suitable buffer (e.g., triethylammonium bicarbonate or ammonium acetate) can improve separation. 2. Ensure the pH of the mobile phase is compatible with the stability of the product. |
Enzymatic Synthesis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no activity of this compound synthase | 1. The enzyme is denatured or inactive. 2. Sub-optimal reaction conditions (pH, temperature). 3. Presence of inhibitors in the reaction mixture. | 1. Verify the integrity of the enzyme by SDS-PAGE. Use a fresh batch of enzyme or re-purify if necessary. 2. Optimize the reaction pH and temperature according to the enzyme's known properties.[3] 3. Ensure that the reaction buffer and substrates are free of potential inhibitors. |
| Low yield of UDP-beta-L-rhamnose | 1. Depletion of the cofactor NADPH. 2. The reaction has reached equilibrium, and the reverse reaction is significant. 3. Instability of the product under the reaction conditions. | 1. Implement an NADPH regeneration system. Common systems include using glucose-6-phosphate dehydrogenase or isocitrate dehydrogenase.[4] 2. Drive the reaction forward by removing one of the products, if feasible, or by using a higher initial concentration of substrates. 3. Monitor the reaction over time to identify the point of maximum product accumulation and stop the reaction before significant degradation occurs. |
| Difficulty in regenerating NADPH | 1. Inactivity of the regeneration enzyme (e.g., glucose-6-phosphate dehydrogenase). 2. Insufficient concentration of the substrate for the regeneration enzyme (e.g., glucose-6-phosphate). | 1. Ensure the regeneration enzyme is active and used at an appropriate concentration. 2. Add the substrate for the regeneration enzyme in stoichiometric excess. |
Experimental Protocols
Chemical Synthesis of Peracetylated L-rhamnose
-
Objective: To protect the hydroxyl groups of L-rhamnose with acetyl groups.
-
Materials: L-rhamnose, acetic anhydride, pyridine, 4-dimethylaminopyridine (DMAP).
-
Procedure:
-
Dissolve L-rhamnose in pyridine in a round-bottom flask.
-
Add a catalytic amount of DMAP.
-
Cool the mixture in an ice bath and add acetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 18 hours.[5]
-
Quench the reaction by adding cold water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with dilute HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the peracetylated L-rhamnose.
-
Enzymatic Synthesis of UDP-beta-L-rhamnose
-
Objective: To synthesize UDP-beta-L-rhamnose from UDP-D-glucose using this compound synthase.
-
Materials: UDP-D-glucose, NADPH, this compound synthase, HEPPS buffer (pH 8.0).
-
Procedure:
-
Prepare a reaction mixture containing 50 mM HEPPS buffer (pH 8.0), 2.5 mM UDP-D-glucose, and 3.0 mM NADPH.[6]
-
Add this compound synthase to a final concentration of 1 mg/mL.[6]
-
Incubate the reaction at room temperature overnight.[6]
-
Monitor the reaction progress by observing the decrease in absorbance at 340 nm as NADPH is consumed.[6]
-
Terminate the reaction by removing the enzyme, for example, by filtration through a 30 kDa cutoff filter.[6]
-
Purify the UDP-beta-L-rhamnose from the reaction mixture using anion-exchange chromatography.
-
Data Presentation
Table 1: Typical Protecting Groups for L-rhamnose Hydroxyls
| Protecting Group | Abbreviation | Introduction Reagents | Removal Conditions | Advantages/Disadvantages |
| Acetyl | Ac | Acetic anhydride, pyridine | Sodium methoxide in methanol | Easy to introduce and remove; can be labile under certain conditions. |
| Benzyl | Bn | Benzyl bromide, sodium hydride | Catalytic hydrogenation (H2, Pd/C) | Stable to a wide range of conditions; removal requires specialized equipment. |
| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole | Tetrabutylammonium fluoride (TBAF) | Offers good stability; can be selectively removed in the presence of other silyl ethers. |
Visualizations
Chemical Synthesis Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Citrate as Cost-Efficient NADPH Regenerating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Syntheses of l-Rhamnose-Linked Amino Glycerolipids and Their Cytotoxic Activities against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The high‐resolution structure of a UDP‐L‐rhamnose synthase from Acanthamoeba polyphaga Mimivirus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing NADPH Availability for UDP-Rhamnose Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing NADPH availability for UDP-rhamnose production.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during your experiments.
| Problem ID | Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| TR-01 | Low this compound yield despite overexpression of this compound synthase (RHM). | 1. Insufficient NADPH supply: The primary limiting factor for the RHM-catalyzed reaction. 2. Limited precursor (UDP-glucose) availability: The this compound synthesis pathway requires a steady supply of UDP-glucose. 3. Suboptimal enzyme activity: The heterologously expressed RHM may not be functioning optimally. 4. Metabolic burden: Overexpression of the RHM protein may be placing stress on the host cell's resources. | 1. Enhance NADPH regeneration: Overexpress key enzymes of the pentose phosphate pathway (PPP), such as glucose-6-phosphate dehydrogenase (Zwf) and 6-phosphogluconate dehydrogenase (Gnd). Consider introducing heterologous NADPH-regenerating enzymes. 2. Boost UDP-glucose supply: Overexpress enzymes in the UDP-glucose biosynthesis pathway, such as phosphoglucomutase (Pgm) and UDP-glucose pyrophosphorylase (GalU). 3. Optimize expression and assay conditions: Verify RHM expression levels via SDS-PAGE and Western blot. Optimize codon usage of the rhm gene for the expression host. Perform an in vitro enzyme assay to confirm specific activity. 4. Reduce metabolic load: Use a lower copy number plasmid or a weaker, tunable promoter for RHM expression. Optimize culture conditions (e.g., lower induction temperature, reduced inducer concentration). |
| TR-02 | Increased NADPH levels do not correlate with a proportional increase in this compound production. | 1. Feedback inhibition: Accumulation of this compound or other pathway intermediates may be inhibiting key enzymes. 2. Metabolic imbalance: A surplus of NADPH may disrupt other essential metabolic pathways, leading to a general decrease in cellular fitness and productivity. 3. Bottleneck in the this compound synthesis pathway: Another enzyme or precursor in the pathway may have become the new rate-limiting step. | 1. Implement a product sink: Introduce a downstream enzyme, such as a rhamnosyltransferase, to consume the this compound as it is produced, thereby alleviating potential feedback inhibition. 2. Fine-tune gene expression: Use a library of promoters with varying strengths to balance the expression of NADPH-generating enzymes and the this compound synthesis pathway enzymes. 3. Identify and address the new bottleneck: Analyze the levels of intermediates in the UDP-glucose and this compound pathways to pinpoint any accumulation that might indicate a bottleneck. Overexpress the corresponding enzyme to alleviate it. |
| TR-03 | Significant decrease in cell growth and viability after inducing the expression of NADPH-enhancing and/or this compound pathways. | 1. High metabolic burden: The simultaneous overexpression of multiple heterologous proteins can overwhelm the host's protein synthesis machinery and drain essential resources like amino acids and ATP.[1][2] 2. Toxicity of intermediates: Accumulation of certain metabolic intermediates can be toxic to the cells. 3. Redox imbalance: While the goal is to increase NADPH, an extreme shift in the NADPH/NADP+ ratio can negatively impact other cellular processes that rely on NADP+. | 1. Optimize expression levels: Use tunable promoters (e.g., arabinose- or tetracycline-inducible systems) to control the expression levels of the engineered pathway genes. Consider chromosomal integration of the expression cassettes to ensure stable, lower-level expression.[3] 2. Balance the pathway: Ensure that all enzymes in the pathway are expressed at appropriate levels to prevent the buildup of any single intermediate. 3. Monitor redox state: Quantify the intracellular NADPH/NADP+ ratio to ensure it remains within a physiologically acceptable range. If a severe imbalance is detected, consider strategies to also regenerate NADP+ if necessary for other cellular functions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways to target for enhancing NADPH availability?
A1: The pentose phosphate pathway (PPP) is the major source of NADPH in most organisms, including E. coli.[4][5][6] Key enzymes to overexpress for boosting PPP flux are glucose-6-phosphate dehydrogenase (Zwf) and 6-phosphogluconate dehydrogenase (Gnd). Another strategy is to delete phosphoglucose isomerase (pgi), which redirects carbon flux from glycolysis into the PPP.[7] Additionally, NADP+-dependent isocitrate dehydrogenase (Icd) from the TCA cycle can be a significant contributor to the NADPH pool.
Q2: Are there alternatives to NADPH-dependent this compound synthesis?
A2: Yes. Researchers have successfully constructed NADPH-independent fusion enzymes. For instance, a fusion of the N-terminal region of Vitis vinifera this compound synthase (VvRHM) with a bifunctional UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase/UDP-4-keto-rhamnose 4-keto-reductase (NRS/ER) from Arabidopsis thaliana can utilize NADH as the reducing power.[8] This can be advantageous in hosts or conditions where NADH is more abundant than NADPH.
Q3: How can I accurately measure intracellular NADPH levels?
A3: Intracellular NADPH can be quantified using enzymatic cycling assays or through analytical methods like LC-MS. For enzymatic assays, it is crucial to properly extract the nucleotides, as cellular enzymes can rapidly degrade NADPH.[9][10] A common procedure involves quenching metabolism rapidly, followed by selective degradation of NADP+ by heat treatment in an alkaline buffer to measure NADPH, and selective degradation of NADPH by acid treatment to measure NADP+. Commercially available kits provide a streamlined protocol for this.
Q4: What is a good starting point for choosing a this compound synthase?
A4: The choice of this compound synthase (RHM) can significantly impact production. Enzymes from different sources have varying activities and substrate specificities. The RHM from Arabidopsis thaliana (AtRHM) has been widely used and shown to be effective in E. coli.[3][8][11] However, screening RHMs from other organisms may yield an enzyme with higher activity or better compatibility with your specific host and conditions.
Q5: How do I balance the expression of multiple genes in an engineered pathway?
A5: Balancing gene expression is critical to avoid metabolic bottlenecks and reduce metabolic burden. Strategies include:
-
Promoter engineering: Using a library of promoters with different strengths to control the transcription rate of each gene.
-
Ribosome Binding Site (RBS) optimization: Designing or screening RBS sequences to modulate the translation initiation rate.
-
Gene order in an operon: The position of a gene within an operon can influence its expression level.
-
Using multiple plasmids with different copy numbers: This allows for differential expression of pathway components.
Quantitative Data Summary
The following table summarizes the impact of various metabolic engineering strategies on product yield, where this compound is a key precursor.
| Host Strain | Engineering Strategy | Key Precursor/Product | Titer/Yield Improvement | Reference |
| E. coli | Overexpression of zwf and gnd (PPP enzymes) | Leucocyanidin (NADPH-dependent) | ~4-fold increase in leucocyanidin | [12] |
| E. coli | Deletion of pgi, ppc, and pldA | Leucocyanidin and (+)-catechin | 4-fold increase in leucocyanidin, 2-fold increase in (+)-catechin | [12] |
| E. coli | Introduction of cellobiose phosphorolysis pathway and AtRHM | This compound | 82.2 mg/L | [3][8][11] |
| E. coli | Overexpression of NADPH regenerators and UTP supply improvement coupled with an NADPH-independent fusion enzyme | Quercitrin (from this compound) | 7627 mg/L | [3][8][11] |
Experimental Protocols
Protocol 1: Quantification of Intracellular NADP+/NADPH
This protocol is adapted from commercially available enzymatic assay kits.[10][13][14][15]
Materials:
-
NADP/NADPH Extraction Buffer
-
Assay Buffer
-
NADP Cycling Enzyme Mix
-
NADPH Developer Solution
-
Stop Solution
-
NADPH Standard
-
10 kDa Molecular Weight Cut-Off (MWCO) Spin Filters
-
Microcentrifuge tubes
-
96-well plate
-
Spectrophotometric plate reader
Procedure:
-
Sample Collection and Quenching:
-
Harvest a defined number of cells (e.g., 1x10^8) from your culture by centrifugation at 4°C.
-
Quickly wash the cell pellet with ice-cold PBS.
-
Immediately proceed to extraction to prevent nucleotide degradation.
-
-
Extraction:
-
Resuspend the cell pellet in 500 µL of ice-cold NADP/NADPH Extraction Buffer.
-
Lyse the cells by sonication or homogenization on ice.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Deproteinize the supernatant by passing it through a 10 kDa MWCO spin filter.
-
-
Separation of NADP+ and NADPH (Perform in parallel):
-
For NADPH measurement: Transfer 200 µL of the deproteinized extract to a new microcentrifuge tube. Heat at 60°C for 30 minutes to decompose NADP+. Cool on ice.
-
For total NADP+/NADPH measurement: Keep the remaining deproteinized extract on ice.
-
-
Enzymatic Assay:
-
Prepare a standard curve using the NADPH standard.
-
In a 96-well plate, add 50 µL of your samples (NADPH-only and total NADP+/NADPH) and standards to separate wells.
-
Prepare a Master Reaction Mix containing NADP Cycling Buffer and NADP Cycling Enzyme Mix according to the kit's instructions.
-
Add 100 µL of the Master Reaction Mix to each well. Incubate for 5 minutes at room temperature.
-
Add 10 µL of NADPH Developer to each well. Incubate at room temperature for 1-4 hours, or until sufficient color has developed.
-
Add 10 µL of Stop Solution to each well.
-
Measure the absorbance at 450 nm.
-
-
Calculation:
-
Determine the concentration of total NADP+/NADPH and NADPH from the standard curve.
-
Calculate the NADP+ concentration by subtracting the NADPH concentration from the total NADP+/NADPH concentration.
-
Calculate the NADPH/NADP+ ratio.
-
Protocol 2: Quantification of this compound by HPLC
This protocol is a general guideline for the analysis of UDP-sugars.[4][6][16][17]
Materials:
-
Perchloric acid
-
Potassium carbonate
-
HPLC system with a suitable column (e.g., C18 or a specific anion-exchange column for nucleotides)
-
Mobile phase (e.g., phosphate buffer with an ion-pairing agent like tetrabutylammonium hydrogen sulfate, and an organic modifier like acetonitrile or methanol)
-
This compound standard
Procedure:
-
Sample Preparation:
-
Take a known volume of your fermentation broth and centrifuge to remove cells.
-
To the supernatant, add ice-cold perchloric acid to a final concentration of 0.6 M to precipitate proteins.
-
Incubate on ice for 15 minutes.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.
-
Neutralize the supernatant by adding potassium carbonate.
-
Centrifuge again to remove the potassium perchlorate precipitate.
-
Filter the final supernatant through a 0.22 µm filter before HPLC analysis.
-
-
HPLC Analysis:
-
Equilibrate the HPLC column with the mobile phase.
-
Prepare a standard curve with known concentrations of this compound.
-
Inject the prepared sample and standards onto the HPLC system.
-
Run the analysis using an appropriate gradient method to separate this compound from other components.
-
Detect this compound using a UV detector at approximately 262 nm.
-
-
Quantification:
-
Identify the this compound peak in your sample chromatogram by comparing the retention time with the standard.
-
Quantify the concentration of this compound in your sample by comparing the peak area to the standard curve.
-
Protocol 3: this compound Synthase (RHM) In Vitro Enzyme Assay
This protocol is based on spectrophotometric measurement of NADPH consumption.[12][18]
Materials:
-
Purified RHM enzyme (or cell-free extract containing the enzyme)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
UDP-glucose solution
-
NADPH solution
Procedure:
-
Reaction Setup:
-
In a cuvette, prepare a reaction mixture containing the reaction buffer, a known concentration of UDP-glucose, and a known concentration of NADPH.
-
The final volume should be, for example, 1 mL.
-
-
Initiate the Reaction:
-
Place the cuvette in a spectrophotometer set to 340 nm and at a constant temperature (e.g., 30°C).
-
Start the reaction by adding a small volume of the purified RHM enzyme or cell-free extract.
-
Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
-
Data Analysis:
-
Record the change in absorbance over time.
-
Calculate the initial rate of the reaction from the linear portion of the curve.
-
Use the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹ cm⁻¹) to convert the rate of absorbance change to the rate of NADPH consumption.
-
One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the consumption of 1 µmol of NADPH per minute under the specified conditions.
-
Visualizations
Caption: Metabolic linkage between the Pentose Phosphate Pathway and this compound biosynthesis.
Caption: Troubleshooting workflow for low this compound production.
References
- 1. Metabolome analysis of metabolic burden in Escherichia coli caused by overexpression of green fluorescent protein and delta-rhodopsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasmid-encoded protein: the principal factor in the "metabolic burden" associated with recombinant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the metabolic burden on Escherichia coli DH1 cells imposed by the presence of a plasmid containing a gene therapy sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pentose Phosphate Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Metabolic and Transcriptional Response to Cofactor Perturbations in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The high‐resolution structure of a UDP‐L‐rhamnose synthase from Acanthamoeba polyphaga Mimivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NADP/NADPH Assay Kit-WST N510 manual | DOJINDO [dojindo.com]
- 14. bioworlde.com [bioworlde.com]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
Technical Support Center: UDP-Rhamnose Detection by Mass Spectrometry
Welcome to the technical support center for the analysis of UDP-rhamnose by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues in a question-and-answer format, providing practical solutions to overcome challenges in this compound detection.
Q1: I am not detecting a signal for this compound at the expected mass-to-charge ratio (m/z 568 in negative ion mode). What are the possible causes?
A1: Several factors could lead to a lack of this compound signal. Here's a systematic troubleshooting guide:
-
Sample Preparation:
-
Inadequate Extraction: UDP-sugars are highly polar and require specific extraction protocols. Ensure you are using a method suitable for charged, polar metabolites, such as a chloroform-methanol-water extraction.[1]
-
Salt Contamination: High salt concentrations in your sample can suppress the ionization of this compound. Desalting of crude extracts is often essential for successful detection.[2] Consider using volatile buffers like ammonium formate or ammonium acetate in your mobile phase and for sample resuspension.
-
Degradation: UDP-sugars can be unstable. Prepare fresh samples when possible and store extracts at -80°C to minimize degradation. Solutions of this compound are known to be unstable.
-
-
Instrumentation and Method:
-
Incorrect Mass Spectrometer Settings: Verify that the mass spectrometer is set to the correct polarity (negative ion mode is typical for UDP-sugars) and that the mass range includes m/z 568.
-
Suboptimal Ionization: Electrospray ionization (ESI) is commonly used for UDP-sugars. Ensure your ESI source parameters (e.g., capillary voltage, gas flows, and temperatures) are optimized for polar molecules.
-
Chromatography Issues: this compound may not be eluting from your column or may be co-eluting with an interfering substance. Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over reversed-phase chromatography for retaining and separating highly polar UDP-sugars.[3][4]
-
Q2: My chromatogram shows a peak at the correct m/z for this compound, but the peak shape is poor (e.g., broad, tailing, or split). How can I improve this?
A2: Poor peak shape can compromise quantification and identification. Here are common causes and solutions:
-
Column Issues:
-
Column Contamination: A buildup of contaminants on the column can lead to peak distortion. Flush the column according to the manufacturer's instructions. If using a guard column, try removing it to see if the peak shape improves.
-
Column Overload: Injecting too much sample can lead to broad or tailing peaks. Try diluting your sample.
-
Inappropriate Column Choice: For highly polar analytes like this compound, a HILIC column is generally recommended to achieve good peak shape and retention.
-
-
Mobile Phase and Sample Solvent Mismatch:
-
Injection Solvent: The solvent used to dissolve your sample should be compatible with the mobile phase. A mismatch can cause peak distortion. Ideally, the sample solvent should be weaker than the mobile phase.
-
pH Effects: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Ensure the pH is controlled and appropriate for your column.
-
-
Co-elution:
-
An interfering compound may be co-eluting with your analyte. Adjusting the chromatographic gradient or trying a different HILIC stationary phase may be necessary to resolve the peaks. UDP-glucose, a common precursor, is a potential co-eluting isobar.
-
Q3: I am detecting a peak for UDP-glucose (m/z 584) but not for this compound (m/z 568) in my samples where I expect enzymatic conversion. What should I investigate?
A3: This scenario suggests a potential issue with the enzymatic reaction or subsequent sample handling.
-
Enzymatic Reaction Inefficiency:
-
Confirm the activity of your enzyme (e.g., UDP-glucose-4,6-dehydratase and UDP-4-keto-6-deoxy-D-glucose-3,5-epimerase/4-reductase).
-
Ensure all necessary co-factors (e.g., NAD+) are present in sufficient concentrations.
-
Verify that the reaction buffer composition and pH are optimal for the enzyme.
-
-
Sample Dilution:
-
The concentration of this compound may be below the limit of detection of your instrument. Consider concentrating your sample after extraction.
-
-
Interference from UDP-glucose:
-
Residual UDP-glucose is often abundant in this compound synthesis preparations and can potentially cause ion suppression, masking the this compound signal.[2] Ensure your chromatography can adequately separate UDP-glucose from this compound.
-
Q4: How can I confirm the identity of my this compound peak?
A4: Confirmation of your analyte's identity is crucial. Here are the recommended approaches:
-
Tandem Mass Spectrometry (MS/MS):
-
Fragment the parent ion (m/z 568) and compare the resulting product ion spectrum to a known standard or literature values. The fragmentation of the glycosidic bond is a characteristic feature.
-
Common fragments for UDP-sugars include the UDP moiety and fragments of the sugar.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Use an HRMS instrument (e.g., Orbitrap or TOF) to obtain an accurate mass measurement. The measured mass should be within a few ppm of the theoretical mass of this compound.
-
-
Retention Time Matching:
-
Compare the retention time of your putative this compound peak with that of an authentic this compound standard analyzed under the same chromatographic conditions.
-
Q5: I suspect in-source fragmentation is occurring. How can I identify and mitigate this?
A5: In-source fragmentation, where molecules fragment in the ion source before mass analysis, can complicate data interpretation.
-
Identification:
-
Look for fragment ions that are present in the full MS spectrum and that correspond to known neutral losses from this compound (e.g., loss of the rhamnose moiety).
-
In-source fragments will have the same retention time as the parent molecule.
-
-
Mitigation:
-
Reduce the energy in the ion source by lowering the cone/nozzle voltage (or equivalent parameter on your instrument).
-
Optimize other source parameters like temperatures and gas flows to achieve softer ionization conditions.
-
Quantitative Data Summary
The following tables provide typical starting parameters for the analysis of this compound and related UDP-sugars by LC-MS/MS. Note that these parameters should be optimized for your specific instrument and application.
Table 1: Mass Spectrometry Parameters for UDP-Sugar Detection (Negative Ion Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 567.05 | 323.0 (UDP) | 30-50 | 20-30 |
| 403.0 (UDP-H₂O) | 15-25 | |||
| UDP-glucose | 564.8 | 78.89 | 100 | 46 |
| 322.9 | 22 | |||
| UDP-galactose | 564.8 | 78.89 | 100 | 60 |
| 322.9 | 24 |
Data for UDP-glucose and UDP-galactose are from a published method and can be used as a starting point for optimizing this compound detection.[4] this compound values are predicted based on common fragmentation patterns.
Table 2: Typical HILIC Chromatography Conditions for UDP-Sugar Analysis
| Parameter | Value |
| Column | HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 50 mM Ammonium Formate (pH 3.6) |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a high percentage of B, ramp down to increase elution of polar compounds. |
| Flow Rate | 200-400 µL/min |
| Column Temperature | 30-40 °C |
| Injection Volume | 1-10 µL |
Experimental Protocols
Protocol 1: Extraction of UDP-Sugars from Plant Tissue
This protocol is adapted from a method for extracting UDP-sugars from Arabidopsis thaliana.[1]
-
Sample Collection and Pulverization: Harvest plant material and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder.
-
Quenching and Extraction:
-
To the pulverized tissue, add a pre-chilled (-20°C) quenching solution of chloroform and methanol (3:7 v/v).
-
Incubate at -20°C for 2 hours, vortexing every 30 minutes.
-
Add cold water to induce phase separation. Vortex thoroughly.
-
Centrifuge to pellet the debris and separate the aqueous and organic layers.
-
-
Collection of Aqueous Phase: Carefully collect the upper aqueous phase, which contains the polar UDP-sugars.
-
Solid-Phase Extraction (SPE) for Desalting and Cleanup (Optional but Recommended):
-
Use a graphitized carbon SPE cartridge.
-
Condition the cartridge according to the manufacturer's instructions.
-
Load the aqueous extract onto the cartridge.
-
Wash the cartridge to remove salts and other impurities.
-
Elute the UDP-sugars with an appropriate solvent (e.g., a solution containing acetonitrile and a volatile modifier).
-
-
Sample Preparation for LC-MS: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the sample in the initial mobile phase conditions for LC-MS analysis.
Visualizations
This compound Biosynthesis Pathway
Caption: Biosynthesis of UDP-L-rhamnose from UDP-glucose.
Experimental Workflow for this compound Detection
Caption: Workflow for this compound analysis by LC-MS/MS.
References
- 1. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of intracellular nucleotide sugars - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of UDP-Glucose and UDP-Galactose in Maize by Hydrophilic Interaction Liquid Chromatography and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of UDP-Rhamnose Solutions for Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
Uridine diphosphate rhamnose (UDP-rhamnose) is a critical nucleotide sugar involved in the biosynthesis of a wide array of glycoconjugates in bacteria, plants, and fungi. Its stability in aqueous solutions is a significant concern for researchers relying on its integrity for enzymatic assays and drug development. This technical support center provides essential guidance on maintaining the stability of this compound solutions for long-term storage, offering troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of this compound?
A1: For long-term storage, it is highly recommended to store this compound as a lyophilized powder at -20°C or below, protected from moisture. In solution, stock solutions of this compound can be stored at -80°C for up to six months or at -20°C for one month, with protection from light to minimize degradation.[1] It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2][3]
Q2: My this compound solution has been stored for a while. How can I check its integrity?
A2: The integrity of your this compound solution can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate this compound from its potential degradation products, allowing for quantification of the intact molecule. A decrease in the peak area corresponding to this compound and the appearance of new peaks would indicate degradation.
Q3: What are the primary degradation pathways for this compound in solution?
A3: The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the pyrophosphate bond, yielding UMP and rhamnose-1-phosphate. The stability of this bond is significantly influenced by factors such as pH and the presence of divalent metal ions.
Q4: How does pH affect the stability of this compound solutions?
A4: The stability of UDP-sugars, including this compound, is pH-dependent. Generally, they are more stable in slightly acidic to neutral conditions (pH 6.0-7.5). Both acidic and alkaline conditions can catalyze the hydrolysis of the pyrophosphate linkage. For instance, studies on other UDP-sugars have shown an increased rate of hydrolysis at both low and high pH values.
Q5: Can I prepare my this compound solution in any buffer?
A5: The choice of buffer can influence the stability of this compound. It is advisable to use buffers with minimal reactivity and to avoid those containing divalent metal ions if possible, as ions like Mn²⁺ have been shown to catalyze the decomposition of UDP-sugars. Buffers such as Tris-HCl or HEPES at a pH between 7.0 and 7.5 are commonly used for enzymatic assays involving UDP-sugars. When preparing solutions, always use high-purity water and sterile-filter the final solution.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no activity in glycosyltransferase assay | This compound has degraded. | 1. Verify this compound integrity: Analyze an aliquot of your stock solution by HPLC or LC-MS to confirm its concentration and purity. 2. Use a fresh solution: If degradation is confirmed or suspected, prepare a fresh solution of this compound from a lyophilized powder. 3. Optimize storage: Ensure your stock solutions are stored at -80°C in single-use aliquots and protected from light.[1] |
| Incorrect buffer composition. | 1. Check buffer pH: Ensure the pH of your reaction buffer is within the optimal range for both the enzyme and this compound stability (typically pH 7.0-8.0 for many glycosyltransferases). 2. Avoid certain metal ions: If your enzyme does not strictly require them, avoid or minimize the concentration of divalent metal ions like Mn²⁺ that can accelerate UDP-sugar degradation. | |
| Inconsistent results between experiments | Repeated freeze-thaw cycles of the this compound stock solution. | 1. Aliquot your stock: Prepare single-use aliquots of your this compound stock solution to avoid multiple freeze-thaw cycles.[2][3] 2. Thaw properly: When using a frozen aliquot, thaw it on ice immediately before use. |
| Fluctuation in storage temperature. | 1. Monitor freezer temperature: Ensure that the storage freezer maintains a stable temperature. 2. Avoid door openings: Store aliquots in a location within the freezer that is less subject to temperature fluctuations from door openings. | |
| Appearance of unexpected peaks in HPLC/LC-MS analysis | Degradation of this compound over time. | 1. Identify degradation products: If possible, use mass spectrometry to identify the degradation products (e.g., UMP, rhamnose-1-phosphate). 2. Perform a stability study: To understand the degradation kinetics, you can perform a small-scale stability study at different time points and storage conditions. |
Quantitative Data on this compound Stability
While specific quantitative data for this compound is limited in publicly available literature, the stability of UDP-sugars is generally comparable under similar conditions. The following table provides a general overview based on data for related UDP-sugars and vendor recommendations for this compound.
| Storage Condition | Solvent/Buffer | Duration | Expected Stability | Reference |
| -80°C | Sterile Water or Buffer (pH 7.0) | 6 months | >95% | [1] |
| -20°C | Sterile Water or Buffer (pH 7.0) | 1 month | >90% | [1] |
| 4°C | Aqueous Buffer (pH 7.0) | < 24 hours | Significant degradation expected | General knowledge |
| Room Temperature | Aqueous Buffer (pH 7.0) | < 8 hours | Rapid degradation expected | General knowledge |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
Lyophilized this compound powder
-
Nuclease-free, sterile water or a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Sterile, low-binding microcentrifuge tubes
-
Calibrated micropipettes
-
0.22 µm sterile syringe filter
Procedure:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Aseptically add the required volume of sterile water or buffer to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or pipette up and down to dissolve the powder completely. Avoid vigorous shaking.
-
(Optional but recommended) Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.[1]
-
Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile, low-binding microcentrifuge tubes.
-
Label the aliquots clearly with the name, concentration, and date of preparation.
-
Immediately store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Assessment of this compound Stability by HPLC
Objective: To quantify the amount of intact this compound in a solution over time.
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
A suitable reverse-phase C18 column
-
Mobile phase A: 50 mM potassium phosphate buffer, pH 6.0
-
Mobile phase B: 100% Acetonitrile
-
This compound standard of known concentration
Procedure:
-
Sample Preparation: Dilute the this compound solution to be tested and the standard to a suitable concentration (e.g., 100 µM) with mobile phase A.
-
HPLC Conditions (Example):
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 262 nm
-
Gradient: 0-10 min, 100% A; 10-20 min, linear gradient to 20% B; 20-25 min, hold at 20% B; 25-30 min, return to 100% A.
-
-
Analysis:
-
Inject the standard to determine the retention time and peak area of intact this compound.
-
Inject the test sample.
-
Quantify the amount of this compound in the test sample by comparing its peak area to the standard curve.
-
Monitor for the appearance of new peaks that may correspond to degradation products.
-
Visualizing Workflows and Pathways
This compound Biosynthesis Pathway
The biosynthesis of UDP-L-rhamnose from UDP-D-glucose is a key metabolic pathway in many organisms. It typically involves a series of enzymatic reactions catalyzed by a UDP-glucose dehydratase and a UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase/4-reductase.
Caption: Biosynthesis pathway of UDP-L-rhamnose from UDP-D-glucose.
Experimental Workflow for Stability Testing
A logical workflow is crucial for systematically evaluating the stability of this compound solutions. This involves sample preparation, incubation under various conditions, and subsequent analysis.
Caption: Experimental workflow for assessing this compound stability.
Logical Relationship for Troubleshooting Low Enzyme Activity
When troubleshooting low activity in an enzymatic assay that uses this compound, a systematic approach helps to pinpoint the root cause.
Caption: Troubleshooting logic for low glycosyltransferase activity.
References
Validation & Comparative
comparative analysis of UDP-rhamnose synthases from different plant species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of UDP-rhamnose synthases from various plant species. This compound is a crucial precursor for the biosynthesis of numerous plant cell wall components and secondary metabolites, making its synthesizing enzyme, this compound synthase, a key player in plant development and defense. Understanding the kinetic properties and regulatory mechanisms of this enzyme from different plant sources can offer valuable insights for applications in glycobiology, metabolic engineering, and the development of novel therapeutic agents.
Introduction to this compound Biosynthesis in Plants
In plants, the primary pathway for L-rhamnose biosynthesis utilizes UDP-glucose as a precursor. The conversion is catalyzed by this compound synthase, a multifunctional enzyme that typically possesses three distinct catalytic activities: UDP-glucose 4,6-dehydratase, UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase, and UDP-4-keto-L-rhamnose 4-reductase. In many plant species, including the model organism Arabidopsis thaliana, these activities are housed within a single polypeptide chain, encoded by genes such as RHM1, RHM2, and RHM3.[1]
The overall reaction proceeds as follows:
UDP-D-glucose + NAD(P)H → UDP-L-rhamnose + NAD(P)+ + H₂O
This guide focuses on a comparative overview of the available quantitative data, experimental methodologies, and the biosynthetic pathway of this compound synthases from several plant species.
Quantitative Performance Data
The following table summarizes the available kinetic parameters for this compound synthases from different plant species. It is important to note that direct comparative kinetic data is not available for all characterized enzymes.
| Enzyme | Plant Species | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹·M⁻¹) | Reference(s) |
| CsRHM | Citrus sinensis | UDP-glucose | 21.29 | 373.7 | 0.24 | 1.13 x 10⁴ | [2] |
| VvRHM-NRS (fusion enzyme) | Vitis vinifera | UDP-glucose | 88 ± 9 | 12.7 ± 0.6 | N/A | N/A | [3] |
| AtRHM1 | Arabidopsis thaliana | UDP-glucose | N/A | N/A | N/A | N/A | [4][5] |
| AtRHM2 (N-terminal domain) | Arabidopsis thaliana | UDP-D-glucose | N/A | N/A | N/A | N/A | [1] |
| AtRHM3 | Arabidopsis thaliana | UDP-glucose | N/A | N/A | N/A | N/A | [4] |
Note: N/A indicates that the data was not available in the cited literature. For Arabidopsis thaliana RHM1, expression of the full-length active enzyme in E. coli has been reported as challenging, which may account for the lack of in vitro kinetic data. The N-terminal domain of AtRHM2 was found to have a 5.9-fold higher affinity for UDP-D-glucose than for dTDP-D-glucose, and its activity is subject to feedback inhibition by UDP-L-rhamnose.[1] The kinetic parameters for VvRHM-NRS represent the overall activity of a fusion protein.
Signaling Pathways and Experimental Workflows
To visualize the biological context and the experimental procedures for studying this compound synthases, the following diagrams are provided in the DOT language for Graphviz.
UDP-L-Rhamnose Biosynthesis Pathway in Plants
Caption: Biosynthesis of UDP-L-rhamnose from UDP-D-glucose in plants.
General Experimental Workflow for Characterization of this compound Synthase
Caption: A typical workflow for the characterization of a plant this compound synthase.
Experimental Protocols
Heterologous Expression and Purification of Recombinant this compound Synthase
Objective: To produce and purify recombinant this compound synthase from a plant source for in vitro characterization.
Materials:
-
cDNA from the plant of interest
-
PCR primers specific for the this compound synthase gene
-
pET expression vector (e.g., pET-28a(+) with an N-terminal His-tag)
-
Restriction enzymes and T4 DNA ligase
-
E. coli DH5α (for cloning) and BL21(DE3) (for expression) competent cells
-
LB medium and agar plates with appropriate antibiotics (e.g., kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
SDS-PAGE equipment and reagents
-
Bradford reagent for protein quantification
Methodology:
-
Gene Amplification and Cloning:
-
Amplify the full-length coding sequence of the this compound synthase gene from the plant cDNA using PCR with specific primers containing appropriate restriction sites.
-
Digest the PCR product and the pET expression vector with the corresponding restriction enzymes.
-
Ligate the digested gene into the expression vector using T4 DNA ligase.
-
Transform the ligation product into E. coli DH5α competent cells and select for positive clones on antibiotic-containing LB agar plates.
-
Verify the correct insertion by colony PCR and DNA sequencing.
-
-
Protein Expression:
-
Transform the verified plasmid into E. coli BL21(DE3) competent cells.
-
Inoculate a single colony into a starter culture of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
-
Protein Purification:
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged this compound synthase with elution buffer.
-
Collect the elution fractions and analyze them by SDS-PAGE to check for purity.
-
Determine the concentration of the purified protein using the Bradford assay.
-
Dialyze the purified protein against a suitable storage buffer and store at -80°C.
-
This compound Synthase Activity Assay
Objective: To determine the enzymatic activity and kinetic parameters of the purified this compound synthase.
A. Spectrophotometric Assay
This method continuously monitors the consumption of NAD(P)H at 340 nm.
Materials:
-
Purified this compound synthase
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.0)
-
UDP-D-glucose (substrate)
-
NAD(P)H (cofactor)
-
Spectrophotometer capable of reading at 340 nm
Methodology:
-
Prepare a reaction mixture in a cuvette containing the reaction buffer, a fixed concentration of NAD(P)H (e.g., 0.2 mM), and varying concentrations of UDP-D-glucose.
-
Initiate the reaction by adding a known amount of the purified enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NAD(P)H (6220 M⁻¹cm⁻¹).
-
Repeat the assay with different concentrations of UDP-D-glucose.
-
Determine the kinetic parameters (K_m_ and V_max_) by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression software.
-
Calculate the turnover number (k_cat_) by dividing V_max_ by the enzyme concentration.
B. HPLC-Based Assay
This method directly measures the formation of the product, UDP-L-rhamnose.
Materials:
-
Purified this compound synthase
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.0)
-
UDP-D-glucose (substrate)
-
NAD(P)H (cofactor)
-
Quenching solution (e.g., perchloric acid or methanol)
-
HPLC system with an anion-exchange or reverse-phase C18 column
-
UDP-L-rhamnose standard
Methodology:
-
Set up reaction mixtures containing the reaction buffer, NAD(P)H, purified enzyme, and varying concentrations of UDP-D-glucose.
-
Incubate the reactions at the optimal temperature for a fixed period.
-
Stop the reactions at different time points by adding a quenching solution.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to separate and quantify the amount of UDP-L-rhamnose formed.
-
Generate a standard curve using known concentrations of UDP-L-rhamnose to quantify the product in the enzymatic reactions.
-
Calculate the initial reaction velocities and determine the kinetic parameters as described for the spectrophotometric assay.
Comparative Discussion
The available data, though limited, suggests variations in the kinetic efficiencies of this compound synthases from different plant species. The Citrus sinensis RHM exhibits a relatively low K_m_ for UDP-glucose, indicating a high affinity for its substrate.[2] The apparent K_m_ of the Vitis vinifera fusion enzyme is higher, which might be a characteristic of the enzyme itself or influenced by the fusion partner.[3]
The lack of comprehensive kinetic data for the well-studied Arabidopsis thaliana RHM isoforms highlights a significant gap in our understanding of how the biosynthesis of this crucial precursor is regulated at the enzymatic level in this model plant. The observation that AtRHM1 forms enzymatically active biomolecular condensates suggests a novel layer of regulation that may not be fully captured by traditional in vitro kinetic assays.[4][5]
Further research is needed to isolate and characterize the individual RHM isoforms from Arabidopsis and other plant species to build a more complete comparative picture. Such studies would be invaluable for understanding the evolution of this enzyme family and for harnessing their potential in biotechnological applications.
References
- 1. Functional analysis of Arabidopsis thaliana RHM2/MUM4, a multidomain protein involved in UDP-D-glucose to UDP-L-rhamnose conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. RHM1 rhamnose biosynthesis 1 [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]
A Comparative Guide to a Novel UDP-Rhamnose Biosynthesis Pathway in Fungi
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the recently validated novel UDP-rhamnose biosynthesis pathway in fungi with the canonical pathways found in bacteria and plants. The discovery of this distinct fungal pathway presents new opportunities for the development of targeted antifungal therapies. This document summarizes the key enzymatic steps, presents available quantitative data, and provides detailed experimental protocols for the validation of this pathway.
Introduction to this compound Biosynthesis
Uridine diphosphate-L-rhamnose (this compound) is an essential precursor for the biosynthesis of rhamnose-containing glycans, which play crucial roles in the cell wall integrity, virulence, and host-pathogen interactions of various fungal species.[1][2] Unlike the well-characterized pathways in bacteria and plants, fungi utilize a unique two-enzyme system for the synthesis of this compound from UDP-glucose. This novel pathway distinguishes fungi from both prokaryotes and plants, offering a potential target for selective antifungal drugs.
Comparison of this compound Biosynthesis Pathways
The biosynthesis of NDP-rhamnose from NDP-glucose universally proceeds through three key enzymatic steps: 4,6-dehydration, 3,5-epimerization, and 4-reduction. However, the organization of the enzymes catalyzing these reactions differs significantly across biological kingdoms.
-
Bacterial Pathway (Canonical): In bacteria, the synthesis of dTDP-rhamnose from dTDP-glucose is catalyzed by three separate enzymes: RmlB (a 4,6-dehydratase), RmlC (a 3,5-epimerase), and RmlD (a 4-reductase).[2][3]
-
Plant Pathway: Plants typically employ a single, multi-domain enzyme, this compound synthase (RHM), which contains all three catalytic activities required to convert UDP-glucose to this compound.[2][3]
-
Novel Fungal Pathway: Fungi have evolved a distinct pathway that involves two separate enzymes. The first is a UDP-glucose-4,6-dehydratase (UG4,6-Dh) that converts UDP-glucose to UDP-4-keto-6-deoxyglucose. The second is a bifunctional UDP-4-keto-6-deoxyglucose-3,5-epimerase/4-reductase (U4k6dG-ER) that catalyzes the final two steps to produce this compound.[1][2][3]
This two-enzyme system has been validated in pathogenic fungi such as Magnaporthe grisea and Botryotinia fuckeliana.[1][2]
Quantitative Data Comparison
A direct, comprehensive quantitative comparison of the efficiency of the fungal, bacterial, and plant this compound biosynthesis pathways is not yet extensively documented in the literature. However, analysis of the individual enzymes provides insights into their catalytic activities. The following table summarizes available kinetic data for the enzymes involved in these pathways. It is important to note that a lack of standardized reporting and varying experimental conditions make direct comparisons challenging.
| Pathway | Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Fungal | UDP-glucose-4,6-dehydratase | Trichomonas vaginalis | UDP-glucose | - | - | - |
| Bifunctional Epimerase/Reductase | Arabidopsis thaliana (plant, but bifunctional like fungal enzyme) | dTDP-4-keto-6-deoxy-glucose | 16.9 | - | - | |
| NADPH | 90 | - | - | |||
| Bacterial | RmlB (Dehydratase) | Salmonella enterica | dTDP-glucose | - | - | - |
| RmlC (Epimerase) | Salmonella enterica | dTDP-4-keto-6-deoxy-glucose | - | - | - | |
| RmlD (Reductase) | Salmonella enterica | dTDP-4-keto-rhamnose | - | - | - | |
| Plant | Rhamnose Synthase (RHM) | Arabidopsis thaliana | UDP-glucose | - | - | - |
Experimental Protocols
The validation of the novel fungal this compound biosynthesis pathway involves several key experimental procedures. The following protocols are based on the methodologies described in the foundational study by Martinez et al. (2012) in the Journal of Biological Chemistry.[1][2]
Heterologous Expression and Purification of Recombinant Enzymes
Objective: To produce and purify the fungal UDP-glucose-4,6-dehydratase and the bifunctional UDP-4-keto-6-deoxyglucose-3,5-epimerase/4-reductase for in vitro characterization.
Protocol:
-
Gene Cloning: Amplify the full-length coding sequences of the genes encoding the two enzymes from fungal cDNA using PCR with gene-specific primers. Clone the PCR products into an appropriate expression vector (e.g., pET series for E. coli) containing a purification tag (e.g., His-tag).
-
Protein Expression: Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the bacterial cultures at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding a suitable inducer (e.g., IPTG) and continue the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail). Lyse the cells by sonication or using a French press.
-
Protein Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a nickel-nitrilotriacetic acid (Ni-NTA) affinity column pre-equilibrated with the lysis buffer. Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM). Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Buffer Exchange and Concentration: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column. Concentrate the protein using a centrifugal filter device.
-
Purity Assessment: Analyze the purity of the recombinant proteins by SDS-PAGE.
In Vitro Enzyme Assays
Objective: To demonstrate the catalytic activity of the purified recombinant enzymes and to identify their reaction products.
Protocol for UDP-glucose-4,6-dehydratase (UG4,6-Dh):
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 1 mM UDP-glucose, and 1 mM NAD+.
-
Initiate the reaction by adding the purified recombinant UG4,6-Dh to a final concentration of approximately 10-20 µg/mL.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a quenching agent.
-
Analyze the reaction products by HPLC and/or NMR spectroscopy.
Protocol for Bifunctional UDP-4-keto-6-deoxyglucose-3,5-epimerase/4-reductase (U4k6dG-ER):
-
First, generate the substrate, UDP-4-keto-6-deoxyglucose, by incubating UDP-glucose with UG4,6-Dh as described above.
-
Prepare a reaction mixture containing the UDP-4-keto-6-deoxyglucose product, 50 mM Tris-HCl (pH 7.5), and 1 mM NADPH.
-
Initiate the reaction by adding the purified recombinant U4k6dG-ER to a final concentration of approximately 10-20 µg/mL.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction and analyze the products by HPLC and/or NMR spectroscopy.
Product Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and identify the nucleotide sugars in the enzyme reaction mixtures.
Protocol:
-
Sample Preparation: Centrifuge the terminated enzyme reaction mixtures to pellet any precipitate. Filter the supernatant through a 0.22 µm filter.
-
Chromatographic Conditions:
-
Column: A porous graphitic carbon (PGC) column (e.g., Hypercarb, 5 µm, 100 x 2.1 mm) is often used for the separation of nucleotide sugars.
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., ammonium bicarbonate or ammonium acetate) is typically used. For example, a linear gradient from 5% to 50% acetonitrile over 30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Detection: UV detection at 262 nm (for the uridine nucleotide).
-
-
Analysis: Inject the prepared samples and standards of UDP-glucose and this compound onto the HPLC system. Compare the retention times of the peaks in the sample chromatograms with those of the standards to identify the reaction products.
Product Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To unambiguously confirm the chemical structure of the enzymatic reaction products.
Protocol:
-
Sample Preparation: Prepare a sufficient amount of the reaction product by scaling up the enzyme assay. Purify the product using preparative HPLC. Lyophilize the purified product and dissolve it in D2O.
-
NMR Data Acquisition: Acquire one-dimensional (1D) 1H NMR and two-dimensional (2D) correlation spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Analysis: Analyze the chemical shifts, coupling constants, and correlation patterns in the NMR spectra to determine the structure of the product. Compare the obtained spectra with those of authentic standards of UDP-glucose and this compound. The formation of UDP-4-keto-6-deoxyglucose can be confirmed by the appearance of a new set of proton signals, particularly the upfield shift of the H6 protons. The final product, this compound, will show characteristic signals for the rhamnose moiety. Time-resolved 1H NMR can also be used to monitor the enzymatic reaction in real-time.[2]
Mandatory Visualizations
Caption: The novel two-enzyme this compound biosynthesis pathway in fungi.
Caption: Experimental workflow for the validation of the novel fungal pathway.
References
- 1. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples | Springer Nature Experiments [experiments.springernature.com]
- 2. Biosynthesis of UDP-4-keto-6-deoxyglucose and this compound in Pathogenic Fungi Magnaporthe grisea and Botryotinia fuckeliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, heterologous expression, and purification of a novel antifungal protein from Bacillus subtilis strain Z-14 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Substrate Specificity of Bacterial and Plant Rhamnosyltransferases
For Researchers, Scientists, and Drug Development Professionals
Rhamnosyltransferases, enzymes that catalyze the transfer of a rhamnose sugar moiety to an acceptor molecule, play critical roles in the biosynthesis of a vast array of natural products in both bacteria and plants. Understanding the substrate specificity of these enzymes is paramount for applications in synthetic biology, drug development, and the production of high-value compounds. This guide provides an objective comparison of the substrate specificity of bacterial and plant rhamnosyltransferases, supported by experimental data and detailed methodologies.
Key Differences in Substrate Specificity
The primary distinction in substrate specificity between bacterial and plant rhamnosyltransferases lies in their preferred sugar donor and the classes of acceptor molecules they act upon.
Sugar Donor Specificity: Bacterial rhamnosyltransferases predominantly utilize thymidine diphosphate-L-rhamnose (TDP-L-rhamnose) as the sugar donor. In contrast, plant rhamnosyltransferases almost exclusively use uridine diphosphate-L-rhamnose (UDP-L-rhamnose) . This fundamental difference reflects the distinct metabolic pathways for the synthesis of these activated sugar donors in the two kingdoms.
Acceptor Substrate Specificity:
-
Bacterial Rhamnosyltransferases: These enzymes exhibit a broad range of acceptor substrates, often involved in pathogenicity and cell survival. Common acceptors include:
-
Lipopolysaccharides (LPS): Rhamnose is a key component of the O-antigen of LPS in many Gram-negative bacteria, contributing to serotype specificity and virulence.
-
Antibiotics: Many antibiotics, such as those from the macrolide and anthracycline classes, are glycosylated with rhamnose, which is often crucial for their biological activity.
-
Cell Wall Components: In some bacteria, rhamnose is a structural component of cell wall polysaccharides.
-
-
Plant Rhamnosyltransferases: Plant rhamnosyltransferases are primarily involved in the modification of secondary metabolites, influencing their solubility, stability, and bioactivity. Key acceptor substrates include:
-
Flavonoids: A diverse group of plant phenolics, including flavones, flavonols, and anthocyanins, are frequently rhamnosylated. This modification can alter their color, antioxidant activity, and taste. For instance, the rhamnosylation of quercetin to form rutin affects its bioavailability.
-
Pectins: Rhamnose is an integral part of the rhamnogalacturonan-I (RG-I) backbone of pectin, a major component of the plant cell wall.[1]
-
Quantitative Comparison of Substrate Specificity
The following tables summarize the kinetic parameters (Michaelis-Menten constant, Km, and catalytic efficiency, kcat/Km) for representative bacterial and plant rhamnosyltransferases, providing a quantitative basis for comparison. Lower Km values indicate higher affinity for the substrate, while a higher kcat/Km value signifies greater catalytic efficiency.
Table 1: Kinetic Parameters of Bacterial Rhamnosyltransferases
| Enzyme Name | Organism | Acceptor Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| WbpZ | Pseudomonas aeruginosa | GlcNAc-diphosphate-lipid | N/A | N/A | N/A | [2][3][4] |
| SrGT822 | Streptomyces sp. 147326 | Nosiheptide | 280 | 0.034 | 121 | [5][6] |
Note: N/A indicates that the specific value was not available in the cited literature. The activity of WbpZ was confirmed, but detailed kinetic parameters were not provided.
Table 2: Kinetic Parameters of Plant Rhamnosyltransferases
| Enzyme Name | Organism | Acceptor Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| CsUGT76F1 | Citrus sinensis | Hesperetin | 15.16 | 0.77 | 50,791 | [7][8] |
| CsUGT76F1 | Citrus sinensis | Naringenin | 20.41 | 0.71 | 34,787 | [7][8] |
| Flavanone-7-O-glucoside-2''-O-rhamnosyltransferase | Citrus maxima | Prunin (Naringenin-7-O-glucoside) | 2.4 | N/A | N/A | [9] |
| Flavanone-7-O-glucoside-2''-O-rhamnosyltransferase | Citrus maxima | Hesperetin-7-O-glucoside | 41.5 | N/A | N/A | [9] |
| AtUGT78D1 | Arabidopsis thaliana | Kaempferol | N/A | N/A | N/A | [10][11] |
| FeF3G6"RhaT | Fagopyrum esculentum | Quercetin 3-O-glucoside | N/A | N/A | N/A | [12] |
Note: N/A indicates that the specific value was not available in the cited literature. The activity of these enzymes was characterized, but full kinetic data was not always reported.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in this guide.
Heterologous Expression and Purification of Rhamnosyltransferases
This protocol describes a general workflow for producing and purifying recombinant rhamnosyltransferases for in vitro characterization.
-
Gene Cloning: The gene encoding the rhamnosyltransferase of interest is amplified by PCR and cloned into an appropriate expression vector (e.g., pET vectors for E. coli or pFastBac for insect cells). The vector typically includes an affinity tag (e.g., His-tag, GST-tag) to facilitate purification.
-
Heterologous Expression: The expression vector is transformed into a suitable host organism, such as E. coli BL21(DE3) or insect cells (e.g., Sf9).[13][14][15][16] Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Lysis is achieved by methods such as sonication or high-pressure homogenization.
-
Purification: The crude lysate is clarified by centrifugation. The supernatant containing the soluble recombinant protein is then subjected to affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Further purification steps, such as ion-exchange and size-exclusion chromatography, may be employed to achieve high purity.[17]
-
Purity Analysis: The purity of the final protein preparation is assessed by SDS-PAGE.
Rhamnosyltransferase Activity Assay
This protocol outlines a typical enzymatic assay to determine the activity and substrate specificity of a purified rhamnosyltransferase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer, the purified rhamnosyltransferase, the acceptor substrate, and the appropriate nucleotide-sugar donor (TDP-L-rhamnose for bacterial enzymes or UDP-L-rhamnose for plant enzymes).
-
Enzymatic Reaction: The reaction is initiated by the addition of the enzyme or the sugar donor and incubated at an optimal temperature for a defined period.
-
Reaction Termination: The reaction is stopped, typically by the addition of an acid (e.g., trichloroacetic acid) or an organic solvent (e.g., methanol).
-
Product Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the rhamnosylated product.[18][19][20]
-
Kinetic Parameter Determination: To determine Km and kcat values, the initial reaction rates are measured at varying concentrations of one substrate while keeping the other substrate at a saturating concentration. The data are then fitted to the Michaelis-Menten equation.[5][21][22][23][24][25][26]
Signaling Pathways and Logical Relationships
The biosynthesis of the activated rhamnose donors is a key prerequisite for rhamnosylation. The following diagrams illustrate the distinct pathways in bacteria and plants.
Caption: Bacterial TDP-L-rhamnose biosynthesis pathway.
Caption: Plant UDP-L-rhamnose biosynthesis pathway.
Caption: Experimental workflow for rhamnosyltransferase characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of the Common Polysaccharide Antigen of Pseudomonas aeruginosa PAO1: Characterization and Role of GDP-d-Rhamnose:GlcNAc/GalNAc-Diphosphate-Lipid α1,3-d-Rhamnosyltransferase WbpZ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of the Common Polysaccharide Antigen of Pseudomonas aeruginosa PAO1: Characterization and Role of GDP-D-Rhamnose:GlcNAc/GalNAc-Diphosphate-Lipid α1,3-D-Rhamnosyltransferase WbpZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective biosynthesis of a rhamnosyl nosiheptide by a novel bacterial rhamnosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. UDP-rhamnose:flavanone-7-O-glucoside-2''-O-rhamnosyltransferase. Purification and characterization of an enzyme catalyzing the production of bitter compounds in citrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive Flavonol Profiling and Transcriptome Coexpression Analysis Leading to Decoding Gene–Metabolite Correlations in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification and characterization of a rhamnosyltransferase involved in rutin biosynthesis in Fagopyrum esculentum (common buckwheat) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A generalizable protocol for expression and purification of membrane-bound bacterial phosphoglycosyl transferases in liponanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Expression and Purification of Glycosyltransferase DnmS from Streptomyces peucetius ATCC 27952 and Study on Catalytic Characterization of Its Reverse Glycosyltransferase Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Heterologous protein expression in E. coli [protocols.io]
- 17. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. abdel-mawgoud.com [abdel-mawgoud.com]
- 19. High-performance liquid chromatography method for the characterization of rhamnolipid mixtures produced by pseudomonas aeruginosa UG2 on corn oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. biorxiv.org [biorxiv.org]
- 23. m.youtube.com [m.youtube.com]
- 24. How can I determine the Kcat of an enzyme? - FAQ 921 - GraphPad [graphpad.com]
- 25. reddit.com [reddit.com]
- 26. m.youtube.com [m.youtube.com]
A Structural Showdown: Unraveling the Architectures of UDP- and dTDP-Rhamnose Biosynthesis
For researchers, scientists, and drug development professionals, understanding the nuanced differences between microbial and plant/fungal metabolic pathways is critical for the development of novel therapeutics and biotechnological applications. This guide provides a detailed structural and functional comparison of the enzymes involved in the biosynthesis of UDP-L-rhamnose and dTDP-L-rhamnose, two key activated sugar donors in various organisms.
L-rhamnose is a ubiquitous deoxy sugar found in the cell walls of bacteria, fungi, and plants, where it plays crucial roles in structural integrity, pathogenesis, and cell-cell recognition. The biosynthesis of this important sugar diverges into two primary pathways, distinguished by the nucleotide carrier: uridine diphosphate (UDP) in fungi and plants, and deoxythymidine diphosphate (dTDP) in bacteria. While the chemical transformations are analogous, the enzymatic machinery orchestrating these reactions exhibits fascinating structural and functional differences, offering potential targets for selective inhibition.
Two Roads to Rhamnose: A Tale of Two Pathways
The biosynthesis of both UDP-L-rhamnose and dTDP-L-rhamnose begins with a nucleotide-activated glucose molecule and proceeds through a series of oxidation, epimerization, and reduction steps. However, the organization and structure of the enzymes catalyzing these transformations differ significantly.
The bacterial dTDP-L-rhamnose pathway is a well-characterized four-step enzymatic cascade involving the sequential action of four distinct enzymes: RmlA, RmlB, RmlC, and RmlD.[1][2] In contrast, the UDP-L-rhamnose pathway in fungi and plants displays greater enzymatic economy. Fungi typically employ a two-enzyme system, while plants such as Arabidopsis thaliana can utilize either a single, multidomain enzyme or a two-enzyme system to accomplish the same transformation from UDP-glucose.[3][4]
dot
References
- 1. The crystal structure of dTDP-D-Glucose 4,6-dehydratase (RmlB) from Salmonella enterica serovar Typhimurium, the second enzyme in the dTDP-l-rhamnose pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. proteopedia.org [proteopedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
kinetic comparison of UDP- and dTDP-sugar utilization by viral rhamnose synthase
For researchers, scientists, and drug development professionals, understanding the substrate specificity of viral enzymes is paramount for the development of targeted antiviral therapies. This guide provides a detailed kinetic comparison of UDP- and dTDP-sugar utilization by a viral rhamnose synthase, supported by experimental data and protocols.
L-rhamnose is a crucial component of the surface glycans of many viruses, playing a significant role in viral infectivity and interaction with the host.[1] The biosynthesis of L-rhamnose in viruses, similar to plants and fungi, primarily utilizes UDP-activated sugar precursors.[2][3][4] This is in contrast to the majority of bacteria, which predominantly use the dTDP-sugar pathway.[3][5] This metabolic distinction presents a potential avenue for selective antiviral drug design. A key enzyme in this pathway is the L-rhamnose synthase, which catalyzes the final steps of converting a keto-deoxy sugar intermediate into the final rhamnose product.
This guide focuses on the kinetic performance of the L-rhamnose synthase (L780) from the Acanthamoeba polyphaga Mimivirus, a giant DNA virus.[1] Kinetic analyses have revealed that while the enzyme can utilize both UDP- and dTDP-linked substrates, it exhibits a clear preference for the UDP-sugar.[1]
Quantitative Kinetic Data Comparison
The steady-state kinetic parameters for the Mimivirus L-rhamnose synthase (L780) were determined using a spectrophotometric assay. The data clearly demonstrates a higher catalytic efficiency with the UDP-linked substrate.[1]
| Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) |
| UDP-4-keto-6-deoxy-d-glucose | 15 ± 2 | 0.050 ± 0.002 | 3.3 x 103 |
| dTDP-4-keto-6-deoxy-d-glucose | 25 ± 4 | 0.019 ± 0.001 | 7.6 x 102 |
| NADPH | 1.8 ± 0.3 | 0.048 ± 0.001 | 2.7 x 104 |
| Table 1: Steady-state kinetic parameters for the L780 rhamnose synthase from Acanthamoeba polyphaga Mimivirus. Data sourced from[1]. |
The catalytic efficiency (kcat/KM) of L780 for UDP-4-keto-6-deoxy-d-glucose is over four times higher than for its dTDP counterpart, highlighting a significant preference for the UDP-sugar substrate.[1]
Experimental Protocols
The following methodologies were employed to obtain the kinetic data presented above.
Synthesis of UDP- and dTDP-4-keto-6-deoxy-d-glucose
The substrates for the kinetic assay were synthesized enzymatically.[1]
-
Solutions of either 50 mM UDP-d-glucose or 50 mM dTDP-d-glucose were prepared in 50 mM HEPPS buffer (pH 8.0).
-
The reaction mixture contained 20 mg/ml of the R141 dehydratase, the enzyme responsible for converting the initial glucose sugar into the 4-keto-6-deoxy intermediate.[1]
-
The reactions were incubated overnight at room temperature.
-
The R141 dehydratase was removed by filtration through a 30 kDa membrane.
-
The successful conversion to the 4-keto sugar products was verified by HPLC.[1]
Spectrophotometric Assay for Kinetic Parameter Determination
Steady-state kinetic parameters for the L780 rhamnose synthase were determined by monitoring the decrease in NADPH absorbance at 340 nm.[1]
-
The assay was performed in 50 mM HEPPS buffer (pH 8.0) at room temperature.
-
To determine the kinetic parameters for the sugar substrates, the concentration of NADPH was held constant at 200 µM, while the concentration of either UDP-4-keto-6-deoxy-d-glucose or dTDP-4-keto-6-deoxy-d-glucose was varied.
-
To determine the kinetic parameters for NADPH, the concentration of UDP-4-keto-6-deoxy-d-glucose was held constant at 200 µM, and the concentration of NADPH was varied.
-
The reaction rates were plotted against the substrate concentrations, and the data were fitted to the Michaelis-Menten equation to determine the KM and kcat values.[1]
Visualizations
L-Rhamnose Biosynthesis Pathway in Mimivirus
The following diagram illustrates the two-step enzymatic pathway for the synthesis of UDP-L-rhamnose from UDP-D-glucose in Mimivirus.
Caption: Enzymatic pathway for UDP-L-rhamnose synthesis in Mimivirus.
Experimental Workflow for Kinetic Analysis
The workflow for determining the kinetic parameters of the viral rhamnose synthase is depicted below.
Caption: Workflow for kinetic analysis of viral rhamnose synthase.
References
- 1. The high‐resolution structure of a UDP‐L‐rhamnose synthase from Acanthamoeba polyphaga Mimivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The L-Rhamnose Biosynthetic Pathway in Trichomonas vaginalis: Identification and Characterization of UDP-D-Glucose 4,6-dehydratase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleotide sugar dehydratases: Structure, mechanism, substrate specificity, and application potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of UDP-4-keto-6-deoxyglucose and UDP-rhamnose in pathogenic fungi Magnaporthe grisea and Botryotinia fuckeliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of UDP-Rhamnose Transporter Function in Arabidopsis Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional validation of UDP-rhamnose transporters in Arabidopsis thaliana mutants. It is designed to assist researchers in understanding the experimental landscape, comparing mutant phenotypes, and replicating key experimental protocols. The data presented is compiled from peer-reviewed studies to ensure accuracy and reliability.
Introduction to this compound Transport in Arabidopsis
Uridine diphosphate-L-rhamnose (this compound) is a crucial nucleotide sugar synthesized in the cytosol of plant cells. It serves as the glycosyl donor for the biosynthesis of rhamnose-containing polysaccharides, primarily the pectic domains rhamnogalacturonan I (RG-I) and rhamnogalacturonan II (RG-II), which are essential components of the plant cell wall. The transport of this compound from the cytosol into the Golgi apparatus, where pectin biosynthesis occurs, is a critical step mediated by specific nucleotide sugar transporters (NSTs).
In Arabidopsis, a family of six bifunctional this compound/UDP-galactose transporters (URGTs) has been identified and characterized.[1][2] These transporters, designated URGT1 through URGT6, exhibit varying affinities for this compound and UDP-galactose and are expressed in different tissues, suggesting both redundancy and specific roles in plant development.[3] The functional validation of these transporters has largely relied on the characterization of T-DNA insertion mutants, which has provided valuable insights into their in planta roles.
Comparative Analysis of urgt Mutant Phenotypes
Genetic studies using loss-of-function mutants have been instrumental in dissecting the individual and combined roles of URGTs. The analysis of these mutants often focuses on the composition of the seed mucilage, a pectin-rich extracellular matrix that is easily accessible for biochemical analysis.
Table 1: Monosaccharide Composition of Seed Mucilage in urgt Mutants
The following table summarizes the rhamnose and galacturonic acid content in the soluble mucilage of various urgt mutants compared to the wild type (Col-0). Data is adapted from Saez-Aguayo et al., 2021.
| Genotype | Rhamnose (mol%) | Galacturonic Acid (mol%) |
| Wild Type (Col-0) | 38.1 ± 1.2 | 45.2 ± 0.9 |
| urgt2 | 32.5 ± 1.5 | 41.8 ± 1.1 |
| urgt4 | 34.9 ± 1.1 | 43.1 ± 1.3 |
| urgt6 | 36.8 ± 1.8 | 44.5 ± 1.6 |
| urgt2 urgt4 | 28.7 ± 1.9 | 39.5 ± 1.7 |
| urgt2 urgt4 urgt6 | 25.4 ± 2.1 | 37.1 ± 2.0* |
* Indicates a statistically significant difference from the wild type.
The data reveals that mutations in URGT2 and URGT4 have the most significant impact on rhamnose and galacturonic acid content, and these effects are additive in double and triple mutants, indicating their synergistic role in providing this compound for RG-I biosynthesis in the seed coat.[4][5]
In Vitro Transporter Activity
To directly assess the function of URGT proteins, in vitro transport assays are performed using proteoliposomes. In this system, purified transporter proteins are reconstituted into artificial lipid vesicles, and their ability to transport specific nucleotide sugars is measured.
Table 2: Kinetic Parameters of URGTs for this compound and UDP-Galactose
This table presents the apparent Michaelis-Menten constant (Km) for this compound and UDP-galactose for the six URGTs, as determined by in vitro transport assays. Data is adapted from Rautengarten et al., 2014.[1]
| Transporter | This compound Km (µM) | UDP-Galactose Km (µM) |
| URGT1 | 17 ± 3 | 68 ± 11 |
| URGT2 | 28 ± 5 | 112 ± 18 |
| URGT3 | 87 ± 15 | 196 ± 32 |
| URGT4 | 21 ± 4 | 85 ± 14 |
| URGT5 | 45 ± 8 | 155 ± 25 |
| URGT6 | 33 ± 6 | 121 ± 20 |
These kinetic data demonstrate that all six URGTs can transport both this compound and UDP-galactose, but they generally exhibit a higher affinity (lower Km) for this compound.[3]
Signaling Pathways and Experimental Workflows
This compound Biosynthesis and Transport Pathway
The synthesis of this compound from UDP-glucose occurs in the cytoplasm, catalyzed by the RHM (RHAMNOSE) enzymes.[3][6][7] The resulting this compound is then transported into the Golgi apparatus by the URGTs to be utilized by glycosyltransferases for the synthesis of rhamnogalacturonans.
Caption: this compound Biosynthesis and Transport into the Golgi.
Experimental Workflow for Characterizing urgt Mutants
The validation of this compound transporter function in Arabidopsis mutants typically follows a systematic workflow, from mutant acquisition to detailed biochemical analysis.
Caption: Workflow for Arabidopsis Transporter Mutant Characterization.
Experimental Protocols
Generation and Identification of Arabidopsis T-DNA Insertion Mutants
This protocol provides a general outline for identifying homozygous T-DNA insertion mutants.
a. Plant Growth and DNA Extraction:
-
Grow Arabidopsis thaliana plants (wild type and putative mutant lines) on soil or sterile ½ MS medium under controlled conditions (e.g., 16-h light/8-h dark photoperiod at 22°C).
-
Harvest leaf tissue from 2-3 week-old plants and freeze in liquid nitrogen.
-
Extract genomic DNA using a standard CTAB method or a commercial plant DNA extraction kit.
b. Genotyping PCR:
-
Design two gene-specific primers (LP and RP) that flank the predicted T-DNA insertion site.
-
Use a T-DNA left border-specific primer (LB) in combination with the gene-specific primers.
-
Perform two PCR reactions for each plant:
-
Reaction 1: LP + RP (amplifies the wild-type allele)
-
Reaction 2: RP + LB (amplifies the T-DNA insertion allele)
-
-
Analyze PCR products by agarose gel electrophoresis.
-
Wild Type: A band in Reaction 1 only.
-
Heterozygous: Bands in both Reaction 1 and Reaction 2.
-
Homozygous Mutant: A band in Reaction 2 only.
-
Seed Mucilage Monosaccharide Composition Analysis
This protocol is adapted from established methods for analyzing the monosaccharide composition of Arabidopsis seed mucilage.
a. Mucilage Extraction:
-
Place approximately 5 mg of seeds in a 2 mL microcentrifuge tube.
-
Add 1 mL of sterile water and shake vigorously for 1 hour at room temperature to extract the soluble mucilage.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the supernatant containing the soluble mucilage to a new tube.
-
Dry the extracted mucilage by lyophilization or in a vacuum concentrator.
b. Hydrolysis:
-
Resuspend the dried mucilage in 250 µL of 2 M trifluoroacetic acid (TFA).
-
Incubate at 121°C for 1 hour to hydrolyze the polysaccharides into monosaccharides.
-
Cool the samples and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen or in a vacuum concentrator to remove the TFA.
c. Monosaccharide Analysis by HPAEC-PAD:
-
Resuspend the hydrolyzed monosaccharides in a known volume of ultrapure water.
-
Analyze the samples using a high-performance anion-exchange chromatography (HPAEC) system equipped with a pulsed amperometric detector (PAD).
-
Separate the monosaccharides on a suitable carbohydrate column (e.g., CarboPac PA20) using an isocratic or gradient elution of sodium hydroxide.
-
Quantify the individual monosaccharides by comparing peak areas to those of known standards (e.g., rhamnose, galactose, galacturonic acid).
In Vitro this compound Transport Assay using Proteoliposomes
This protocol outlines the key steps for reconstituting a transporter into liposomes and measuring its activity.
a. Protein Expression and Purification:
-
Clone the coding sequence of the URGT into a suitable expression vector (e.g., for yeast or E. coli expression).
-
Express the protein in the chosen heterologous system and purify it using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
b. Reconstitution into Liposomes:
-
Prepare liposomes from a mixture of phospholipids (e.g., E. coli polar lipids and phosphatidylcholine) by sonication or extrusion.
-
Mix the purified transporter protein with the liposomes in the presence of a detergent (e.g., Triton X-100).
-
Remove the detergent by dialysis or with bio-beads to allow the protein to insert into the liposome membrane, forming proteoliposomes.
-
Load the proteoliposomes with a counter-exchange molecule (e.g., UMP) by including it in the reconstitution buffer.
c. Transport Assay:
-
Initiate the transport reaction by adding radiolabeled or unlabeled this compound to the outside of the proteoliposomes.
-
Incubate for a defined period at a specific temperature (e.g., 25°C).
-
Stop the reaction by passing the proteoliposomes over a small anion-exchange column to remove the external, untransported this compound.
-
Elute the proteoliposomes from the column and quantify the amount of transported this compound. For radiolabeled substrate, use scintillation counting. For unlabeled substrate, lyse the proteoliposomes and analyze the internal content by mass spectrometry.
-
Determine kinetic parameters (Km and Vmax) by performing the assay with varying concentrations of this compound.
References
- 1. The Golgi localized bifunctional this compound/UDP-galactose transporter family of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Golgi localized bifunctional this compound/UDP-galactose transporter family of Arabidopsis - Universidad Andrés Bello [researchers.unab.cl]
- 3. biorxiv.org [biorxiv.org]
- 4. Rhamnogalacturonan-I forms mucilage: behind its simplicity, a cutting-edge organization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Arabidopsis thaliana RHAMNOSE 1 condensate formation drives this compound synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Comparative Functional Analysis of UDP-Rhamnose Synthase in Populus euramericana and Other Organisms
For Immediate Release
This guide provides a detailed functional characterization of UDP-rhamnose synthase (RHM) from Populus euramericana, comparing its known properties with those of RHM enzymes from other species. This document is intended for researchers, scientists, and professionals in drug development and plant biology, offering a comparative analysis based on available experimental data.
L-rhamnose is a crucial component of plant primary cell wall polysaccharides, such as rhamnogalacturonan-I and -II, and is also found in various secondary metabolites. The synthesis of the activated sugar donor, this compound, is catalyzed by this compound synthase (RHM) from UDP-glucose. Understanding the function and kinetics of this enzyme is vital for efforts in cell wall bioengineering and the synthesis of valuable glycosylated compounds.
Functional Characterization of Populus euramericana RHM (PRHM)
A study on Populus euramericana led to the cloning of a this compound synthase gene, designated as PRHM. The corresponding protein contains two key domains: an NAD-dependent epimerase/dehydratase family domain and a substrate-binding domain (RmlD). However, direct in vitro assays with the recombinant PRHM protein did not demonstrate enzymatic activity.[1]
To overcome this, a functional characterization was performed using an in vivo complementation assay in an Escherichia coli mutant.[1] The mutant strain lacked a functional rfbD gene, which is responsible for the final step in TDP-rhamnose synthesis. By co-expressing the PRHM gene from Populus and a flavonoid rhamnosyltransferase gene (AtUGT78D1) in this mutant, the researchers were able to show the conversion of quercetin to quercetin 3-O-rhamnoside. This result confirmed that PRHM is indeed a functional this compound synthase, capable of converting UDP-glucose to this compound in vivo.[1]
Comparative Analysis with RHM from Other Organisms
While direct kinetic data for Populus euramericana RHM is unavailable, studies on RHM from other organisms, such as Arabidopsis thaliana and Acanthamoeba polyphaga Mimivirus, provide valuable points of comparison for enzyme activity and substrate specificity.
| Organism | Enzyme | Method | Key Findings | Reference |
| Populus euramericana | PRHM | In vivo complementation in E. coli | Catalyzes the conversion of UDP-glucose to this compound. No in vitro activity was detected. | [1] |
| Arabidopsis thaliana | RHM1 | In vitro assays and genetic analysis | RHM1 is essential for this compound synthesis, and its localization into biomolecular condensates, termed rhamnosomes, is required for its activity and proper plant development.[2][3][4] Mutations in RHM1 lead to altered cell wall composition and helical growth phenotypes.[5] | [2][3][4][5] |
| Acanthamoeba polyphaga Mimivirus | L780 | Steady-state kinetics | The enzyme is active with both UDP- and dTDP-sugars but shows higher catalytic efficiency with the UDP-linked substrate. Kinetic parameters were determined. | [6] |
Quantitative Kinetic Data for Viral UDP-L-Rhamnose Synthase
The following table summarizes the steady-state kinetic parameters for the UDP-L-rhamnose synthase (L780) from Acanthamoeba polyphaga Mimivirus, which provides a benchmark for the catalytic efficiency of this class of enzymes.
| Substrate | KM (mM) | kcat (s-1) | kcat/KM (M-1s-1) |
| UDP-4-keto-6-deoxy-D-glucose | 0.13 ± 0.02 | 0.96 ± 0.03 | 7400 |
| dTDP-4-keto-6-deoxy-D-glucose | 0.32 ± 0.06 | 0.28 ± 0.01 | 880 |
| NADPH | 0.010 ± 0.002 | 0.99 ± 0.03 | 99000 |
Data sourced from Harding et al. (2017).[6]
Experimental Protocols
Cloning and Expression of PRHM from Populus euramericana
The coding sequence of PRHM was amplified from P. euramericana cDNA and cloned into an expression vector. The recombinant protein was expressed in E. coli.[1]
In Vivo Complementation Assay
An E. coli mutant strain with a defect in the rfbD gene was used. This strain was transformed with the PRHM gene and a flavonoid rhamnosyltransferase gene (AtUGT78D1). The transformed cells were cultured in the presence of quercetin. The conversion of quercetin to quercetin 3-O-rhamnoside was analyzed to confirm the in vivo function of PRHM.[1]
Steady-State Kinetic Assay for this compound Synthase (Viral L780)
Kinetic parameters were determined using a spectrophotometric assay. The reaction mixture contained 50 mM HEPPS (pH 8.0), 0.4 mM NADPH, the purified enzyme (L780), and varying concentrations of the NDP-sugar substrate. The reaction was initiated by the addition of the enzyme, and the decrease in absorbance at 340 nm was monitored as NADPH was converted to NADP+.[6]
Visualizations
Caption: Biosynthetic pathway of UDP-L-rhamnose from UDP-glucose catalyzed by this compound synthase.
Caption: Experimental workflow for the functional characterization of PRHM from Populus euramericana.
References
- 1. researchgate.net [researchgate.net]
- 2. Arabidopsis thaliana RHAMNOSE 1 condensate formation drives this compound synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Arabidopsis thaliana RHAMNOSE 1 condensate formation drives this compound synthesis | Carnegie Science [carnegiescience.edu]
- 5. Rhamnose-Containing Cell Wall Polymers Suppress Helical Plant Growth Independently of Microtubule Orientation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The high‐resolution structure of a UDP‐L‐rhamnose synthase from Acanthamoeba polyphaga Mimivirus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of UDP-Rhamnose Analogs with Glycosyltransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various UDP-rhamnose analogs as donor substrates for glycosyltransferases. The information presented is supported by experimental data from peer-reviewed studies, offering insights into the substrate flexibility of these enzymes and aiding in the development of novel glycosylation tools and inhibitors.
Understanding Glycosyltransferase Specificity for this compound
Glycosyltransferases are a ubiquitous class of enzymes that catalyze the transfer of a sugar moiety from an activated donor, such as this compound, to an acceptor molecule. The specificity of these enzymes for their sugar donor is crucial for the synthesis of well-defined glycoconjugates. However, some glycosyltransferases exhibit a degree of promiscuity, accepting analogs of their natural donor substrate. This cross-reactivity can be exploited for various applications, including the introduction of modified sugars into biomolecules for probing biological processes or for creating novel therapeutics.
Comparative Analysis of this compound Analogs
The following table summarizes the cross-reactivity of different this compound analogs with selected glycosyltransferases. The data is compiled from various studies and highlights the impact of modifications to the rhamnose sugar or the UDP moiety on enzyme activity.
| This compound Analog | Glycosyltransferase | Acceptor Substrate | Method of Analysis | Outcome/Kinetic Parameters | Reference |
| UDP-β-L-rhamnose (Natural) | Rhamnosyltransferase (from Citrus paradisi) | Prunin | HPLC-based activity assay | Km = 1.3 µM | [1] |
| UDP-β-L-rhamnose (Natural) | Rhamnosyltransferase (from Citrus paradisi) | Hesperetin-7-O-glucoside | HPLC-based activity assay | Km = 1.1 µM | [1] |
| UDP-glucose | UGT89C1 (H357Q mutant) (Arabidopsis thaliana) | Quercetin | Not specified | Exhibited activity with both this compound and UDP-glucose | [2][3][4] |
| Azido-modified this compound | AtRRT4 (Arabidopsis thaliana) | Rhamnogalacturonan-I oligosaccharide | Glycan microarray with fluorescence detection | Successful transfer of the azido-modified rhamnose observed | [5][6][7] |
| Azido-modified this compound | PtRRT5 (Populus trichocarpa) | Rhamnogalacturonan-I oligosaccharide | Glycan microarray with fluorescence detection | Successful transfer of the azido-modified rhamnose observed | [5][6][7] |
Note: The table above provides a snapshot of the available data. Direct comparison of kinetic parameters is often challenging due to variations in experimental conditions across different studies.
Key Observations
-
High Specificity of Wild-Type Enzymes: Many wild-type rhamnosyltransferases, such as the one from Citrus paradisi, exhibit strict specificity for this compound and do not show activity with other UDP-sugars.[1]
-
Engineering for Broader Specificity: Single point mutations, as demonstrated with UGT89C1, can relax the sugar donor specificity, allowing the enzyme to utilize alternative UDP-sugars like UDP-glucose.[2][3][4] This highlights the potential for protein engineering to create novel biocatalysts.
-
Tolerance to Modifications: The successful use of azido-modified this compound by AtRRT4 and PtRRT5 indicates that modifications at certain positions of the sugar ring are tolerated by some glycosyltransferases.[5][6][7] This opens up possibilities for introducing chemical handles for downstream applications like bioconjugation.
Experimental Protocols
General Glycosyltransferase Activity Assay (HPLC-based)
This protocol describes a general method for assessing the activity of a glycosyltransferase with a this compound analog using High-Performance Liquid Chromatography (HPLC).
1. Reaction Setup:
-
Prepare a reaction mixture containing:
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Acceptor substrate (e.g., a flavonoid; concentration to be optimized, typically in the µM to mM range)
-
This compound or this compound analog (concentration to be optimized, typically in the µM to mM range)
-
Dithiothreitol (DTT, 1 mM)
-
Purified glycosyltransferase enzyme (concentration to be optimized)
-
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of methanol or by heat inactivation.
2. Product Analysis by HPLC:
-
Centrifuge the reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC.
-
Use a suitable C18 column and a gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid) to separate the substrate and product.
-
Monitor the elution profile using a UV detector at a wavelength appropriate for the acceptor substrate and product.
-
Quantify the product peak area to determine the reaction rate.
3. Kinetic Analysis:
-
To determine the Michaelis-Menten constants (Km and kcat), perform the assay with varying concentrations of the this compound analog while keeping the acceptor substrate concentration constant (and vice versa).
-
Plot the initial reaction rates against the substrate concentration and fit the data to the Michaelis-Menten equation.
UDP-Glo™ Glycosyltransferase Assay
The UDP-Glo™ Assay is a commercially available bioluminescent assay that measures the amount of UDP produced in a glycosyltransferase reaction. It is a sensitive and high-throughput method for assessing enzyme activity.
1. Glycosyltransferase Reaction:
-
Perform the glycosyltransferase reaction in a multi-well plate format as described in the general protocol above. A smaller reaction volume (e.g., 5-25 µL) is typically used.
2. UDP Detection:
-
After the desired incubation time, add an equal volume of the UDP-Glo™ Detection Reagent to each well. This reagent contains an enzyme that converts UDP to ATP and a luciferase that produces light in the presence of ATP.
-
Incubate the plate at room temperature for 60 minutes to allow the luminescent signal to stabilize.
3. Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
The amount of light produced is proportional to the amount of UDP generated in the reaction, and thus to the activity of the glycosyltransferase.
-
A UDP standard curve can be generated to convert the luminescent signal to the concentration of UDP.
Visualizations
Caption: General reaction catalyzed by a rhamnosyltransferase.
Caption: Workflow for assessing this compound analog cross-reactivity.
References
- 1. This compound:flavanone-7-O-glucoside-2''-O-rhamnosyltransferase. Purification and characterization of an enzyme catalyzing the production of bitter compounds in citrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structures of rhamnosyltransferase UGT89C1 from Arabidopsis thaliana reveal the molecular basis of sugar donor specificity for UDP-β-l-rhamnose and rhamnosylation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemical synthesis of natural and azido-modified this compound and -arabinofuranose for glycan array-based characterization of plant glycosyltransferases - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. eurocarb2025.com [eurocarb2025.com]
- 7. orbit.dtu.dk [orbit.dtu.dk]
Validating Gene Function in the UDP-Rhamnose Pathway: A Comparative Guide to CRISPR/Cas9 Knockout
For Researchers, Scientists, and Drug Development Professionals
The biosynthesis of UDP-L-rhamnose is a critical metabolic pathway in many bacteria, fungi, and plants, providing an essential precursor for various rhamnose-containing glycoconjugates. These molecules play vital roles in cell wall integrity, pathogenicity, and host-pathogen interactions.[1][2] Notably, the enzymes involved in this pathway are absent in mammals, making them attractive targets for novel antimicrobial drug development.[1][3]
Validating the function of specific genes within this pathway is paramount for both fundamental research and therapeutic applications. The advent of CRISPR/Cas9 technology has revolutionized functional genomics, offering a precise and efficient method for gene knockout. This guide provides an objective comparison of the CRISPR/Cas9 system with alternative methods for validating gene function in the UDP-rhamnose pathway, supported by experimental frameworks and data.
The this compound Biosynthesis Pathway
In eukaryotes like fungi and plants, the synthesis of this compound is a streamlined process, typically involving two enzymatic steps starting from UDP-glucose. The first enzyme, a UDP-glucose-4,6-dehydratase, converts UDP-glucose to UDP-4-keto-6-deoxyglucose.[1] This intermediate is then converted to this compound by a bifunctional UDP-4-keto-6-deoxyglucose-3,5-epimerase/4-reductase.[1][4] In some plants, these two enzymatic functions are fused into a single protein.[5][6] This contrasts with the bacterial dTDP-rhamnose pathway, which requires four distinct enzymes.[3][5]
Caption: Eukaryotic UDP-L-Rhamnose biosynthesis pathway.
CRISPR/Cas9 Knockout: A Powerful Tool for Functional Validation
The CRISPR/Cas9 system allows for the targeted disruption of a gene, leading to a functional knockout.[7] This is achieved by guiding the Cas9 nuclease with a single guide RNA (sgRNA) to a specific genomic locus, where it induces a double-strand break. The cell's error-prone non-homologous end joining (NHEJ) repair mechanism often introduces insertions or deletions (indels), leading to frameshift mutations and a non-functional protein product.[8]
Comparative Analysis of Gene Function Validation Methods
CRISPR/Cas9 provides a robust method for creating permanent, heritable gene knockouts. However, alternative techniques each offer unique advantages and are suited for different experimental questions.
| Feature | CRISPR/Cas9 Knockout | RNA Interference (RNAi) | Overexpression | Enzymatic Assay (Recombinant) |
| Principle | Permanent gene disruption via DNA double-strand break and repair. | Post-transcriptional gene silencing by mRNA degradation. | Increased protein production from an exogenous construct. | In vitro characterization of protein activity. |
| Effect | Permanent loss of function. | Transient or stable knockdown (reduced expression). | Gain of function or dominant-negative effects. | Direct measurement of catalytic function. |
| Specificity | High, but potential for off-target cleavage. | Moderate, potential for off-target silencing of similar sequences. | High, dependent on construct design. | High, specific to the purified protein and substrate. |
| Efficiency | High, can achieve complete biallelic knockout. | Variable, often results in incomplete knockdown. | High, dependent on promoter strength and delivery method. | N/A (measures activity, not cellular function). |
| Time to Result | 4-15 weeks for stable, validated cell line generation.[9] | 1-3 weeks for transient effects. | 2-8 weeks for stable cell line generation. | 1-4 weeks for protein expression, purification, and assay. |
| Use Case | Definitive loss-of-function studies; pathway necessity. | Rapid screening; studying essential genes where knockout is lethal. | Investigating sufficiency of a gene product; protein localization. | Confirming predicted enzymatic activity; kinetic studies. |
Hypothetical Performance Data: CRISPR/Cas9 Knockout of a Dehydratase Gene
To validate the function of a putative UDP-glucose-4,6-dehydratase, a CRISPR/Cas9 knockout can be generated. The resulting phenotype and metabolite profile provide direct evidence of the gene's role.
| Cell Line | Genotype | Relative Dehydratase mRNA Expression (%) | This compound Level (pmol/mg protein) | Downstream Glycan Product (Relative Units) |
| Wild-Type (WT) | Dehydratase +/+ | 100 ± 8.5 | 52.3 ± 4.1 | 1.00 ± 0.09 |
| Knockout (KO) | Dehydratase -/- | < 1 | Not Detected | < 0.01 |
| KO + Complementation | Dehydratase -/- + Vector | > 500 | 45.8 ± 5.2 | 0.88 ± 0.11 |
Experimental Protocols & Workflows
CRISPR/Cas9-Mediated Gene Knockout Workflow
The process of generating and validating a knockout cell line is a multi-step procedure that requires careful design and rigorous validation.
Caption: General workflow for CRISPR/Cas9 gene knockout and validation.
Protocol: CRISPR/Cas9 Knockout of a this compound Pathway Gene
This protocol provides a generalized framework. Specific reagents and conditions must be optimized for the chosen cell type.
-
sgRNA Design and Vector Assembly:
-
Identify the target gene (e.g., UDP-glucose-4,6-dehydratase).
-
Using a design tool (e.g., CRISPOR), select 2-3 sgRNAs targeting an early exon to maximize the chance of a frameshift mutation.[10]
-
Synthesize and clone the sgRNA sequences into a vector co-expressing Streptococcus pyogenes Cas9 and a selection marker (e.g., puromycin resistance).
-
-
Cell Transfection:
-
Culture the target cells (e.g., fungal protoplasts, plant cells) to 70-80% confluency.
-
Transfect the cells with the CRISPR/Cas9 plasmid using an appropriate method (e.g., electroporation, lipofection, or Agrobacterium-mediated transformation for plants).[11]
-
-
Selection and Clonal Isolation:
-
After 24-48 hours, apply selection pressure (e.g., add puromycin to the culture medium).
-
Once a stable population of resistant cells is established, perform single-cell dilution cloning in multi-well plates to isolate monoclonal colonies.
-
-
Genomic Validation:
-
Expand individual clones and extract genomic DNA.
-
Perform PCR amplification of the target region.
-
Use Sanger sequencing or Next-Generation Sequencing (NGS) to identify clones with frameshift-inducing indels in all alleles.[8]
-
-
Functional Validation:
-
Western Blot: Confirm the absence of the target protein in validated knockout clones.
-
Metabolite Analysis: Use techniques like HPLC or mass spectrometry to quantify levels of UDP-glucose, UDP-4-keto-6-deoxyglucose, and this compound. A successful knockout of the dehydratase should show an accumulation of UDP-glucose and a depletion of this compound.
-
Phenotypic Assays: Assess downstream biological consequences, such as altered cell wall composition, reduced virulence in a pathogenic model, or changes in biofilm formation.[1]
-
Protocol: In Vitro Enzymatic Assay
This method directly tests the biochemical function of the protein.
-
Protein Expression and Purification:
-
Clone the coding sequence of the target gene into an expression vector (e.g., pET vector with a His-tag).
-
Transform the vector into an expression host (e.g., E. coli BL21(DE3)).
-
Induce protein expression (e.g., with IPTG), lyse the cells, and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).
-
-
Enzyme Activity Assay:
-
Prepare a reaction mixture containing a buffer, the purified enzyme, the substrate (UDP-glucose), and any required cofactors (e.g., NAD+).
-
Incubate at the optimal temperature for a defined period.
-
Stop the reaction and analyze the formation of the product (UDP-4-keto-6-deoxyglucose) using methods like HPLC or a coupled-enzyme spectrophotometric assay.
-
Conclusion: Choosing the Right Tool
For definitively establishing the necessity of a gene within the this compound pathway, CRISPR/Cas9-mediated knockout is the current gold standard. Its ability to generate a complete and permanent loss of function provides the clearest evidence for a gene's role in a given biological context.[12] The resulting knockout cell lines become invaluable resources for further study, including detailed metabolomic analysis and investigation of downstream phenotypes.
Alternative methods remain highly relevant. RNAi is excellent for rapid, high-throughput screening or for studying essential genes where a full knockout would be lethal.[13] Overexpression studies can help determine if a gene is sufficient to induce a particular phenotype. Finally, in vitro enzymatic assays are indispensable for confirming the specific biochemical activity of a protein, providing a mechanistic link that complements in vivo knockout data.[6] A robust research strategy will often combine CRISPR/Cas9 knockout with one or more of these orthogonal approaches to build a comprehensive and compelling case for gene function.
References
- 1. Biosynthesis of UDP-4-keto-6-deoxyglucose and this compound in pathogenic fungi Magnaporthe grisea and Botryotinia fuckeliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Biosynthesis of UDP-4-keto-6-deoxyglucose and this compound in Pathogenic Fungi Magnaporthe grisea and Botryotinia fuckeliana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 8. m.youtube.com [m.youtube.com]
- 9. twistbioscience.com [twistbioscience.com]
- 10. Using CRISPR/Cas9 to identify genes required for mechanosensory neuron development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. CRISPR-Cas9-mediated gene knockout in intestinal tumor organoids provides functional validation for colorectal cancer driver genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
comparing the efficiency of single-enzyme vs. multi-enzyme systems for UDP-rhamnose synthesis
For Researchers, Scientists, and Drug Development Professionals
The enzymatic synthesis of Uridine Diphosphate (UDP)-rhamnose, a critical precursor for the glycosylation of many natural products and pharmaceuticals, can be achieved through various biocatalytic approaches. The choice between a single-enzyme or a multi-enzyme system is a crucial consideration in developing an efficient and scalable production process. This guide provides an objective comparison of these two strategies, supported by experimental data, to aid researchers in selecting the optimal system for their specific needs.
At a Glance: Single-Enzyme vs. Multi-Enzyme Systems
| Feature | Single-Enzyme System | Multi-Enzyme System |
| Enzymatic Complexity | Low (single polypeptide) | High (multiple individual enzymes) |
| Process Setup | Simpler, "one-pot" synthesis | More complex, requires co-expression or sequential addition of enzymes |
| Cofactor Requirements | Often requires both NAD⁺ and NADPH | Can be engineered for cofactor regeneration, potentially reducing costs |
| Pathway Regulation | Allosteric regulation of a single enzyme | Potential for intermediate accumulation or feedback inhibition across multiple steps |
| Metabolic Burden | Lower on the host organism for recombinant production | Higher due to the need to express multiple proteins |
| Reported Efficiency | Efficient in vivo; quantitative data for in vitro synthesis is emerging | High yields and productivities have been reported in engineered cascade reactions |
Performance Comparison: Quantitative Data
The efficiency of UDP-rhamnose synthesis can be evaluated based on several key metrics, including product yield, titer, and specific productivity. The following tables summarize reported data for different enzymatic systems.
Table 1: Performance of a Multi-Enzyme Cascade System for a Rhamnosylated Flavonoid
This three-enzyme system involves a this compound synthase, a sucrose synthase for UDP-glucose regeneration, and a rhamnosyltransferase. The data reflects the overall efficiency of the cascade leading to the final product.
| Time Interval (hours) | Specific Productivity (mg/L/h) | Final Titer (mg/L) | Molar Conversion (%) |
| 1 - 3 | 9.86 | 231 | 100 |
| 3 - 12 | 7.98 | ||
| 12 - 24 | 5.36 | ||
| 24 - 48 | 2.10 | ||
| 48 - 72 | 0.65 |
Data from a study on isorhamnetin-3-O-rhamnoside synthesis. The productivity of this compound itself is a component of these values.[1][2][3]
Table 2: Performance of a One-Pot, Four-Enzyme System for dTDP-L-rhamnose Synthesis
This system provides a benchmark for the efficiency of a multi-enzyme cascade for a closely related sugar nucleotide.
| Product | Maximum Yield (%) | Reaction Time (min) |
| dTDP-L-rhamnose | 65 | 90 |
| dUDP-L-rhamnose | 46 | 90 |
Data from a study on the synthesis of dTDP-L-rhamnose and dUDP-L-rhamnose using enzymes from Saccharothrix syringae.[4][5][6]
Table 3: Kinetic Parameters of Individual Enzymes
| Enzyme | Organism | Substrate | Km (μM) | kcat (s-1) |
| Ss-RmlB (dTDP-glucose 4,6-dehydratase) | Saccharothrix syringae | dTDP-glucose | 98.60 | 11.2 |
| Rhamnosyltransferase (78D1) | Arabidopsis thaliana | Isorhamnetin | 181 | - |
| Rhamnosyltransferase (78D1) | Arabidopsis thaliana | This compound | - | - |
| This compound:flavanone-7-O-glucoside-2''-O-rhamnosyltransferase | Citrus | This compound | 1.1 - 1.3 | - |
| This compound:flavanone-7-O-glucoside-2''-O-rhamnosyltransferase | Citrus | Prunin | 2.4 | - |
| This compound:flavanone-7-O-glucoside-2''-O-rhamnosyltransferase | Citrus | Hesperetin-7-O-glucoside | 41.5 | - |
Vmax for the rhamnosyltransferase 78D1 was reported as 0.646 U/mg.[1][2][3] The specific activity for the citrus rhamnosyltransferase was over 600 pmol/min/mg of protein.[7]
Biosynthetic Pathways and Experimental Workflows
The synthesis of this compound from UDP-glucose is a multi-step enzymatic process. In plants, a single enzyme can catalyze all the necessary reactions. In contrast, bacteria and fungi typically employ a series of individual enzymes.
This compound Synthesis Pathway
Caption: Biosynthetic pathways for this compound synthesis.
Experimental Workflow: One-Pot Multi-Enzyme Synthesis
Caption: Generalized workflow for one-pot multi-enzyme synthesis.
Experimental Protocols
Two-Enzyme Synthesis of UDP-L-rhamnose
This protocol is adapted from a method for the synthesis and purification of UDP-L-rhamnose using a dehydratase and a synthase.[8]
Materials:
-
UDP-D-glucose
-
NADPH
-
HEPES buffer (50 mM, pH 8.0)
-
Purified R141 dehydratase
-
Purified L780 synthase (3,5-epimerase/4-reductase)
-
30 kDa cutoff filter
-
Q-sepharose HP column
Procedure:
-
Prepare a reaction solution containing 2.5 mM UDP-D-glucose and 3.0 mM NADPH in 50 mM HEPES buffer, pH 8.0.
-
Add the R141 dehydratase to a final concentration of 0.5 mg/ml.
-
Add the L780 synthase to a final concentration of 1 mg/ml.
-
Allow the reaction to proceed overnight at room temperature.
-
Remove the enzymes by filtration through a 30 kDa cutoff filter.
-
Dilute the filtrate five-fold with water.
-
Load the diluted filtrate onto a 50 ml HiLoad 26/10 Q-sepharose HP column.
-
Elute the UDP-L-rhamnose using a gradient of 0 to 1.2 M ammonium acetate at pH 4.0 over 13 column volumes. This compound is expected to elute at approximately 0.6 M ammonium acetate.
-
Monitor the fractions for the presence of this compound using HPLC and confirm the product identity by mass spectrometry.
One-Pot Four-Enzyme Synthesis of dTDP-L-rhamnose
This protocol describes a one-pot synthesis of dTDP-L-rhamnose, which can be adapted for this compound by substituting the corresponding nucleotide triphosphate and enzymes.[4][5]
Materials:
-
dTTP (or UTP for this compound)
-
Glucose-1-Phosphate (Glc-1-P)
-
NAD⁺
-
NADPH
-
MgCl₂
-
Tris-HCl buffer (40 mM, pH 8.5)
-
Purified Ss-RmlA (glucose-1-phosphate thymidylyltransferase)
-
Purified Ss-RmlB (dTDP-D-glucose 4,6-dehydratase)
-
Purified Ss-RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase)
-
Purified Ss-RmlD (dTDP-4-keto-L-rhamnose reductase)
Procedure:
-
Prepare a reaction mixture containing 10 mM dTTP, 10 mM Glc-1-P, 0.02 mM NAD⁺, 1.5 mM NADPH, and 2.5 mM MgCl₂ in 40 mM Tris-HCl buffer, pH 8.5.
-
Add the purified enzymes to the following final concentrations: 100 µg/ml of Ss-RmlA, 100 µg/ml of Ss-RmlB, 200 µg/ml of Ss-RmlC, and 100 µg/ml of Ss-RmlD.
-
Incubate the reaction at 30°C.
-
Monitor the formation of dTDP-L-rhamnose over time (e.g., at 30, 60, 90, 120, and 180 minutes) using HPLC. The maximum yield is expected around 90 minutes.
-
Purify the product using an appropriate chromatographic method, such as ion-exchange chromatography.
Conclusion
Both single-enzyme and multi-enzyme systems offer viable routes for the production of this compound.
Single-enzyme systems , such as those found in plants, present a simplified approach with a lower metabolic burden for recombinant expression. However, the availability of robust, commercially viable single enzymes for large-scale in vitro synthesis is still an area of active research.
Multi-enzyme systems , particularly one-pot cascade reactions, have demonstrated high efficiency with impressive yields and productivities. These systems can be highly optimized and may offer advantages in terms of cofactor regeneration and pushing reaction equilibria towards product formation. The trade-off lies in the increased complexity of expressing and purifying multiple enzymes and optimizing their relative concentrations and reaction conditions.
The choice between these systems will ultimately depend on the specific application, scale of production, and available resources. For researchers focused on in vivo production or smaller-scale synthesis, a single-enzyme system might be preferable. For industrial-scale production where high titers and yields are paramount, a well-designed multi-enzyme cascade is likely to be the more effective strategy.
References
- 1. Synthesis of Isorhamnetin-3-O-Rhamnoside by a Three-Enzyme (Rhamnosyltransferase, Glycine Max Sucrose Synthase, this compound Synthase) Cascade Using a this compound Regeneration System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound:flavanone-7-O-glucoside-2''-O-rhamnosyltransferase. Purification and characterization of an enzyme catalyzing the production of bitter compounds in citrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The high‐resolution structure of a UDP‐L‐rhamnose synthase from Acanthamoeba polyphaga Mimivirus - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Pathways: Unraveling the Structural and Functional Divergence of UDP-Rhamnose Biosynthesis in Prokaryotes and Eukaryotes
For researchers, scientists, and drug development professionals, understanding the nuanced differences in essential metabolic pathways between prokaryotes and eukaryotes is paramount for the development of targeted therapeutics. One such pathway, the biosynthesis of the deoxy sugar L-rhamnose, a critical component of cell surface glycans, presents a fascinating case of evolutionary divergence. While the end product, a rhamnosyl unit, is often similar, the enzymatic machinery and the activated sugar donor employed by prokaryotes and eukaryotes are fundamentally distinct.
This guide provides a comprehensive comparison of the structural and functional differences between the prokaryotic dTDP-L-rhamnose and the eukaryotic UDP-L-rhamnose biosynthesis pathways, supported by experimental data, detailed methodologies, and structural visualizations.
Executive Summary: A Fork in the Rhamnose Road
The biosynthesis of L-rhamnose initiates from a common precursor, glucose-1-phosphate, but diverges early in the pathway, leading to two distinct activated sugar nucleotides: deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose) in most prokaryotes and uridine diphosphate-L-rhamnose (UDP-L-rhamnose) in eukaryotes. This fundamental difference in the nucleotide carrier dictates the evolution of distinct enzymatic cascades with unique structural and functional characteristics.
| Feature | Prokaryotic Pathway (e.g., Bacteria, Archaea) | Eukaryotic Pathway (e.g., Plants, Fungi) |
| Activated Sugar Donor | dTDP-L-rhamnose | UDP-L-rhamnose |
| Enzyme Organization | Four separate, monofunctional enzymes (RmlA, RmlB, RmlC, RmlD) | Two to one enzymes with bifunctional or multifunctional activities |
| Initial Nucleotidyltransferase | RmlA (Glucose-1-phosphate thymidylyltransferase) | Not applicable (starts from UDP-glucose) |
| Dehydratase | RmlB (dTDP-glucose-4,6-dehydratase) | UDP-glucose-4,6-dehydratase (UGD or N-terminal domain of RHM) |
| Epimerase & Reductase | RmlC (dTDP-4-keto-6-deoxy-D-glucose-3,5-epimerase) & RmlD (dTDP-4-keto-L-rhamnose reductase) | Bifunctional epimerase/reductase (e.g., UGER in fungi) or multifunctional single protein (e.g., RHM in plants) |
The Prokaryotic Blueprint: A Four-Step, Sequential Assembly Line
In bacteria and archaea, the synthesis of dTDP-L-rhamnose is a well-orchestrated four-step process, each catalyzed by a distinct enzyme encoded by the rml gene cluster (rmlA, rmlB, rmlC, rmlD).[1]
Figure 1: The Prokaryotic dTDP-L-Rhamnose Biosynthesis Pathway. This pathway utilizes four distinct enzymes (RmlA, RmlB, RmlC, and RmlD) to convert Glucose-1-Phosphate to dTDP-L-rhamnose.
Structural and Functional Insights into Prokaryotic Enzymes
RmlA (Glucose-1-phosphate thymidylyltransferase): This enzyme catalyzes the first committed step, the transfer of a thymidylyl group from dTTP to glucose-1-phosphate. Structurally, RmlA typically forms a homotetramer.[2]
RmlB (dTDP-D-glucose-4,6-dehydratase): A member of the short-chain dehydrogenase/reductase (SDR) superfamily, RmlB catalyzes the NAD+-dependent dehydration of dTDP-D-glucose.[3] The active site contains a highly conserved YxxxK motif. For instance, in Streptococcus pyogenes, Y159 has been identified as a critical catalytic residue.[4]
RmlC (dTDP-4-keto-6-deoxy-D-glucose-3,5-epimerase): RmlC is responsible for the epimerization at both the C3' and C5' positions of the glucose ring. The catalytic mechanism is complex and involves a series of proton transfers. In S. pyogenes, H76 and K82 are crucial for its enzymatic activity.[4]
RmlD (dTDP-4-keto-L-rhamnose reductase): The final step is the NADPH-dependent reduction of the 4-keto group, yielding dTDP-L-rhamnose. RmlD is also a member of the SDR superfamily.[5]
The Eukaryotic Strategy: Efficiency Through Enzyme Fusion
Eukaryotes, including plants and fungi, have evolved a more streamlined pathway for L-rhamnose biosynthesis, utilizing UDP-L-rhamnose as the activated sugar donor. This pathway starts from UDP-glucose and is characterized by the fusion of enzymatic activities into bifunctional or multifunctional proteins.[6]
Figure 2: The Eukaryotic UDP-L-Rhamnose Biosynthesis Pathway. This pathway is more condensed, often involving one or two enzymes with multiple catalytic functions to produce UDP-L-rhamnose from UDP-glucose.
Fungal Pathway: A Two-Enzyme System
In pathogenic fungi such as Magnaporthe grisea and Botryotinia fuckeliana, the synthesis of UDP-L-rhamnose requires two separate enzymes.[5][7]
-
UDP-glucose-4,6-dehydratase (UGD): This enzyme catalyzes the initial dehydration of UDP-glucose.
-
A bifunctional UDP-4-keto-6-deoxy-D-glucose-3,5-epimerase/4-reductase (UGER): This single protein carries out the final two steps of epimerization and reduction.
Plant Pathway: The All-in-One "RHM" Enzyme
Plants, such as Arabidopsis thaliana, have taken enzymatic fusion a step further. The entire pathway from UDP-glucose to UDP-L-rhamnose can be catalyzed by a single, multifunctional protein called RHAMNOSE BIOSYNTHESIS 1 (RHM1).[8][9] This large protein contains two distinct catalytic domains: an N-terminal domain with UDP-glucose 4,6-dehydratase activity and a C-terminal domain with 3,5-epimerase and 4-reductase activities.[8]
A Special Case: The Protozoan Hybrid Pathway
The parasitic protozoan Trichomonas vaginalis presents an intriguing intermediate case. While it utilizes UDP-D-glucose as its substrate, similar to other eukaryotes, its rhamnose biosynthetic pathway appears to involve separate enzymes for the epimerase and reductase activities, a characteristic feature of the prokaryotic pathway.[1][10] This suggests a unique evolutionary trajectory for rhamnose biosynthesis in these organisms. In other protozoan parasites like Trypanosoma cruzi and Leishmania major, UDP-rhamnose has been detected, but the detailed enzymatic pathways for its synthesis are still under investigation.[8][11]
Quantitative Comparison of Enzyme Kinetics
The functional differences between the prokaryotic and eukaryotic pathways are reflected in the kinetic parameters of their respective enzymes. While comprehensive kinetic data for all enzymes across a wide range of organisms is not yet available, existing studies provide valuable insights.
| Enzyme | Organism | Substrate | Km (µM) | Vmax or kcat | Reference |
| Prokaryotic Enzymes | |||||
| RmlA | Saccharothrix syringae | dTTP | 49.56 | 5.39 s-1 (kcat) | [2] |
| Glucose-1-P | 117.3 | 3.46 s-1 (kcat) | [2] | ||
| RmlB | Saccharothrix syringae | dTDP-glucose | 98.6 | 11.2 s-1 (kcat) | [2] |
| Eukaryotic Enzymes | |||||
| Rhamnosyltransferase (78D1) | Arabidopsis thaliana | Isorhamnetin | 181 | 0.646 U/mg (Vmax) | [1][12] |
| UDP-L-rhamnose synthase (L780) | Acanthamoeba polyphaga Mimivirus | UDP-4-keto-6-deoxy-D-glucose | - | 3.3 x 103 M-1s-1 (kcat/Km) | [13] |
| dTDP-4-keto-6-deoxy-D-glucose | - | 7.6 x 102 M-1s-1 (kcat/Km) | [13] |
Note: The data for the Arabidopsis rhamnosyltransferase (78D1) is for a downstream enzyme that utilizes this compound, not the synthase itself. Kinetic data for the plant RHM enzymes is still limited.
Experimental Protocols: A Glimpse into the Lab
The characterization of these enzymes relies on a variety of biochemical assays. Below are outlines of common experimental protocols.
Assay for dTDP-glucose-4,6-dehydratase (RmlB) Activity
This assay typically monitors the formation of the product, dTDP-4-keto-6-deoxy-D-glucose, which has a characteristic absorbance maximum at 320 nm upon treatment with alkali.
Figure 3: Experimental Workflow for RmlB Activity Assay. A spectrophotometric method is commonly used to determine the activity of dTDP-glucose-4,6-dehydratase by measuring the formation of the product after an alkali-induced chromogenic shift.
Coupled Assay for this compound Synthase (RHM) Activity
The activity of the multifunctional RHM enzyme can be measured using a coupled-enzyme assay that detects the final product, UDP-L-rhamnose. This can be achieved by coupling the reaction to a UDP-L-rhamnose-dependent glycosyltransferase and monitoring the formation of the glycosylated product by HPLC.
Figure 4: Coupled Enzyme Assay for this compound Synthase. The activity of RHM is indirectly measured by quantifying the product of a subsequent glycosyltransferase reaction that uses the newly synthesized this compound.
Structural Divergence: A Visual Comparison
The differences in enzyme organization are a direct reflection of their distinct evolutionary paths. While prokaryotes maintain a set of individual, specialized enzymes, eukaryotes have favored gene fusion events, leading to more complex, multi-domain proteins.
Prokaryotic RmlB: The crystal structure of RmlB from Salmonella enterica (PDB ID: 1G1A) reveals a homodimeric structure with a classic Rossmann fold in the N-terminal NAD+-binding domain and a C-terminal substrate-binding domain.[7]
Eukaryotic RHM1: While a full-length crystal structure of a plant RHM1 is not yet available in the PDB, structural models and analysis of its domains predict an N-terminal NAD-dependent epimerase/dehydratase domain and a C-terminal dTDP-4-dehydrorhamnose reductase-like domain.[8]
Implications for Drug Development
The absence of the dTDP-L-rhamnose pathway in humans makes the prokaryotic Rml enzymes attractive targets for the development of novel antibacterial agents.[14] Inhibitors designed to specifically target the active sites of RmlA, RmlB, RmlC, or RmlD would be expected to have high specificity for bacterial pathogens with minimal off-target effects in the human host. Similarly, the unique features of the fungal this compound pathway and the hybrid pathway in protozoan parasites present opportunities for the development of targeted antifungal and antiparasitic drugs.[7][10]
Conclusion
The biosynthesis of L-rhamnose provides a compelling example of metabolic pathway evolution, showcasing how prokaryotes and eukaryotes have arrived at distinct molecular solutions to produce a similar end product. The prokaryotic reliance on a four-enzyme, dTDP-dependent pathway contrasts sharply with the eukaryotic strategy of enzyme fusion and utilization of a UDP-activated sugar. These fundamental structural and functional differences not only illuminate the evolutionary history of these organisms but also offer promising avenues for the development of next-generation antimicrobial therapeutics. Further research into the kinetic properties and three-dimensional structures of the eukaryotic enzymes, as well as the unique pathways in protozoan parasites, will undoubtedly continue to enrich our understanding of this essential metabolic route and its potential as a drug target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Genome analysis: RNA recognition motif (RRM) and K homology (KH) domain RNA-binding proteins from the flowering plant Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dTDP-glucose 4,6-dehydratase - Wikipedia [en.wikipedia.org]
- 4. Kinetic and inhibition studies of cinnamoyl-CoA reductase 1 from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of UDP-4-keto-6-deoxyglucose and this compound in Pathogenic Fungi Magnaporthe grisea and Botryotinia fuckeliana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RHM1 rhamnose biosynthesis 1 [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. DTDP-glucose 4,6-dehydratase - Proteopedia, life in 3D [proteopedia.org]
- 8. UDP-glucose 4,6-dehydratase - Wikipedia [en.wikipedia.org]
- 9. The Arabidopsis Root Hair Cell Wall Formation Mutant lrx1 Is Suppressed by Mutations in the RHM1 Gene Encoding a UDP-l-Rhamnose Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. genscript.com [genscript.com]
- 12. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biosynthesis of UDP-4-keto-6-deoxyglucose and this compound in pathogenic fungi Magnaporthe grisea and Botryotinia fuckeliana - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of UDP-Rhamnose in a Laboratory Setting
I. Understanding UDP-Rhamnose: Key Chemical Properties
A thorough understanding of a substance's properties is the first step toward safe handling and disposal. This compound is a complex organic molecule involved in the biosynthesis of polysaccharides and other glycosylated compounds in many organisms.[1][2][3][4] Below is a summary of its key chemical data.
| Property | Value |
| Molecular Formula | C15H24N2O16P2 |
| Molecular Weight | 550.30 g/mol [5] |
| CAS Number | 1955-26-6[1] |
| Appearance | White crystalline solid |
| Solubility | Soluble in water[6] |
| Storage | Store at -20°C[6] |
II. Pre-Disposal: Handling and Personal Protective Equipment (PPE)
Before proceeding with the disposal of this compound, it is crucial to adhere to standard laboratory safety protocols to minimize exposure and prevent contamination.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Use nitrile or latex gloves.
-
Body Protection: A standard laboratory coat is required.
Handling Precautions:
-
Avoid inhalation of dust or aerosols. Handle in a well-ventilated area or under a chemical fume hood.
-
Avoid contact with skin and eyes.
-
Solutions of this compound are noted to be unstable; it is recommended to prepare them fresh.[2]
III. Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound waste, including unused solid material and aqueous solutions.
Step 1: Waste Segregation
-
Solid Waste: Place any unused or expired solid this compound, along with any contaminated consumables (e.g., weigh boats, pipette tips), into a designated, clearly labeled "Non-Hazardous Chemical Waste" container.
-
Aqueous Solutions: Collect all aqueous solutions containing this compound in a separate, sealed, and clearly labeled "Aqueous Non-Hazardous Chemical Waste" container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
Step 2: Decontamination of Glassware and Surfaces
-
Thoroughly rinse all glassware and laboratory surfaces that have come into contact with this compound with water.
-
The rinse water can typically be disposed of down the drain, assuming it is free of other hazardous materials and in accordance with local regulations.
Step 3: Final Disposal of Waste Containers
-
Ensure all waste containers are securely sealed and properly labeled with the contents ("Non-Hazardous Chemical Waste: this compound" or "Aqueous Non-Hazardous Chemical Waste: this compound").
-
Arrange for the disposal of the waste containers through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Adhere to all institutional, local, and national regulations for chemical waste disposal.
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety protocols and your local Environmental Health and Safety (EHS) office for detailed instructions and regulations regarding chemical waste disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling UDP-Rhamnose
For Immediate Use by Laboratory Professionals
This guide provides essential safety and logistical information for the handling and disposal of Uridine Diphosphate rhamnose (UDP-rhamnose), a key substrate in glycobiology and drug development research. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.
I. Personal Protective Equipment (PPE) and Safety Measures
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, based on information for similar compounds and general laboratory safety standards, the following personal protective equipment is mandatory when handling this compound:
-
Gloves: Nitrile or latex gloves should be worn at all times to prevent skin contact.
-
Eye Protection: Safety glasses or goggles are required to protect from potential splashes or airborne particles.
-
Lab Coat: A standard laboratory coat must be worn to protect clothing and skin.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.
II. Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 1955-26-6 |
| Molecular Formula | C₁₅H₂₄N₂O₁₆P₂ |
| Molecular Weight | 550.30 g/mol |
| Appearance | White crystalline solid |
| Purity | Typically ≥95% |
| Storage Temperature | Long-term: -20°C or -80°C.[1] |
| Solubility | Soluble in water |
III. Step-by-Step Handling and Operational Plan
A. Preparation and Handling:
-
Work Area Preparation: Ensure a clean and designated workspace. A chemical fume hood is recommended if there is a potential for aerosolization.
-
Personal Protective Equipment: Don the required PPE as outlined in Section I.
-
Weighing: As this compound is a solid, carefully weigh the desired amount using a calibrated analytical balance. Avoid creating dust.
-
Dissolving: If preparing a solution, add the solid to the appropriate solvent (typically water) and mix gently until fully dissolved. Solutions are reported to be unstable, so they should be prepared fresh.
B. Storage:
-
Store this compound in a tightly sealed container in a freezer at -20°C or -80°C for long-term stability.[1]
-
Protect from light and moisture.
IV. Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all federal, state, and local environmental regulations. As a general guideline:
-
Waste Collection: Collect waste this compound and contaminated disposables (e.g., pipette tips, tubes) in a clearly labeled, sealed container.
-
Waste Disposal: Dispose of the chemical waste through your institution's hazardous waste disposal program. Do not dispose of it down the drain or in the regular trash.
V. Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
